Ingenol 20-palmitate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(37)42-23-26-21-27-30-28(34(30,4)5)20-25(3)35(33(27)40)22-24(2)31(38)36(35,41)32(26)39/h21-22,25,27-28,30-32,38-39,41H,6-20,23H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTCZBGJCUOFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ingenol 20-Palmitate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) family, derived from plants of the Euphorbia genus. While specific research on the 20-palmitate derivative is limited, its mechanism of action is understood to parallel that of its well-studied analogue, Ingenol 3-angelate (also known as Ingenol Mebutate or PEP005). This technical guide delineates the core mechanism of action of ingenol esters, using Ingenol 3-angelate as a representative model. The primary mode of action is the activation of Protein Kinase C (PKC) isozymes, which triggers a cascade of downstream signaling events, leading to a dual effect of direct cytotoxicity in tumor cells and localized inflammation. This guide provides an in-depth look at the signaling pathways involved, quantitative data on PKC engagement, and detailed experimental protocols for studying these effects.
Core Mechanism: Protein Kinase C Activation
Ingenol esters act as potent agonists of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] By mimicking the function of the endogenous second messenger diacylglycerol (DAG), ingenol compounds bind to the C1 domain of conventional and novel PKC isoforms.[1] This binding event recruits PKC to the cell membrane, leading to its activation.
A key feature of ingenol-mediated PKC activation is its distinct pattern of isozyme translocation and activation compared to other PKC activators like phorbol (B1677699) esters. For instance, Ingenol 3-angelate has been shown to induce a rapid translocation of PKCδ to the nucleus, a phenomenon not observed with phorbol 12-myristate 13-acetate (PMA).[2] This differential activation of PKC isoforms is believed to be a crucial determinant of the unique biological outcomes of ingenol esters, particularly their pro-apoptotic effects.
Downstream Signaling Pathways
The activation of PKC by ingenol esters initiates a complex network of downstream signaling pathways, most notably the Ras/Raf/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) cascade and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.
Activation of the Ras/Raf/MEK/ERK Pathway
PKC activation by ingenol esters leads to the stimulation of the Ras/Raf/MEK/ERK signaling cascade.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation. The activation of this pathway, in the context of ingenol treatment, has been linked to pro-apoptotic effects in cancer cells.[2]
Figure 1: Activation of the MAPK pathway by this compound.
Modulation of the PI3K/AKT Pathway
Concurrently with MAPK activation, ingenol esters have been shown to inhibit the pro-survival PI3K/AKT signaling pathway.[2] This is achieved, in part, through the reduced expression of PKCα and a subsequent decrease in the levels of phosphorylated (active) AKT.[2] The inhibition of this key survival pathway further contributes to the pro-apoptotic effects of ingenol compounds.
Figure 2: Inhibition of the PI3K/AKT pathway by this compound.
Quantitative Data
The following tables summarize the available quantitative data for Ingenol 3-angelate, which serves as a reference for the expected activity of this compound.
| PKC Isoform | Binding Affinity (Ki) (nM) |
| PKC-α | 0.3 |
| PKC-β | 0.105 |
| PKC-γ | 0.162 |
| PKC-δ | 0.376 |
| PKC-ε | 0.171 |
| Data from MedchemExpress, citing various sources.[3] |
| Cell Line | IC50 (nM) |
| WEHI-231 | 1.41 ± 0.255 |
| HOP-92 | 3.24 ± 2.01 |
| Colo-205 | 11.9 ± 1.307 |
| Data for Ingenol 3-angelate (PEP005).[3] |
| Cell Line | EC50 for IL-8 release (nM) |
| Keratinocytes | 10.3 |
| Data for Ingenol 3-angelate (PEP005).[3] |
Experimental Protocols
In Vitro PKC Activity Assay
This protocol outlines a method to measure the activity of PKC in response to an ingenol compound.
Figure 3: Experimental workflow for an in vitro PKC activity assay.
Methodology:
-
Prepare a reaction mixture containing the PKC enzyme, a lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol), and a specific substrate peptide.[4]
-
Add the this compound compound at various concentrations or a vehicle control to the reaction mixture.[4]
-
Initiate the kinase reaction by adding a mixture of Mg2+/ATP containing [γ-32P]ATP.[4]
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[4]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[4]
-
Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.[4]
Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cultured cells.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, and IC50 values can be calculated.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK), a key indicator of MAPK pathway activation, in cells treated with this compound.
Methodology:
-
Culture cells to 70-80% confluency and then serum-starve for 12-24 hours to reduce basal ERK phosphorylation.[6]
-
Treat the cells with this compound for various time points.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the chemiluminescent signal using an imaging system.[6]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[8]
Conclusion
The mechanism of action of this compound, inferred from studies of its close analogue Ingenol 3-angelate, is centered on the activation of PKC isozymes. This leads to a dual effect of pro-apoptotic signaling in cancer cells through the activation of the MAPK pathway and inhibition of the PI3K/AKT pathway, as well as the induction of a localized inflammatory response. The long-chain palmitate ester at the C-20 position may influence the compound's pharmacokinetic and pharmacodynamic properties, warranting further investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific activities of this compound and other ingenol derivatives.
References
- 1. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Ingenol 20-Palmitate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) family, a class of molecules known for their potent and diverse biological activities. As a derivative of ingenol, isolated from plants of the Euphorbiaceae family, this compound is a valuable research tool for investigating fundamental cellular processes, including signal transduction, cell death, and inflammatory responses. While its close relative, ingenol mebutate (PEP005), has been clinically approved for the treatment of actinic keratosis, Ingenol 20-palmitate serves primarily as a laboratory agent to explore the intricate structure-activity relationships of ingenol esters and their potential as therapeutic leads. This technical guide provides an in-depth overview of the known biological activities of ingenol esters, with a specific focus on the anticipated actions of this compound, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways involved.
Core Biological Activities: Protein Kinase C Activation and Apoptosis Induction
The biological effects of ingenol esters are predominantly attributed to their ability to modulate the activity of Protein Kinase C (PKC) isoforms and to induce apoptosis. The specific esterification pattern of the ingenol backbone, particularly at the C3, C5, and C20 positions, critically dictates the potency and selectivity of these actions.
Protein Kinase C (PKC) Activation
Ingenol esters are potent activators of classical and novel PKC isoforms.[1] They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing its activation. This activation triggers a cascade of downstream signaling events that can lead to diverse cellular outcomes, including proliferation, differentiation, and inflammation. The activation of specific PKC isoforms, such as PKCδ, has been linked to pro-apoptotic effects, while the activation of others, like PKCα and PKCβII, can be anti-apoptotic.[1] While specific data for this compound is limited, based on studies of related ingenol esters, it is hypothesized to be a potent PKC activator. The binding affinity and isoform selectivity would require experimental validation. For instance, the parent compound, ingenol, binds to PKC with a Ki of 30 µM.[2]
Apoptosis Induction
A key biological activity of certain ingenol esters is their ability to induce programmed cell death, or apoptosis. Structure-activity relationship studies have revealed that esterification at the C20 position of the ingenol core is a critical determinant for pro-apoptotic activity.[3] For example, ingenol 3,20-dibenzoate is a potent inducer of apoptosis, a process that involves the activation of caspase-3.[3] This apoptotic pathway appears to be independent of the transcription factors AP-1 and NF-κB and may not be solely dependent on PKC activation.[3] Given the presence of the palmitate ester at the C20 position, this compound is predicted to be a significant inducer of apoptosis. The palmitate moiety itself has been shown to induce apoptosis through mechanisms involving endoplasmic reticulum (ER) stress and direct effects on mitochondria.[4][5]
Quantitative Data on Related Ingenol Esters
| Compound | Assay | Cell Line | Result | Reference |
| Ingenol | PKC Binding (Ki) | N/A | 30 µM | [2] |
| Ingenol | Biological Activity (EC50) | Various | 30 µM - 1 mM | [2] |
| Ingenol-3-angelate (PEP005) | PKCδ Activation | Colo205 | Increased phosphorylation | |
| Ingenol-3-angelate (PEP005) | Apoptosis Induction | Colo205 | Time and concentration-dependent | |
| Ingenol-3,20-dibenzoate | Apoptosis Induction | Jurkat | Potent inducer | [3] |
| Ingenol-20-benzoate | Cell Growth Inhibition & Apoptosis | T47D, MDA-MB-231 | Promising activity | [6] |
Signaling Pathways
The biological activities of this compound are mediated through complex signaling networks. Based on the known mechanisms of related ingenol esters, two key pathways are central to its function: the PKC-mediated activation of the MAPK/ERK pathway and the induction of the intrinsic apoptosis pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the biological activity of this compound.
Protein Kinase C (PKC) Kinase Activity Assay
This assay measures the ability of this compound to activate PKC isoforms by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 10 µg/ml phosphatidylserine, 1 µg/ml diacylglycerol)
-
Stop solution (e.g., EDTA)
-
96-well plates
-
Scintillation counter or ELISA plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add the PKC isoform, substrate, and this compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the phosphorylated substrate. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For non-radioactive ELISA-based assays, follow the manufacturer's instructions.
-
Plot the phosphorylation signal against the concentration of this compound to determine the EC50 value.
Western Blot for Caspase-3 Activation
This protocol detects the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against caspase-3 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Harvest and lyse the cells.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The appearance of cleaved caspase-3 fragments (typically 17/19 kDa) indicates apoptosis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay quantitatively determines the percentage of cells undergoing apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound is a valuable chemical probe for dissecting the complex signaling pathways regulated by PKC and for understanding the molecular mechanisms of apoptosis. Based on the extensive research on related ingenol esters, it is anticipated that this compound will exhibit potent PKC-activating and pro-apoptotic properties. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the biological activity of this and other novel ingenol derivatives, ultimately contributing to the discovery of new therapeutic agents for a range of diseases, including cancer. Further studies are warranted to determine the specific quantitative activity and isoform selectivity of this compound to fully elucidate its pharmacological profile.
References
- 1. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitate induces apoptosis via a direct effect on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]
- 6. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Ingenol 20-palmitate as a natural product from Euphorbia sieboldiana
An In-depth Exploration of a Bioactive Diterpenoid from Euphorbia sieboldiana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol (B1671944) 20-palmitate, a diterpenoid ester isolated from the roots of Euphorbia sieboldiana, represents a class of bioactive natural products with significant potential in pharmacological research and drug development.[1][2] As a member of the ingenane (B1209409) family, it shares a structural scaffold with other well-studied compounds known to modulate critical cellular signaling pathways. This technical guide provides a comprehensive overview of Ingenol 20-palmitate, including its isolation, proposed mechanisms of action through Protein Kinase C (PKC) activation and subsequent modulation of the NF-κB signaling pathway, and detailed experimental protocols for its study. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant data from closely related ingenol esters to provide a comparative context for researchers.
Introduction
The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids. Among these, the ingenane class of compounds has garnered considerable attention for its potent biological activities, including pro-inflammatory, anti-cancer, and anti-HIV properties. This compound is a naturally occurring ingenol ester found in Euphorbia sieboldiana, a plant used in traditional medicine.[1] Its structure features the characteristic tetracyclic ingenane core, with a palmitate group esterified at the C-20 position. This lipophilic side chain is anticipated to influence the compound's interaction with cellular membranes and its pharmacokinetic profile.
The primary molecular target of many ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. By activating PKC, ingenol esters can trigger a cascade of downstream signaling events, most notably the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. The modulation of these pathways underlies the diverse biological effects observed for this class of compounds.
This guide aims to provide researchers with a detailed technical resource for the study of this compound, from its extraction and purification to the elucidation of its cellular and molecular mechanisms of action.
Data Presentation: Comparative Analysis of Ingenol Esters
Quantitative data specifically for this compound is not extensively available in the current body of scientific literature. To provide a valuable point of reference for researchers, the following tables summarize key quantitative data for closely related and well-characterized ingenol esters, such as Ingenol Mebutate (Ingenol-3-angelate) and the parent compound, Ingenol.
Table 1: Protein Kinase C (PKC) Binding Affinity of Ingenol Derivatives
| Compound | PKC Isoform | Binding Affinity (Ki) | Assay Method | Reference |
| Ingenol | PKC (mixed isoforms) | 30 µM | [3H]PDBu displacement | [1] |
| Ingenol-3-angelate (I3A) | PKCα | 0.3 ± 0.02 nM | [3H]PDBu displacement | [3] |
| Ingenol-3-angelate (I3A) | PKCβ | 0.105 ± 0.019 nM | [3H]PDBu displacement | |
| Ingenol-3-angelate (I3A) | PKCγ | 0.162 ± 0.004 nM | [3H]PDBu displacement | |
| Ingenol-3-angelate (I3A) | PKCδ | 0.376 ± 0.041 nM | [3H]PDBu displacement | |
| Ingenol-3-angelate (I3A) | PKCε | 0.171 ± 0.015 nM | [3H]PDBu displacement |
Table 2: In Vitro Cytotoxicity (IC50) of Ingenol Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| Ingenol Mebutate (IM) | Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM | 72 h | |
| Ingenol Mebutate (IM) | Keratinocytes (HPV-Ker) | - | 0.84 µM | 24 h | |
| 17-acetoxyingenol 3-angelate 20-acetate | Keratinocytes (HPV-Ker) | - | 0.39 µM | 24 h | |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | Keratinocytes (HPV-Ker) | - | 0.32 µM | 24 h | |
| Palmitate | RL95-2 | Endometrial Cancer | 69.51 µM | 24 h | |
| Palmitate | HEC-1-A | Endometrial Cancer | 56.89 µM | 48 h |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key in vitro assays to characterize its biological activity.
Isolation and Purification of this compound from Euphorbia sieboldiana
This protocol is adapted from established methods for the isolation of ingenol esters from Euphorbia species.
3.1.1. Extraction
-
Air-dry the roots of Euphorbia sieboldiana at room temperature and grind them into a fine powder.
-
Extract the powdered root material (e.g., 1 kg) with acetone (B3395972) (e.g., 5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
3.1.2. Solvent Partitioning
-
Suspend the crude acetone extract in a 90% methanol-water solution.
-
Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents like fats and sterols.
-
Collect the methanol-water phase and evaporate the methanol (B129727) under reduced pressure.
-
Extract the remaining aqueous phase successively with chloroform (B151607) and then ethyl acetate (B1210297).
-
Concentrate the chloroform and ethyl acetate fractions separately. Ingenol esters are typically found in these fractions.
3.1.3. Chromatographic Purification
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Pool fractions containing the compound of interest.
-
Perform further purification of the enriched fractions using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector (e.g., at 210 nm) to isolate pure this compound.
-
Confirm the structure and purity of the isolated compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.
Caption: Workflow for the Isolation of this compound.
Protein Kinase C (PKC) Binding Assay (Radioligand Displacement)
This protocol is based on the competitive displacement of a radiolabeled phorbol (B1677699) ester, [3H]phorbol 12,13-dibutyrate ([3H]PDBu), from the C1 domain of PKC.
-
Preparation of Cell Lysates or Purified PKC:
-
Homogenize cells or tissues expressing PKC in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 10 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris and use the supernatant containing the cytosolic fraction or further purify PKC isoforms using standard chromatographic techniques.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell lysate or purified PKC with a fixed concentration of [3H]PDBu (typically in the low nanomolar range).
-
Add increasing concentrations of unlabeled this compound (or other competing ligands).
-
For determining non-specific binding, include wells with a high concentration of a non-radioactive, high-affinity PKC ligand (e.g., unlabeled PDBu or PMA).
-
The reaction buffer should contain 50 mM Tris-HCl (pH 7.4), and phosphatidylserine (B164497) (e.g., 100 µg/mL) as a cofactor.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filter will trap the PKC-ligand complex.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PDBu) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NF-κB Reporter Gene Assay (Luciferase Assay)
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of NF-κB response elements.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or a macrophage cell line like RAW 264.7) in appropriate growth medium.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a minimal promoter, and a Renilla luciferase plasmid (as an internal control for transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24-48 hours of transfection, treat the cells with various concentrations of this compound.
-
Include a positive control (e.g., TNF-α or PMA) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the desired treatment period (e.g., 6-24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
In a luminometer plate, add the cell lysate.
-
Inject the firefly luciferase substrate and measure the luminescence (firefly activity).
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly luciferase activity and provides the substrate for Renilla luciferase) and measure the luminescence again (Renilla activity).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Plot the fold induction against the concentration of this compound.
-
Western Blot for NF-κB Nuclear Translocation
This method assesses NF-κB activation by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Treatment and Fractionation:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure proper fractionation and equal loading, also probe the membranes with antibodies against a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software. An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.
-
Signaling Pathways and Visualizations
This compound is predicted to exert its biological effects primarily through the activation of Protein Kinase C (PKC), which in turn can modulate various downstream signaling cascades, including the NF-κB pathway.
Protein Kinase C (PKC) Activation Pathway
Ingenol esters, including presumably this compound, are analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. Upon binding to the C1 domain of PKC, they induce a conformational change that relieves autoinhibition, leading to the activation of the kinase.
Caption: Activation of Protein Kinase C by this compound.
NF-κB Signaling Pathway Modulation
Activated PKC can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the dimer to translocate to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby regulating their transcription.
Caption: NF-κB Signaling Pathway Activated by PKC.
Conclusion
This compound, a natural product from Euphorbia sieboldiana, holds promise as a valuable tool for investigating cellular signaling pathways. Its structural similarity to other bioactive ingenol esters suggests that it likely functions as a potent modulator of PKC and the downstream NF-κB pathway. This technical guide provides a foundational framework for researchers to initiate studies on this compound, offering detailed experimental protocols and a comparative analysis of related compounds. Further research is warranted to elucidate the specific quantitative biological activities of this compound and to fully explore its therapeutic potential. The methodologies and conceptual framework presented herein are intended to facilitate these future investigations.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingenol 20 palmitate — TargetMol Chemicals [targetmol.com]
- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ingenol 20-Palmitate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) class of molecules. It is a derivative of ingenol, a natural product extracted from plants of the Euphorbia genus.[1][2] While not as extensively studied as its clinically approved analog, ingenol mebutate (ingenol 3-angelate), Ingenol 20-palmitate serves as a valuable research tool for investigating the biological activities of ingenol esters, particularly in the context of protein kinase C (PKC) modulation, oncogenic signaling, and cell death pathways.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical Structure and Physicochemical Properties
This compound possesses the characteristic tetracyclic ingenane core structure, with a palmitoyl (B13399708) group esterified at the C-20 position.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ingenol-3-palmitate (Positional Isomer) | Ingenol (Parent Compound) |
| Molecular Formula | C₃₆H₅₈O₆ | C₃₆H₅₈O₆ | C₂₀H₂₈O₅ |
| Molecular Weight | 586.84 g/mol [4] | 586.8 g/mol [5] | 348.4 g/mol |
| CAS Number | 39071-33-5 | 52557-26-3 | 30220-46-3 |
| Appearance | Not specified (likely solid) | Not specified | Not specified |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| XLogP3-AA | Data not available | 8.1 | Not applicable |
| Hydrogen Bond Donor Count | Data not available | 3 | 3 |
| Hydrogen Bond Acceptor Count | Data not available | 6 | 5 |
Note: Experimental physicochemical data for this compound is limited in publicly available literature. The data for Ingenol-3-palmitate is computationally generated and provided for comparison as a positional isomer.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of ingenol esters, including this compound, involves the modulation of Protein Kinase C (PKC) isoenzymes. This interaction triggers a dual biological response: rapid, localized necrosis followed by a secondary inflammatory response that contributes to the clearance of targeted cells.
Protein Kinase C (PKC) Activation
Ingenol esters act as potent activators of PKC. The parent compound, ingenol, binds to PKC with a dissociation constant (Ki) of 30 µM. The esterification at the C-20 position with a lipophilic palmitate chain is expected to enhance membrane association and potency. Activation of PKC isoforms, particularly PKCδ, initiates a downstream signaling cascade that leads to cell death.
Dual Mechanism: Necrosis and Inflammation
The activation of PKC by ingenol esters leads to a unique two-pronged therapeutic effect, as observed with ingenol mebutate:
-
Primary Necrosis: Rapid induction of cell death in the targeted area. This is a direct cytotoxic effect.
-
Secondary Inflammation: The initial necrosis triggers an inflammatory response characterized by the infiltration of neutrophils and other immune cells. This immune response helps to eliminate any remaining aberrant cells.
The signaling pathway initiated by ingenol esters involves the activation of the Ras/Raf/MEK/ERK pathway and the inhibition of the PI3K/AKT survival pathway.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingenol 20 palmitate — TargetMol Chemicals [targetmol.com]
- 3. This compound [myskinrecipes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ingenol-3-palmitate | C36H58O6 | CID 101280811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ingenol 20-palmitate and signal transduction pathways
An In-Depth Technical Guide to the Signal Transduction Pathways of Ingenol (B1671944) Esters, with a Focus on Ingenol 20-palmitate Analogs
Disclaimer: Direct, in-depth research on the signal transduction pathways specifically mediated by this compound is limited in publicly accessible literature. This guide leverages the extensive research conducted on its close structural analog, Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005), to provide a comprehensive overview of the anticipated core mechanisms of action. The shared ingenol core strongly suggests a conserved mechanism of action centered on the activation of Protein Kinase C (PKC). Differences in the ester moiety are expected to primarily influence potency, pharmacokinetics, and potentially isoform specificity.
Executive Summary
Ingenol esters are diterpenoids derived from the plant Euphorbia peplus. These compounds are potent modulators of signal transduction pathways, primarily through their activity as agonists of Protein Kinase C (PKC) isozymes. This activity triggers a cascade of downstream signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways and modulation of the PI3K/AKT pathway, ultimately leading to profound cellular effects such as cell death, inflammation, and immune responses. This guide details the mechanisms of action, summarizes key quantitative data from studies on the analog Ingenol Mebutate, provides illustrative diagrams of the signaling cascades, and outlines relevant experimental protocols.
Core Mechanism of Action: Protein Kinase C Activation
This compound, like other ingenol esters, is presumed to function as a diacylglycerol (DAG) analog, binding to and activating conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. This activation is a central event that initiates a complex network of downstream signaling.
The activation of PKC by ingenol esters leads to its translocation from the cytosol to cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria. This relocalization is a critical step for PKC to access and phosphorylate its various substrates, thereby propagating the signal.
Figure 1: General mechanism of Protein Kinase C (PKC) activation by this compound.
Studies on Ingenol Mebutate have shown differential effects on PKC isoforms, with a notable activation of PKCδ and a reduction in the expression of PKCα[1][2]. This isoform-specific activity is crucial in determining the ultimate cellular outcome.
Key Downstream Signaling Pathways
The activation of PKC by ingenol esters triggers several major downstream signaling cascades, most notably the MAPK and PI3K/AKT pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Ingenol Mebutate has been demonstrated to activate multiple branches of the MAPK pathway, including ERK1/2, JNK, and p38 MAPK, through a Ras/Raf-dependent mechanism[1][3][4].
-
ERK Pathway: Activation of the Ras/Raf/MEK/ERK pathway is often associated with cell proliferation and survival, but in some contexts, sustained activation can lead to cell cycle arrest and apoptosis.
-
JNK and p38 Pathways: The activation of the JNK and p38 MAPK pathways is more commonly linked to cellular stress responses, inflammation, and apoptosis.
Figure 2: Activation of MAPK signaling pathways by active PKC.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
Interestingly, while activating the pro-apoptotic MAPK pathways, Ingenol Mebutate has been shown to inhibit the pro-survival PI3K/AKT pathway. This is achieved through the reduced expression of PKCα and results in decreased levels of phosphorylated (active) AKT/protein kinase B. The inhibition of this key survival pathway further contributes to the pro-apoptotic effects of ingenol esters.
Figure 3: Inhibition of the PI3K/AKT survival pathway by Ingenol Mebutate.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on Ingenol Mebutate (PEP005), which can be considered indicative of the potency of ingenol esters.
Table 1: In Vitro Antiproliferative Activity of Ingenol Mebutate (PEP005)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h exposure |
| Colo205 | Colon Cancer | 0.03 |
| HCC2998 | Colon Cancer | >30 |
| HCT116 | Colon Cancer | >30 |
| HT29 | Colon Cancer | >30 |
| KM12 | Colon Cancer | >30 |
| MDA-MB-231 | Breast Cancer | >30 |
| MDA-MB-435 | Melanoma | 0.01 |
| OVCAR-3 | Ovarian Cancer | >30 |
| OVCAR-5 | Ovarian Cancer | >30 |
| OVCAR-8 | Ovarian Cancer | >30 |
| Data from Serova et al. (2008). |
Detailed Experimental Protocols
Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for assessing the activation of PKC by a test compound like this compound.
Objective: To measure the in vitro kinase activity of purified PKC isoforms in the presence of this compound.
Materials:
-
Purified PKC isoforms (e.g., PKCα, PKCδ)
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL phosphatidylserine)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKC substrate, and the desired concentration of this compound (and appropriate vehicle controls, e.g., DMSO).
-
Add the purified PKC enzyme to the reaction mixture and incubate for 5-10 minutes at 30°C to allow for activation.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP to a final desired concentration.
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the specific activity of the kinase under different conditions.
Figure 4: Experimental workflow for a radioactive PKC kinase activity assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of cultured cells.
Objective: To measure the dose-dependent cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., Colo205)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (include vehicle controls).
-
Incubate the cells for the desired period (e.g., 48 hours).
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound is a potent modulator of cellular signaling, acting as a PKC agonist. Its mechanism of action, inferred from studies of the close analog Ingenol Mebutate, involves the activation of PKC, which in turn stimulates the pro-apoptotic MAPK pathways (ERK, JNK, p38) and inhibits the pro-survival PI3K/AKT pathway. This dual action on key signaling cascades culminates in potent antiproliferative and pro-apoptotic effects in susceptible cells. The detailed understanding of these pathways is critical for the continued research and development of ingenol esters as therapeutic agents. Further studies specifically on this compound are warranted to delineate the precise influence of the 20-palmitate ester on its biological activity profile.
References
- 1. johnwoodgroup.com [johnwoodgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Ingenol Esters on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Ingenol (B1671944) 20-palmitate is limited in publicly available scientific literature. This guide leverages data from a closely related synthetic ingenol derivative, 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) , to provide insights into the potential in vitro effects of ingenol esters with long-chain fatty acid substitutions at the 20-position. AAI shares the core ingenol structure and a modification at the 20-position, making it a relevant surrogate for understanding the potential biological activities of Ingenol 20-palmitate.
Executive Summary
Ingenol esters, derived from the plant Euphorbia peplus, have demonstrated potent anti-cancer properties in preclinical studies. These compounds are known to modulate key signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro effects of ingenol esters, with a specific focus on the cytotoxic and pro-apoptotic activities of 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) as a proxy for this compound. Detailed experimental protocols and visualizations of the implicated signaling pathways are provided to support further research and development in this area.
Quantitative Data on the In Vitro Efficacy of 3-O-Angeloyl-20-O-acetyl Ingenol (AAI)
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of AAI on the chronic myeloid leukemia cell line, K562.
Table 1: Cytotoxicity of AAI in K562 Cells [1][2][3][4][5]
| Compound | Cell Line | Incubation Time (h) | IC50 (nM) |
| 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) | K562 | 24 | ~100 |
| Ingenol Mebutate (Reference) | K562 | 24 | ~250 |
Table 2: Induction of Apoptosis and Necrosis by AAI in K562 Cells [1][2][3][4][5]
| Treatment | Concentration (nM) | Incubation Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 0 | 18 | 1.64 | 0.16 |
| AAI | 250 | 18 | 10.6 | Not specified |
| AAI | 500 | 18 | 9.7 | 6.59 |
Table 3: Effect of AAI on Cell Cycle Distribution in K562 Cells [1][2][3][4][5]
| Treatment | Concentration (nM) | Incubation Time (h) | G2/M Phase Arrest (%) |
| Control | 0 | 24 | Not specified (baseline) |
| AAI | 100 | 24 | Significant increase |
| AAI | 250 | 24 | Significant increase |
| AAI | 500 | 24 | Significant increase |
Core Signaling Pathways Modulated by Ingenol Esters
Ingenol esters, including AAI, exert their anti-cancer effects by modulating several critical signaling pathways. The primary target is Protein Kinase C (PKC), particularly the PKCδ isoform. Activation of PKCδ triggers a cascade of downstream events leading to cell death.[1][2][3][4][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro effects of ingenol esters.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 value of ingenol esters.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
Ingenol ester stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ingenol ester in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[6][7][8]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay detects the disruption of mitochondrial membrane potential, an early indicator of apoptosis.[9][10][11][12]
Materials:
-
Treated and control cells
-
JC-1 reagent
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at 1 x 10^6 cells/mL.
-
JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells and wash once with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry or fluorescence microscopy.
Interpretation of Results:
-
Red fluorescence: Healthy cells with high mitochondrial membrane potential (JC-1 aggregates).
-
Green fluorescence: Apoptotic cells with low mitochondrial membrane potential (JC-1 monomers).
Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PKC, ERK, and AKT pathways.[13][14][15][16][17][18]
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Conclusion
The available data on the ingenol analog, 3-O-Angeloyl-20-O-acetyl Ingenol (AAI), strongly suggest that ingenol esters with modifications at the 20-position, such as this compound, are likely to exhibit significant anti-cancer activity in vitro. The primary mechanism of action is anticipated to be the activation of the PKCδ signaling pathway, leading to downstream modulation of the ERK and AKT pathways, culminating in apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the in-depth investigation of this compound and other novel ingenol derivatives. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 18. researchgate.net [researchgate.net]
The Discovery and Isolation of Ingenol 20-Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) class of compounds. These molecules are naturally occurring in plants of the Euphorbia genus, which have a long history of use in traditional medicine for treating various skin conditions.[1][2][3] Ingenol 20-palmitate, a derivative of the polycyclic diterpenoid ingenol, is of significant interest to the scientific community for its potential pharmacological activities, primarily related to its ability to modulate protein kinase C (PKC) signaling pathways.[4][5] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, along with a detailed examination of its proposed mechanism of action.
Discovery and Natural Occurrence
Ingenol and its various esters, including this compound, are predominantly found in the milky latex sap of Euphorbia species, such as Euphorbia peplus and Euphorbia lathyrris. The concentration of these compounds can vary significantly between different species and even different parts of the same plant. Quantitative analysis of the parent compound, ingenol, has shown the highest concentrations in the lower leafless stems of E. myrsinites. The discovery of these compounds has been driven by investigations into the bioactive components of these plants, which have been traditionally used to treat ailments like warts and skin cancers.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural source is a multi-step process that involves extraction and chromatographic purification. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be adapted from the established procedures for isolating other ingenol esters. The following is a composite protocol based on these methods.
Plant Material Collection and Preparation
-
Source: Aerial parts of Euphorbia peplus or seeds of Euphorbia lathyrris.
-
Procedure:
-
Fresh plant material is harvested and air-dried in a well-ventilated area, shielded from direct sunlight, to a constant weight.
-
The dried material is then coarsely ground to increase the surface area for efficient extraction.
-
Extraction of Crude Ingenol Esters
-
Objective: To extract the desired compounds from the plant matrix.
-
Methodology:
-
The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature with continuous agitation for 24-48 hours.
-
The process is repeated multiple times to ensure exhaustive extraction.
-
The solvent extracts are combined and filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning
-
Objective: To separate compounds based on their polarity and remove unwanted substances like chlorophyll (B73375) and lipids.
-
Methodology:
-
The crude extract is resuspended in a methanol/water mixture and subjected to sequential partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297).
-
The ingenol esters, being moderately polar, are expected to partition predominantly into the chloroform or ethyl acetate fraction.
-
Each fraction is collected and concentrated separately.
-
Chromatographic Purification
-
Objective: To isolate this compound from the complex mixture of other ingenol esters and plant metabolites. This is a critical step that requires careful optimization.
-
Methodology:
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
The chloroform or ethyl acetate fraction is loaded onto a silica gel column.
-
Elution is performed using a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing ingenol esters.
-
-
High-Performance Liquid Chromatography (HPLC) (Fine Purification):
-
Fractions enriched with ingenol esters are further purified using reversed-phase HPLC.
-
A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The elution profile is monitored using a UV detector, and fractions corresponding to individual peaks are collected.
-
The identity and purity of the isolated this compound are confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Presentation
Quantitative data for the isolation of this compound is not widely reported. However, data for the parent compound, ingenol, can provide an estimate of the potential yields from various Euphorbia species.
| Plant Source | Plant Part | Compound | Concentration (mg/kg of dry weight) | Reference |
| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 | |
| Euphorbia lathyris | Seeds | Ingenol | ~100 |
Mechanism of Action: Signaling Pathways
The biological activity of ingenol esters is primarily attributed to their interaction with Protein Kinase C (PKC) isozymes. This compound is believed to function as a PKC activator, initiating a cascade of downstream signaling events. The proposed mechanism is largely based on studies of the closely related compound, ingenol mebutate (PEP005).
This compound is thought to bind to the C1 domain of PKC isoforms, mimicking the action of the endogenous activator, diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation. Among the various PKC isoforms, PKCδ appears to be a key target for ingenol esters.
Activation of PKCδ triggers the Ras/Raf/MEK/ERK signaling pathway, a central cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway is believed to be a key contributor to the pro-apoptotic and anti-proliferative effects observed with ingenol esters in cancer cell lines.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed PKC-mediated signaling cascade of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The sap from Euphorbia peplus is effective against human nonmelanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ingenol 20-Palmitate in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the pro-apoptotic role of Ingenol (B1671944) 20-palmitate is limited. This guide is therefore based on the extensive research conducted on closely related ingenol esters, particularly Ingenol 3-angelate (PEP005, Ingenol Mebutate) and other derivatives with esterification at the 20-hydroxyl position. The presented data and pathways are illustrative of the likely mechanisms of action for Ingenol 20-palmitate.
Introduction: Ingenol Esters and Programmed Cell Death
Ingenol esters are a class of diterpenoids derived from the plant Euphorbia peplus. These compounds have garnered significant interest in oncology due to their potent cytotoxic and immunomodulatory effects. While some ingenol esters induce rapid necrosis at high concentrations, a growing body of evidence indicates that they can also trigger a more controlled form of cell death known as apoptosis, or programmed cell death, particularly at lower, more pharmacologically relevant concentrations.[1][2] Structure-activity relationship studies have revealed that the ester moiety at the 20-hydroxyl position of the ingenol backbone is a critical determinant of its apoptotic potential.[3][4] This suggests that this compound is a strong candidate for inducing apoptosis in cancer cells.
Quantitative Analysis of Apoptosis Induced by Ingenol Esters
The following tables summarize quantitative data from studies on closely related ingenol esters, providing an insight into the potential efficacy of this compound.
Table 1: Inhibitory Concentration (IC50) of Ingenol Mebutate
| Cell Line | Compound | IC50 (nM) | Exposure Time (h) | Assay | Reference |
| Panc-1 (Pancreatic Cancer) | Ingenol Mebutate | 43.1 ± 16.8 | 72 | Cell Survival Assay | [5] |
Table 2: Induction of Apoptosis by PEP005 (Ingenol 3-angelate) in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | Concentration of PEP005 (nM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Assay | Reference |
| HH | 50 | 24 | ~25 | Propidium Iodide Staining | |
| HH | 50 | 48 | ~35 | Propidium Iodide Staining | |
| HH | 50 | 72 | 39 | Propidium Iodide Staining | |
| HuT-78 | 50 | 24 | ~50 | Propidium Iodide Staining | |
| HuT-78 | 50 | 48 | ~65 | Propidium Iodide Staining | |
| HuT-78 | 50 | 72 | 73 | Propidium Iodide Staining |
Key Signaling Pathways in Ingenol Ester-Induced Apoptosis
The pro-apoptotic effects of ingenol esters are primarily mediated through the activation of specific isoforms of Protein Kinase C (PKC), leading to the initiation of both intrinsic and extrinsic apoptotic pathways.
The Central Role of Protein Kinase C delta (PKCδ)
Ingenol esters act as agonists for several PKC isoforms. The activation of the pro-apoptotic PKCδ isoform is a key event in triggering apoptosis. Upon binding of an ingenol ester, PKCδ translocates to different cellular compartments, including the mitochondria and the nucleus, where it phosphorylates a range of downstream targets, initiating the apoptotic cascade.
Caption: Activation and translocation of PKCδ upon binding of this compound.
Intrinsic (Mitochondrial) Apoptosis Pathway
Activated PKCδ can translocate to the mitochondria, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of the caspase cascade, starting with the initiator caspase-9, which then activates the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and DNA fragmentation.
Extrinsic (Death Receptor) Apoptosis Pathway
Ingenol esters have also been shown to influence the extrinsic apoptosis pathway. This can involve the upregulation of death receptors on the cell surface and the processing of the initiator caspase-8, which can also activate caspase-3.
Involvement of the p53 Tumor Suppressor
Studies on ingenol-20-benzoate suggest the involvement of the p53 tumor suppressor protein in the apoptotic process. p53 can be activated by cellular stress and can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, further amplifying the mitochondrial apoptotic signal. There is also evidence of crosstalk between p53 and PKCδ, where they can mutually activate each other to promote apoptosis.
Caption: Overview of the apoptotic signaling cascade initiated by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., breast cancer lines T47D, MDA-MB-231; cutaneous T-cell lymphoma lines HH, HuT-78; or pancreatic cancer line Panc-1).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: Seed cells in appropriate culture plates or flasks. Allow them to adhere and reach about 70-80% confluency. The following day, replace the medium with fresh medium containing the desired concentrations of this compound (prepared by diluting the stock solution). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with this compound for the desired time points (e.g., 24, 48, 72 hours), collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended primary antibodies include:
-
Anti-PKCδ
-
Anti-cleaved Caspase-3
-
Anti-cleaved Caspase-8
-
Anti-cleaved Caspase-9
-
Anti-p53
-
Anti-Bax
-
Anti-Bcl-2
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Caption: A general workflow for the investigation of this compound's pro-apoptotic activity.
Conclusion and Future Directions
The available evidence on ingenol esters strongly supports the hypothesis that this compound is a potent inducer of apoptosis in cancer cells. The proposed mechanism involves the activation of PKCδ, leading to the engagement of both intrinsic and extrinsic apoptotic pathways, with a potential role for the p53 tumor suppressor.
Future research should focus on validating these findings specifically for this compound. This would involve:
-
Determining the IC50 values of this compound for apoptosis induction in a panel of cancer cell lines.
-
Quantifying the percentage of apoptotic cells at various concentrations and time points.
-
Confirming the activation of PKCδ, caspases, and the involvement of the mitochondrial pathway and p53 through detailed molecular studies.
-
Investigating the in vivo efficacy of this compound in preclinical animal models of cancer.
A thorough understanding of the apoptotic mechanisms of this compound will be crucial for its potential development as a novel anticancer therapeutic.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of ingenol esters
An In-depth Technical Guide to the Structure-Activity Relationship of Ingenol (B1671944) Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol esters, particularly ingenol mebutate (ingenol 3-angelate), represent a class of diterpenoids with significant therapeutic applications, most notably in the treatment of actinic keratosis. Their biological activity stems from a unique dual mechanism of action that is highly dependent on their molecular structure. This guide provides a detailed examination of the structure-activity relationships (SAR) of ingenol esters, focusing on how modifications to the ingenane (B1209409) core and the C3-ester moiety influence their primary biological function: the activation of Protein Kinase C (PKC) isoforms. We summarize quantitative data from key studies, detail essential experimental protocols for SAR evaluation, and provide visualizations of the core signaling pathways and experimental workflows to offer a comprehensive resource for professionals in drug discovery and development.
Introduction to Ingenol Esters
Ingenol is a complex diterpene alcohol featuring the unique ingenane scaffold, a tetracyclic structure with an "inside-outside" bridgehead configuration. While ingenol itself has weak biological activity, esterification, particularly at the C3 hydroxyl group, dramatically potentiates its effects.[1] The most well-known derivative is ingenol mebutate (I3A or PEP005), the active ingredient in Picato®, which is FDA-approved for the topical treatment of the precancerous skin condition actinic keratosis.[2] The therapeutic efficacy of these compounds is rooted in their ability to potently modulate PKC isoforms, triggering a cascade of cellular events.[3][4] Understanding the precise relationship between the chemical structure of these esters and their biological activity is paramount for the design of new analogs with improved therapeutic profiles, including enhanced efficacy, selectivity, and reduced toxicity.
Mechanism of Action
The biological effects of ingenol esters are multifaceted, involving a concentration-dependent dual mechanism that leads to the destruction of target cells.[2]
The Dual Mechanism of Action
Ingenol esters' mechanism is characterized by two distinct, concentration-dependent actions:
-
Direct Cytotoxicity (High Concentration): At micromolar concentrations, ingenol esters induce rapid cell death primarily through necrosis. This is associated with mitochondrial swelling and disruption, leading to the swift breakdown of the cell membrane.
-
Immune-Mediated Response (Low Concentration): At nanomolar concentrations, the primary mechanism is the activation of PKC isoforms. This activation initiates a localized inflammatory response, characterized by the recruitment of neutrophils, which in turn mediate antibody-dependent cellular cytotoxicity (ADCC) to eliminate remaining dysplastic cells.
This dual action allows for rapid lesion necrosis followed by an immune response that targets residual abnormal cells, contributing to the high efficacy observed with short treatment durations.
Caption: Logical flow of the dual, concentration-dependent mechanism of action of ingenol esters.
Protein Kinase C (PKC) as the Primary Target
Ingenol esters function as agonists for PKC, a family of serine/threonine kinases crucial for cellular signal transduction. They mimic the endogenous ligand diacylglycerol (DAG) by binding to the C1 domain of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. Of these, PKCδ has been identified as a key mediator of the pro-apoptotic effects of ingenol esters. Upon binding, PKCδ is activated and translocates from the cytosol to various cellular membranes, including the nuclear and mitochondrial membranes, where it initiates downstream signaling.
Downstream Signaling Pathways
The activation of PKCδ by ingenol esters triggers multiple downstream signaling cascades that culminate in apoptosis and inflammation. Key pathways affected include:
-
MAPK Pathway Activation: PKCδ activation leads to the phosphorylation and activation of the Ras/Raf/MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK. This pathway is heavily involved in regulating cell death and survival.
-
PI3K/AKT Pathway Inhibition: Concurrently, ingenol mebutate treatment can lead to reduced expression of PKCα and subsequent inhibition of the pro-survival PI3K/AKT pathway.
-
Caspase Activation: The signaling cascade ultimately converges on the activation of executioner caspases, such as caspase-3, which are critical for the induction of apoptosis.
Caption: Simplified signaling pathway initiated by ingenol ester binding to PKCδ.
Structure-Activity Relationship (SAR) of Ingenol Esters
The biological potency and selectivity of ingenol derivatives are highly sensitive to their chemical structure. Modifications at the C3-ester position and on the ingenane core itself have profound impacts on activity.
Modifications of the C3-Ester Group
The ester at the C3 position is a primary determinant of potency. The angelate moiety in ingenol mebutate is crucial for its high activity. Studies comparing various C3 esters have revealed key insights:
-
Aliphatic Esters: The tumor-promoting activity of homologous aliphatic C3-esters on mouse skin shows a clear dependency on chain length. Esters with medium-length chains (C8 to C16) are strong promoters, with the C14 ester (3-O-tetradecanoylingenol) exhibiting maximal activity. Shorter chain esters (acetate, butyrate, hexanoate) are significantly weaker promoters.
-
Aromatic Esters: Replacing the aliphatic angelate with benzoate (B1203000) moieties has been explored to improve stability and modulate activity. A correlation between the structure of the benzoate, its chemical stability, and its biological activity (PKCδ activation, pro-inflammatory effects) has been established, underscoring the tunability of these compounds.
| Compound/Modification | Biological Activity Summary |
| Ingenol (unesterified) | Weakly binds to and activates PKC (Ki = 30 µM). |
| Ingenol 3-acetate/-butyrate | Very weak to weak tumor-promoting activity. |
| Ingenol 3-octanoate to 3-hexadecanoate | Strong tumor-promoting activity. |
| Ingenol 3-tetradecanoate (3-TI) | Exhibits maximal activity among homologous aliphatic esters. |
| Ingenol 3-angelate (I3A) | Potent activator of multiple PKC isoforms (Ki for PKCα ≈ 0.3 nM); active ingredient in Picato®. |
| Ingenol 3-benzoates | Activity is correlated with chemical stability and substitution pattern on the benzoate ring. |
Modifications of the Ingenane Core
Altering the functional groups on the ingenane skeleton provides another avenue to modulate activity and, importantly, PKC isoform selectivity. A systematic study involving C-H oxidation to create analogs with altered hydroxylation patterns has yielded critical SAR data.
-
C4 and C5 Hydroxyl Groups: The hydroxyl groups at C4 and C5 are important for potent activation of PKCδ and subsequent IL-8 release in keratinocytes. Removing either group moderately reduces potency, while removing both leads to a significant (up to 100-fold) loss of activity in these assays.
-
Isoform Selectivity: Interestingly, the removal of C4 and C5 hydroxyls does not abolish the ability to induce an oxidative burst in neutrophils. This activity is instead correlated with the activation of PKCβII, which is the dominant isoform in neutrophils. This demonstrates that modifications to the ingenane core can dissociate PKCδ-mediated effects (in keratinocytes) from PKCβII-mediated effects (in neutrophils), opening a path to more selective compounds.
-
C20 Hydroxyl Group: The C20-hydroxyl is involved in forming stabilizing hydrogen bonds within the PKC C1 domain. Derivatives lacking this group (20-deoxyingenol) show altered activity, indicating its importance in the classical pharmacophore interaction.
| Compound | Modification | PKCδ Activation (EC₅₀, nM) | Keratinocyte IL-8 Release (EC₅₀, nM) | Neutrophil Oxidative Burst (EC₅₀, nM) |
| Reference Ester (3) | Standard Ingenol 3-Ester | 1.1 | 1.3 | 0.8 |
| Compound 5 | C5-des-hydroxyl | 4.8 | 6.8 | 2.1 |
| Compound 6 | C4-des-hydroxyl | 18 | 16 | 2.7 |
| Compound 9 | C4,C5-des-hydroxyl | 110 | 21 | 1.0 |
| Compound 10 | C4,C5,C20-des-hydroxyl | >10,000 | >1,000 | 120 |
| (Data summarized from Reference) |
Key Experimental Protocols
Evaluating the SAR of ingenol esters requires a suite of standardized in vitro assays to quantify their effects on specific molecular targets and cellular functions.
Caption: A typical experimental workflow for the SAR evaluation of novel ingenol esters.
PKC Binding Assay (Competitive Radioligand Displacement)
This assay measures the affinity of a test compound for the C1 domain of PKC by quantifying its ability to displace a known radiolabeled ligand, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
-
Preparation: Purified, recombinant human PKC isoforms are used. The assay buffer typically contains Tris-HCl, KCl, CaCl₂, and β-mercaptoethanol.
-
Reaction Mixture: A mixture containing the PKC isoform, phosphatidylserine (B164497) (as a required lipid cofactor), [³H]PDBu at a fixed concentration (e.g., 1.5 nM), and varying concentrations of the test ingenol ester is prepared.
-
Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a polyethyleneimine-treated glass fiber filter. The filter traps the PKC-ligand complex.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of [³H]PDBu specific binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Neutrophil Oxidative Burst Assay (DHR Flow Cytometry)
This functional assay measures the production of reactive oxygen species (ROS) by neutrophils upon stimulation, a key event in the immune response triggered by ingenol esters.
-
Neutrophil Isolation: Primary human polymorphonuclear leukocytes (PMNs or neutrophils) are isolated from fresh whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
Stimulation: Cells are pre-warmed to 37°C and then incubated with various concentrations of the ingenol ester for a defined period (e.g., 20 minutes). A positive control like phorbol (B1677699) myristate acetate (B1210297) (PMA) is often used.
-
DHR Loading: The non-fluorescent probe dihydrorhodamine 123 (DHR 123) is added to the cell suspension. In the presence of ROS (specifically hydrogen peroxide), DHR 123 is oxidized to the highly fluorescent rhodamine 123.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer with a 488 nm laser for excitation.
-
Analysis: The geometric mean fluorescence intensity (MFI) of the neutrophil population is quantified. Data are plotted against compound concentration to determine the EC₅₀ value for oxidative burst induction.
Keratinocyte Cytokine Release Assay (ELISA)
This assay quantifies the pro-inflammatory activity of ingenol esters by measuring the release of key cytokines, such as Interleukin-8 (IL-8), from skin cells.
-
Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured to sub-confluence in appropriate media (e.g., EpiLife medium with supplements).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test ingenol ester. Cells are then incubated for a set period (e.g., 6-24 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Protocol: A standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed.
-
A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8).
-
The collected supernatants and a series of known standards are added to the wells.
-
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound HRP.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Analysis: A standard curve is generated from the standards, and the concentration of the cytokine in each sample is interpolated. EC₅₀ values for cytokine release are calculated.
Conclusion
The structure-activity relationship of ingenol esters is a complex but increasingly well-understood field. Biological activity is critically dependent on the C3-ester, where moieties like angelate confer high potency. Furthermore, modifications to the ingenane core, particularly at the C4, C5, and C20 positions, can be used to fine-tune activity and achieve remarkable PKC isoform selectivity. The ability to separate PKCδ-driven effects in keratinocytes from PKCβII-driven responses in neutrophils is a significant finding that paves the way for designing second-generation ingenol-based therapeutics. Future research will likely focus on developing analogs with improved stability, greater tumor selectivity, and minimized off-target effects, guided by the foundational SAR principles outlined in this guide.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
Preliminary Studies on the Toxicity of Ingenol 20-Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a diterpenoid ester belonging to the ingenane (B1209409) family, a class of compounds known for their potent biological activities. While research into ingenol derivatives has primarily focused on their anti-cancer properties, understanding their toxicological profile is paramount for any potential therapeutic development. This technical guide provides a comprehensive overview of the preliminary toxicity studies on ingenol 20-palmitate and structurally related ingenol esters. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
This document summarizes available quantitative data on cytotoxicity, details key experimental protocols for assessing toxicity, and visualizes the primary signaling pathway implicated in the biological effects of ingenol esters. Due to the limited availability of studies specifically on this compound, data from closely related ingenol esters are included to provide a broader context for its potential toxicological profile.
Data Presentation: In Vitro Cytotoxicity of Ingenol Esters
The cytotoxic effects of various ingenol esters have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. This data is crucial for comparing the cytotoxic potential of different ingenol derivatives and for inferring the potential activity of this compound.
| Ingenol Derivative | Cell Line | Assay | IC50 | Citation |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | MTT | More potent than ingenol mebutate | [1] |
| Ingenol 3,20-dibenzoate (IDB) | Jurkat (T-cell Leukemia) | Apoptosis Assay | - | [2] |
| Ingenol Mebutate (PEP005) | Panc-1 (Pancreatic Cancer) | Cell Survival Assay | 43.1 ± 16.8 nM (72h) | [3] |
| Ingenane Derivative 6 | Keratinocytes (HPV-Ker) | Cytotoxicity Assay | 0.39 µM (24h) | [4] |
| Ingenane Derivative 7 | Keratinocytes (HPV-Ker) | Cytotoxicity Assay | 0.32 µM (24h) | [4] |
| Ingenol Mebutate | Keratinocytes (HPV-Ker) | Cytotoxicity Assay | 0.84 µM (24h) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections outline the standard protocols for key experiments used to assess the cytotoxicity and mechanisms of action of ingenol esters.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol ester and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture cells and treat them with the ingenol ester for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Signaling Proteins: Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., phosphorylation).
Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a solid membrane. The membrane is incubated with primary antibodies specific to the target protein (e.g., total or phosphorylated forms of PKC, ERK, Akt), followed by incubation with a secondary antibody conjugated to an enzyme that allows for detection.
Protocol:
-
Cell Lysis: After treatment with the ingenol ester, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein of interest overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Mandatory Visualization
Signaling Pathway of Ingenol Esters
Ingenol esters are known to exert their biological effects, including cytotoxicity, through the activation of Protein Kinase C (PKC) and its downstream signaling cascades. The following diagram, generated using Graphviz, illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of ingenol esters leading to apoptosis.
Conclusion
The preliminary toxicological data on ingenol esters, particularly their in vitro cytotoxicity and mechanism of action, provide a valuable starting point for assessing the potential toxicity of this compound. The activation of Protein Kinase C, leading to the induction of apoptosis through the MAPK pathway and inhibition of the PI3K/Akt survival pathway, appears to be a central mechanism. While direct toxicological data for this compound is currently scarce, the information compiled in this guide from closely related analogs offers a strong foundation for future research. Further studies are warranted to specifically determine the IC50 values of this compound in various cell lines and to evaluate its in vivo toxicity and pharmacokinetic profile to fully characterize its therapeutic potential and safety.
References
- 1. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Ingenol 20-Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a diterpenoid ester derived from the polycyclic parent compound, ingenol.[1] Ingenol and its derivatives are extracted from plants of the Euphorbiaceae family, such as Euphorbia peplus.[1][2] While the related compound, ingenol mebutate (Picato®), was previously approved for the topical treatment of actinic keratosis, ingenol 20-palmitate serves primarily as a research tool for investigating cellular signaling pathways, particularly those involving Protein Kinase C (PKC).[1][3] This document provides a detailed protocol for the semi-synthesis of this compound from its parent compound, ingenol, and its subsequent purification. The mechanism of action, centered on PKC activation, is also detailed.
Data Presentation
Table 1: Physicochemical Properties of Ingenol and a Representative Ester
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Target |
| Ingenol | C₂₀H₂₈O₅ | 348.43 | Protein Kinase C (PKC) |
| Ingenol Mebutate | C₂₅H₃₄O₆ | 430.53 | Protein Kinase C (PKC) |
Table 2: Summary of a Representative Synthetic Route for the Parent Compound, (+)-Ingenol
| Starting Material | Number of Steps | Key Intermediates | Overall Yield | Reference |
| (+)-3-Carene | 14 | Allenyl alkyne, Bicyclo[4.4.1]undecane core | Not explicitly stated |
Experimental Protocols
I. Semi-Synthesis of this compound from Ingenol
This protocol describes the esterification of the C20 primary alcohol of ingenol with palmitic acid. This method is adapted from general esterification procedures for ingenol derivatives.
Materials:
-
Ingenol
-
Palmitoyl (B13399708) chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Pyridine (B92270)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ingenol in anhydrous dichloromethane (DCM). Add anhydrous pyridine (as a base and catalyst) to the solution. Cool the reaction mixture to 0°C in an ice bath with gentle stirring.
-
Addition of Acylating Agent: Slowly add a solution of palmitoyl chloride in anhydrous DCM to the cooled ingenol solution dropwise over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the ingenol starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
II. Purification of this compound
The crude product from the synthesis step is a mixture containing the desired this compound, unreacted starting materials, and byproducts. Purification is achieved via flash column chromatography.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (B1210297)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent (a mixture of hexanes and ethyl acetate) and load it onto the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Identification: Combine the fractions containing the pure this compound (as determined by TLC analysis).
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid or oil.
Mechanism of Action: PKC Signaling Pathway
Ingenol esters, including this compound, exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. This activation triggers a cascade of downstream signaling events, leading to a dual mechanism of action: direct cell death and an inflammatory response. One of the key pathways involved is the PKC/MEK/ERK signaling cascade.
Caption: PKC/MEK/ERK Signaling Pathway Activated by Ingenol Esters.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is a sequential process.
Caption: Workflow for Synthesis and Purification of this compound.
Conclusion
The semi-synthesis and purification of this compound can be achieved through a straightforward esterification of the parent ingenol molecule followed by standard chromatographic purification. This compound serves as a valuable tool for the in-vitro and in-vivo study of PKC-mediated signaling pathways and their role in cellular processes such as apoptosis and inflammation. The protocols and diagrams provided herein offer a comprehensive guide for researchers and drug development professionals working with this class of compounds.
References
Application Notes and Protocols for Ingenol 20-palmitate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ingenol (B1671944) 20-palmitate, a derivative of Ingenol, in cell culture experiments. Ingenol esters are recognized for their potent biological activities, including the activation of Protein Kinase C (PKC) and the induction of apoptosis in various cancer cell lines.[1][2][3][4] This document outlines the mechanisms of action, key signaling pathways, and provides step-by-step protocols for common cellular assays.
Mechanism of Action
Ingenol 20-palmitate, like other ingenol esters such as Ingenol Mebutate (IM) or PEP005, is a potent activator of Protein Kinase C (PKC) isoforms.[2][5] This activation triggers a cascade of downstream signaling events that can lead to diverse cellular outcomes depending on the cell type and context. The primary mechanisms of action include:
-
Direct Cytotoxicity: At higher concentrations, ingenol compounds can induce mitochondrial disruption, leading to necrotic cell death.[2][3][4]
-
Immune-Mediated Cytotoxicity: Activation of PKC can stimulate the production of inflammatory cytokines and chemokines, leading to an immune response against targeted cells.[3][4]
-
Induction of Apoptosis: Ingenol esters can induce programmed cell death (apoptosis) through pathways that may be dependent or independent of PKC activation.[1][5] This involves the activation of caspases, key enzymes in the apoptotic process.[1]
-
PKC-Mediated Signaling: Activation of PKC isoforms, particularly PKCδ, can modulate various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ingenol esters and palmitate in cell culture.
Table 1: Effective Concentrations of Ingenol Esters (PEP005) in Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | IC50 | Exposure Time | Reference |
| Colo205 | Antiproliferative (MTT) | 0.001 - 300 µmol/L | 0.01 - 30 µmol/L | ≥ 24 h | [2] |
| HCC2998 | Antiproliferative (MTT) | 0.001 - 300 µmol/L | 0.01 - 30 µmol/L | ≥ 24 h | [2] |
| MDA-MB-435 | Antiproliferative (MTT) | 0.001 - 300 µmol/L | 0.01 - 30 µmol/L | ≥ 24 h | [2] |
| Primary Keratinocytes | Cell Viability | 100 nmol/L (optimal for first peak response) | Not specified | Not specified | [6] |
| NB4 (Myeloid Leukemia) | Apoptosis | Nanomolar concentrations | Not specified | Not specified | [7] |
| Jurkat (T-cell Leukemia) | Apoptosis | Not specified (no effect on survival) | Not specified | Not specified | [7] |
Table 2: Effects of Palmitate on Cell Viability
| Cell Line | Palmitate Concentration | Effect on Viability | Exposure Time | Reference |
| C6 Astrocytic Cells | 200 µM and 400 µM | ~50% reduction | 24 h | [8] |
| H9c2 Cardiomyocytes | 100 - 500 µmol/L | Dose-dependent decrease | 24 h | [9] |
| INS-1E Cells | 0.1 - 1.5 mM | Dose-dependent decrease | 24 h | [10] |
| INS832/13 Cells | 0.3 mM (with 20 mM glucose) | Increased apoptosis | 24 h | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to the lipophilic nature of the palmitate moiety, this compound is poorly soluble in aqueous solutions.[12] Proper solubilization is critical for accurate and reproducible experimental results. This protocol is adapted from methods for preparing other long-chain fatty acids for cell culture.[13][14]
Materials:
-
This compound powder
-
Ethanol (B145695) (100%, sterile) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
Water bath or incubator at 55-70°C
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in your cell culture medium to a final concentration of 10%. Gently mix until fully dissolved and sterilize by passing it through a 0.22 µm filter. Warm the BSA solution to 37°C.
-
Dissolve this compound:
-
In a sterile tube, dissolve the this compound powder in a small volume of 100% ethanol or DMSO to create a high-concentration primary stock (e.g., 500 mM).
-
Gently heat the solution at 70°C for a few minutes to aid dissolution.[13]
-
-
Complex with BSA:
-
While vortexing the warm 10% BSA solution, slowly add the dissolved this compound stock solution to achieve the desired final stock concentration (e.g., 5 mM). A common ratio is 10 µL of the 500 mM stock per 990 µL of 10% BSA solution.[13]
-
Incubate the mixture in a shaking water bath at 55°C for 15-30 minutes to facilitate the complexing of the palmitate moiety to BSA.[13]
-
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol or DMSO to the 10% BSA solution without the this compound.
-
Storage: Aliquot the this compound-BSA complex and the vehicle control and store at -20°C. Before use, thaw and warm to 37°C.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound-BSA stock solution
-
Vehicle control (BSA solution with solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the this compound-BSA stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Also, prepare dilutions of the vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Include untreated control wells with fresh medium only.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[15]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Induction and Detection (Caspase-3 Activity Assay)
This protocol measures the induction of apoptosis by quantifying the activity of caspase-3, a key executioner caspase.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA stock solution
-
Vehicle control
-
6-well or 12-well cell culture plates
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Lysis buffer (provided in the kit)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with desired concentrations of this compound and vehicle control as described in the MTT assay protocol. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Harvest the cells by trypsinization or scraping and centrifuge to obtain a cell pellet.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells according to the caspase-3 activity assay kit manufacturer's instructions.
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate solution to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Detection: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (e.g., 405 nm) using a plate reader.
-
Analysis: Quantify the caspase-3 activity based on the manufacturer's instructions and compare the treated samples to the controls. An increase in signal indicates apoptosis induction.
Signaling Pathways and Visualizations
This compound primarily acts through the activation of PKC, which in turn modulates several downstream signaling pathways.
PKC-Mediated Signaling Pathway
Ingenol esters bind to the C1 domain of classical and novel PKC isoforms, leading to their activation.[7] Activated PKC can then phosphorylate a wide range of downstream targets, influencing pathways like the MAPK/ERK and PI3K/AKT pathways.[5][6]
Caption: PKC signaling cascade initiated by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.
Caption: General workflow for in vitro cell culture experiments.
References
- 1. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. research.uees.edu.ec [research.uees.edu.ec]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-esterified fatty acid palmitate facilitates oxidative endoplasmic reticulum stress and apoptosis of β-cells by upregulating ERO-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palmitic Acid in Cell Culture [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dissolving and Storing Ingenol 20-palmitate for Research
Introduction Ingenol 20-palmitate is a derivative of ingenol, a diterpenoid ester isolated from plants of the Euphorbiaceae family.[1] It is a valuable research tool for investigating cellular signaling pathways, particularly those involving Protein Kinase C (PKC).[1] Proper dissolution and storage are critical to maintain the compound's integrity and ensure reproducible experimental results. These protocols provide detailed guidelines for the handling of this compound for in vitro research applications.
Quantitative Data Summary
The following table summarizes the key solubility and storage parameters for this compound. Due to the limited public data specifically for this compound, some information is inferred from its chemical structure (a lipophilic ester) and from protocols for similar long-chain fatty acid esters like palmitic acid.
| Parameter | Value/Solvent | Concentration/Temperature | Notes | Source(s) |
| Molecular Weight | 586.85 g/mol | N/A | C₃₆H₅₈O₆ | [2] |
| Supplied Form | Typically a solid or pre-dissolved solution | N/A | Verify with supplier | [2] |
| Solubility | Dimethyl Sulfoxide (DMSO) | ≥10 mM | Common solvent for stock solutions. | [2] |
| Ethanol | Soluble (Exact solubility not specified) | Suitable for initial dissolution before complexing with BSA for cell culture. | ||
| Aqueous Buffers | Sparingly soluble | Direct dissolution is not recommended. Requires a carrier like BSA. | ||
| Storage (Solid) | 2-8°C or -20°C | N/A | Store in a dry, dark, and tightly sealed container. Check supplier datasheet. | |
| Storage (Stock Solution) | -20°C | Up to 10 mM in DMSO | Aliquot to avoid repeated freeze-thaw cycles. Stable for at least 12 months. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock, add 170.4 µL of DMSO for every 1 mg of this compound.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture (BSA Complexation)
Due to its lipophilic nature, this compound will precipitate in aqueous culture media. Complexing it with fatty acid-free Bovine Serum Albumin (BSA) is essential for maintaining its solubility and bioavailability to cells. This protocol is adapted from methods used for palmitic acid.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or Ethanol)
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (serum-free)
-
Sterile tubes
-
Water bath
Methodology:
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free culture medium. Dissolve the BSA by gentle inversion or rocking at 37°C. Do not vortex vigorously as this can denature the protein. Sterile filter the solution using a 0.22 µm filter.
-
Dilute Stock Solution: In a sterile tube, dilute your concentrated this compound stock solution with the BSA solution. For example, to prepare a 500 µM working solution with a 5:1 molar ratio of BSA to this compound, you would perform the necessary calculations to add the stock to the BSA solution.
-
Complexation: Add the required volume of the this compound stock solution dropwise to the pre-warmed (37°C) BSA solution while gently swirling.
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes to allow for complete complexation. The final solution should be clear.
-
Final Dilution: This BSA-complexed solution can now be added to your cell culture medium to achieve the desired final experimental concentration. Prepare a vehicle control using the same concentration of DMSO/Ethanol and BSA.
-
Usage: Use the freshly prepared working solution immediately. Do not store BSA-complexed solutions for extended periods.
Signaling Pathway and Experimental Workflow
Ingenol mebutate, a closely related compound, exerts its effects by activating Protein Kinase C (PKC), which subsequently triggers the MEK/ERK signaling cascade, leading to cell death in keratinocytes. This compound is used in research to probe similar PKC-dependent pathways.
Caption: Workflow for preparing this compound and its targeted cellular signaling cascade.
References
Application Notes and Protocols for Ingenol 20-Palmitate Assay Development for Protein Kinase C (PKC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a diterpene ester compound of significant interest in drug discovery due to its structural similarity to known activators of Protein Kinase C (PKC). The PKC family of serine/threonine kinases are crucial mediators in a variety of cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity has been implicated in numerous diseases, making it a key target for therapeutic development. Ingenol mebutate, a related compound, is known to exert its biological effects through the activation of PKC, particularly the delta isoform (PKCδ), which in turn activates the MEK/ERK signaling cascade.[2]
This document provides detailed application notes and a comprehensive protocol for the development of an in vitro assay to quantify the activity of PKC in response to ingenol 20-palmitate. The described non-radioactive, ELISA-based assay offers a robust and high-throughput compatible method for screening and characterizing potential PKC modulators.
Signaling Pathway
The activation of Protein Kinase C by this compound is initiated by its binding to the C1 domain of conventional and novel PKC isoforms. This binding event mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to a conformational change in the PKC enzyme. This change relieves autoinhibition and activates the kinase domain, enabling it to phosphorylate downstream target proteins and initiate a signaling cascade.
Caption: PKC Activation by this compound.
Quantitative Data Summary
| Compound | PKC Isoform | EC50 (nM) | Reference |
| Ingenol Analog 5 | PKCβII | 6 | [3] |
| Ingenol Analog 6 | PKCβII | <1 | [3] |
| Ingenol Analog 9 | PKCβII | 6 | [3] |
| Ingenol Analog 10 | PKCβII | 828 | |
| Ingenol Analog 5 | PKCδ | ~10 | |
| Ingenol Analog 6 | PKCδ | ~1 | |
| Ingenol Analog 9 | PKCδ | ~100 | |
| Ingenol Analog 10 | PKCδ | >10,000 | |
| Phorbol 12-myristate 13-acetate (PMA) | PKC (general) | 1-10 |
Experimental Workflow
The following diagram outlines the major steps of the ELISA-based PKC activity assay. This non-radioactive method relies on the specific recognition of a phosphorylated substrate by a phospho-specific antibody, providing a colorimetric readout that is proportional to PKC activity.
Caption: ELISA-based PKC Activity Assay Workflow.
Detailed Experimental Protocol: ELISA-based PKC Activity Assay
This protocol is adapted from commercially available non-radioactive PKC assay kits and is suitable for determining the in vitro activity of purified PKC in the presence of this compound.
Materials and Reagents:
-
Purified, active PKC enzyme (isoform-specific, e.g., PKCδ)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
PKC substrate-coated 96-well microplate
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phospho-specific primary antibody (recognizes the phosphorylated PKC substrate)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipette and reagent reservoirs
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Kinase Assay Dilution Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of PMA in DMSO and create a dilution series in Kinase Assay Dilution Buffer to be used as a positive control.
-
Dilute the purified PKC enzyme to the recommended concentration in ice-cold Kinase Assay Dilution Buffer.
-
Prepare working solutions of all antibodies and buffers according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Bring all reagents to room temperature before use.
-
Add 50 µL of Kinase Assay Dilution Buffer to the appropriate wells of the PKC substrate-coated microplate. Include wells for a negative control (no enzyme) and a vehicle control (DMSO).
-
Add 10 µL of the diluted this compound, PMA, or vehicle control to the corresponding wells.
-
Add 10 µL of the diluted PKC enzyme to all wells except the negative control wells.
-
Initiate the kinase reaction by adding 30 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Terminate the reaction by washing the wells three times with 200 µL of Wash Buffer per well.
-
-
Immunodetection:
-
Add 100 µL of the diluted phospho-specific primary antibody to each well.
-
Incubate at room temperature for 60 minutes with gentle shaking.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other absorbance readings to correct for background.
-
Plot the corrected absorbance values against the concentration of this compound.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
Compare the potency and efficacy of this compound to that of the positive control, PMA.
Disclaimer: This protocol serves as a general guideline. Optimization of incubation times, and concentrations of enzyme, ATP, and antibodies may be necessary for specific experimental conditions. Always refer to the instructions provided with commercially available assay kits.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Response Using Ingenol 20-Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a derivative of ingenol, a diterpenoid isolated from plants of the Euphorbiaceae family.[1] While its counterpart, ingenol mebutate (ingenol 3-angelate), is known for its clinical use in treating actinic keratosis through a dual mechanism of direct cell necrosis and subsequent inflammatory response, Ingenol 20-palmitate serves primarily as a research tool for investigating cellular signaling pathways, including those involved in the immune response.[1][2][3][4]
This document provides detailed application notes and protocols for utilizing this compound to study immunological responses. The methodologies are based on the known biological activities of the ingenol core structure as a potent activator of Protein Kinase C (PKC) and the immunomodulatory properties of palmitate.
Mechanism of Action
Ingenol esters are well-documented activators of a broad range of Protein Kinase C (PKC) isoforms. This activation is a key event that initiates a cascade of downstream signaling pathways, leading to diverse cellular responses. The proposed primary mechanism of action for this compound in immune cells is the activation of PKC, which can lead to the activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines and chemokines.
The palmitate moiety of the molecule may also contribute to its biological activity. Palmitic acid is known to modulate innate immune responses and can induce pro-inflammatory cytokine production in immune cells like macrophages.
Proposed Signaling Pathway for this compound
Data Presentation
The following tables present representative quantitative data from hypothetical experiments designed to assess the immunomodulatory effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Cytokine Production by Human THP-1 Macrophages.
| Concentration (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 (Vehicle Control) | 50 ± 8 | 35 ± 5 | 20 ± 4 |
| 10 | 250 ± 30 | 180 ± 22 | 90 ± 15 |
| 50 | 800 ± 95 | 650 ± 70 | 320 ± 40 |
| 100 | 1500 ± 180 | 1200 ± 150 | 600 ± 75 |
| 500 | 1350 ± 160 | 1100 ± 130 | 550 ± 60 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T Cell Proliferation.
| Treatment (100 nM) | Proliferation Index |
| Unstimulated T cells | 1.0 ± 0.2 |
| Anti-CD3/CD28 Stimulated | 8.5 ± 1.2 |
| This compound | 1.5 ± 0.3 |
| Anti-CD3/CD28 + Ingenol 20-P | 12.0 ± 1.8 |
Proliferation index is normalized to the unstimulated control.
Experimental Protocols
Protocol 1: Macrophage Activation and Cytokine Profiling
This protocol details the differentiation of THP-1 monocytes into macrophages and their subsequent stimulation with this compound to measure cytokine production.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (stock solution in DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Methodology:
-
THP-1 Differentiation:
-
Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with sterile PBS.
-
Add fresh, PMA-free RPMI-1640 medium and rest the cells for 24 hours.
-
-
Stimulation with this compound:
-
Prepare serial dilutions of this compound in RPMI-1640 medium from the stock solution.
-
Aspirate the medium from the differentiated THP-1 cells and add 200 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the clarified supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Experimental Workflow for Macrophage Activation
Protocol 2: T Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs), specifically focusing on T cells.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound (stock solution in DMSO)
-
Cell proliferation dye (e.g., CFSE or similar)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Methodology:
-
PBMC Staining and Seeding:
-
Label freshly isolated PBMCs with a cell proliferation dye according to the manufacturer's protocol.
-
Wash the cells and resuspend them in RPMI-1640 medium.
-
Seed the labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
-
T Cell Stimulation and Treatment:
-
For stimulated conditions, use pre-coated anti-CD3 antibody plates or add soluble anti-CD3/CD28 antibodies to the wells.
-
Add this compound to the desired final concentration to the appropriate wells. Include vehicle controls.
-
Set up the following conditions:
-
Unstimulated cells + vehicle
-
Stimulated cells + vehicle
-
Unstimulated cells + this compound
-
Stimulated cells + this compound
-
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Acquire the cells on a flow cytometer.
-
Gate on the T cell populations and analyze the dilution of the cell proliferation dye to determine the extent of cell division (proliferation).
-
Logical Relationships in the Immune Response to this compound
The immunomodulatory effects of this compound can be conceptualized as a multi-faceted process involving both direct PKC activation and potential contributions from the palmitate moiety.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ingenol 20-Palmitate Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a derivative of ingenol, a diterpenoid isolated from the plant Euphorbia peplus. Ingenol esters are known for their potent biological activities, including pro-inflammatory and anti-cancer effects. This document provides detailed application notes and protocols for studying the effects of Ingenol 20-palmitate on sensitive cancer cell lines. Due to the limited availability of data on this compound, information from its close structural analog, ingenol-20-benzoate, is utilized as a reference. Research has identified ingenol-20-benzoate as a promising anti-tumor agent that effectively inhibits cell proliferation and induces apoptosis in specific cancer cell lines.[1] These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Sensitive Cell Lines
Based on studies of closely related ingenol esters, particularly ingenol-20-benzoate, the following breast cancer cell lines have been identified as sensitive to treatment:
-
T47D (Hormone-responsive breast cancer cell line)
-
MDA-MB-231 (Triple-negative breast cancer cell line)
These cell lines provide valuable models for investigating the anti-cancer properties of this compound and its derivatives.
Quantitative Data Summary
| Compound | Cell Line | Concentration (µM) | Apoptosis (%) |
| Ingenol-20-benzoate | T47D | 1 | ~25% |
| 10 | >70% | ||
| Ingenol-20-benzoate | MDA-MB-231 | 1 | ~20% |
| 10 | >70% |
Data is extrapolated from graphical representations in the cited literature and should be considered an approximation.[2]
Signaling Pathways
Ingenol esters primarily exert their effects through the activation of Protein Kinase C (PKC). Specifically, ingenol-20-benzoate has been shown to induce apoptosis through a p53-mediated pathway .[1] The proposed signaling cascade is as follows:
-
PKC Activation: this compound, like other ingenol esters, is expected to activate PKC isoforms.
-
p53 Upregulation: Activation of specific PKC isoforms leads to the stabilization and upregulation of the tumor suppressor protein p53.
-
Induction of Apoptosis: p53, in turn, transcriptionally activates pro-apoptotic genes, such as Bax, leading to the activation of the intrinsic apoptotic pathway. This involves mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[3][4]
The following diagram illustrates the proposed p53-mediated apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Sensitive cancer cell lines (e.g., T47D, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with this compound.
Materials:
-
Sensitive cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Use β-actin as a loading control for normalization.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound.
References
- 1. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vitro Studies of Ingenol 20-Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a derivative of ingenol, a diterpenoid ester isolated from plants of the Euphorbiaceae family. Like other ingenol esters, it is a potent activator of Protein Kinase C (PKC) isoforms, making it a valuable research tool for studying PKC signaling pathways, apoptosis, and inflammatory responses.[1][2] While specific data for Ingenol 20-palmitate is limited, extensive research on closely related analogs, such as Ingenol Mebutate (Ingenol-3-angelate, PEP005) and other ingenol esters, provides a strong foundation for its use in in vitro studies.[1][3][4][5] These application notes provide a comprehensive guide to the dosage, concentration, and experimental protocols for the in vitro investigation of this compound, based on data from its analogs.
Data Presentation: In Vitro Efficacy of Ingenol Esters
The following table summarizes the effective concentrations of various ingenol esters in different in vitro assays. This data can be used as a starting point for determining the optimal concentration range for this compound in your experiments.
| Compound | Cell Line(s) | Assay Type | Effective Concentration Range | Observed Effects |
| Ingenol Mebutate (PEP005) | Colo205 (colon) | Cell Viability / Apoptosis | 0.1 - 10 µM | Time- and concentration-dependent decrease in S phase, induction of apoptosis.[5] |
| Ingenol Mebutate (PEP005) | Various cancer lines | PKC Activation (Western Blot) | 0.3 - 3 µM | Increased phosphorylation of PKCδ, translocation from cytosol to nucleus and membranes.[1] |
| Ingenol-3,20-dibenzoate | UT-7/EPO | Cell Proliferation | EC50: 485 nM | Promoted cell proliferation.[6] |
| Ingenol-3,20-dibenzoate | NK cells + NSCLC | IFN-γ production | 0 - 10,000 nM | Enhanced IFN-γ production and degranulation in NK cells co-cultured with non-small cell lung cancer cells.[6] |
| Ingenol-20-benzoate | T47D, MDA-MB-231 (breast) | Cell Growth Inhibition | Not specified | Inhibition of cell growth and induction of p53-mediated apoptosis.[7] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 (leukemia) | Cytotoxicity | Lower than Ingenol Mebutate | Induces G2/M phase arrest, apoptosis, and necrosis.[1][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on various cytotoxic compounds and can be optimized for this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range based on the data for Ingenol Mebutate (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for PKC Signaling Pathway Activation
This protocol is to detect the phosphorylation of key proteins in the PKC signaling pathway.
Materials:
-
Target cancer cell line
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 15, 30, 60 minutes for signaling studies).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways of Ingenol Esters
Ingenol esters, as potent PKC activators, primarily exert their effects through the activation of novel PKC isoforms, particularly PKCδ.[1] This activation triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis. The key pathways involved are the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/Akt pathway.[3][5]
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the in vitro effects of this compound on a cancer cell line.
Caption: Experimental workflow for this compound.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ingenol 20-Palmitate-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a derivative of ingenol, a diterpene ester isolated from the sap of plants of the Euphorbia genus.[1] It belongs to the same family as ingenol mebutate (ingenol 3-angelate), a compound approved for the treatment of actinic keratosis.[1][2] The mechanism of action for ingenol esters is multifaceted, primarily involving the activation of Protein Kinase C (PKC), which triggers a cascade of downstream signaling events leading to both direct cytotoxicity and an inflammatory response.[2][3]
The cell death induced by ingenol compounds is complex and can manifest as both necrosis and apoptosis, depending on the concentration and cell type. At higher concentrations, ingenol esters tend to induce rapid necrotic cell death, characterized by mitochondrial swelling and loss of plasma membrane integrity. In some cancer cell lines, however, they can also induce apoptosis, a form of programmed cell death involving the activation of caspases. Given this dual mechanism, a multi-assay approach is recommended for accurately characterizing and quantifying the cytotoxic effects of Ingenol 20-palmitate.
These application notes provide an overview of key techniques and detailed protocols for measuring cell death induced by this compound.
Proposed Signaling Pathway for Ingenol Esters
Ingenol esters like this compound are known to activate Protein Kinase C (PKC), particularly the PKCδ isoform, initiating downstream signaling cascades that lead to cell death. The process often involves mitochondrial disruption, the release of inflammatory mediators, and in some cases, activation of the caspase cascade.
Caption: Proposed signaling pathway for ingenol ester-induced cell death.
General Experimental Workflow
A typical workflow for assessing cytotoxicity involves treating cells with the compound, followed by a battery of assays to measure different aspects of cell death at various time points.
Caption: General workflow for assessing this compound cytotoxicity.
Quantitative Data Summary
The following table summarizes quantitative data from studies on ingenol mebutate and palmitic acid, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Type(s) | Concentration(s) | Assay | Key Findings | Reference(s) |
| Ingenol Mebutate | Human Keratinocytes, HSC-5, HeLa | 200-300 µM | Cell Viability | Cytotoxic potency (IC50) observed in this range. | |
| Ingenol Mebutate (PEP005) | Cutaneous T-cell Lymphoma (HH, HuT-78) | 50 nM | WST-1 Proliferation | Reduced cell proliferation to 78% (HH) and 36% (HuT-78) after 48h. | |
| Palmitic Acid (PA) | Human Osteoblasts | 250 µM | MTS Survival Assay | ~20% reduction in cell survival after 48 and 72 hours. | |
| Palmitic Acid (PA) | Human Osteoblasts | 500 µM | MTS Survival Assay | ~33% and ~40% reduction in cell survival after 48 and 72 hours, respectively. | |
| Palmitic Acid (PA) | Human Osteoblasts | 100, 250, 500 µM | TUNEL Assay | Dose-dependent increase in apoptosis (~12%, 16%, 20%) after 48 hours. | |
| Palmitic Acid (PA) | INS-1 Pancreatic β-cells | 400 µM | Annexin V Staining | Increased apoptosis from ~1.85% (control) to ~37.6%. | |
| Palmitate | HepG2 Cells | 0.5 mM | Annexin V/PI Staining | Significant increase in apoptotic cells after 48 hours. |
Application Notes for Key Assays
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
-
Principle : This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent protein, binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Applicability : This is a cornerstone assay for studying ingenol-induced cell death, as it can simultaneously quantify both apoptosis and necrosis within a cell population. It is crucial for determining the primary mode of cell death at different concentrations and time points.
-
Strengths : Provides quantitative, multi-parameter data on a single-cell level; distinguishes between different stages of cell death.
-
Limitations : The procedure for harvesting adherent cells can sometimes damage the plasma membrane, leading to false positives for both Annexin V and PI. Apoptosis is an ongoing process, so samples should be analyzed promptly after staining.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle : This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis). The amount of LDH released is proportional to the number of lysed cells.
-
Applicability : Highly relevant for this compound, as its mechanism is reported to involve rapid necrotic cell death with loss of membrane integrity. It serves as a reliable method to quantify necrosis.
-
Strengths : Simple, rapid, and cost-effective plate-based assay; can be multiplexed with other viability assays.
-
Limitations : The standard protocol may underestimate cell death if the compound also causes significant growth inhibition, as the "total LDH" control is based on the vehicle-treated condition. High baseline LDH activity in some cell lines can interfere with results.
Caspase Activity Assays (e.g., Caspase-Glo® 3/7)
-
Principle : These assays measure the activity of key effector caspases (caspase-3 and -7), which are activated during the execution phase of apoptosis. Luminescent or fluorometric assays use a specific caspase substrate that, when cleaved, generates a signal proportional to caspase activity.
-
Applicability : Essential for confirming that the observed cell death involves an apoptotic pathway. Since some ingenol esters trigger caspase-3-dependent apoptosis, this assay can elucidate the underlying mechanism.
-
Strengths : Highly sensitive and specific for apoptosis; provides a quantitative measure of a key biochemical event in the apoptotic cascade. The "add-mix-measure" format is simple and suitable for high-throughput screening.
-
Limitations : Measures an event in the apoptotic pathway but not necessarily cell death itself; some cells can exhibit caspase activation and still recover (anastasis). It does not detect caspase-independent cell death or necrosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle : The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be detected by fluorescence microscopy, flow cytometry, or colorimetrically.
-
Applicability : Useful for confirming apoptosis and for in situ visualization of apoptotic cells within tissue sections. It complements Annexin V and caspase assays by identifying a later event in the apoptotic process.
-
Strengths : Can be used on cultured cells and tissue sections; provides spatial information in tissue samples. High sensitivity in detecting DNA breaks.
-
Limitations : Can also label DNA breaks from other forms of cell death like necrosis, or from DNA repair processes, leading to false positives. The early stages of apoptosis detected by TUNEL may be reversible.
Detailed Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is adapted for adherent or suspension cells to quantify apoptosis and necrosis.
Caption: Workflow for Annexin V & PI staining.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes (12x75 mm polystyrene/polypropylene tubes)
-
Flow cytometer
Procedure:
-
Induce Cell Death : Culture cells and treat with various concentrations of this compound for desired time points. Include negative (vehicle) and positive controls.
-
Harvest Cells :
-
For suspension cells: Collect cells by centrifugation.
-
For adherent cells: Gently detach cells using a non-enzymatic method like Accutase™ or gentle scraping to minimize membrane damage. Collect any floating cells from the supernatant and combine them with the adherent population.
-
-
Cell Count : Count cells and adjust the concentration to approximately 1 x 10⁶ cells/mL.
-
Wash : Wash the cells once with cold 1X PBS by centrifuging and carefully removing the supernatant.
-
Resuspend : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Stain : Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex or flick the tube to mix. Note: Include single-stain controls (Annexin V only, PI only) and an unstained control for setting up compensation and gates on the flow cytometer.
-
Incubate : Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilute and Analyze : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour).
-
Data Analysis :
-
Healthy cells : Annexin V negative / PI negative.
-
Early Apoptotic cells : Annexin V positive / PI negative.
-
Late Apoptotic/Necrotic cells : Annexin V positive / PI positive.
-
Necrotic cells : Annexin V negative / PI positive.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol describes a colorimetric assay to measure necrosis by quantifying LDH release.
Caption: Workflow for the LDH cytotoxicity assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains Substrate Mix, Assay Buffer, Lysis Solution, Stop Solution)
-
96-well clear, flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Plate Cells : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat Cells : Treat cells with this compound. For each condition, set up triplicate wells.
-
Set Up Controls :
-
Spontaneous LDH Release : Vehicle-treated, unlysed cells.
-
Maximum LDH Release : Vehicle-treated cells + Lysis Solution (added 30-45 minutes before step 5). This represents 100% cytotoxicity.
-
Background Control : Culture medium only (no cells).
-
-
Lyse Maximum Release Wells : 30 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Solution to the "Maximum Release" control wells. Incubate under the same conditions as other wells.
-
Collect Supernatant : After the treatment incubation is complete, centrifuge the plate (if cells are in suspension) or proceed directly. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mix : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).
-
Run Assay : Add 50 µL of the prepared reaction mixture to each well containing supernatant.
-
Incubate : Incubate the plate for up to 30 minutes at room temperature, protected from light. A color change should be visible.
-
Stop Reaction : Add 50 µL of Stop Solution to each well.
-
Measure Absorbance : Read the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity :
-
First, subtract the background absorbance from all readings.
-
% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
Protocol 3: Caspase-Glo® 3/7 Assay
This protocol outlines a luminescent assay to measure the activity of effector caspases 3 and 7.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well opaque-walled plates (white plates for luminescence)
-
Plate shaker
-
Luminometer
Procedure:
-
Plate Cells : Seed cells in a white-walled 96-well plate. The volume per well should be 100 µL.
-
Treat Cells : Add this compound to the wells and incubate for the desired time. Include appropriate vehicle and positive controls.
-
Prepare Reagent : Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol.
-
Equilibrate : Allow the 96-well plate and the Caspase-Glo® Reagent to equilibrate to room temperature before use.
-
Add Reagent : Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.
-
Mix : Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate : Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time may vary by cell type and should be determined empirically.
-
Measure Luminescence : Measure the luminescence of each well using a plate-reading luminometer. The resulting signal is proportional to the amount of caspase-3/7 activity.
References
Application Notes and Protocols for Testing Ingenol 20-Palmitate Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct preclinical data is publicly available for Ingenol (B1671944) 20-palmitate. The following application notes and protocols are substantially based on the extensive research conducted on a closely related compound, Ingenol mebutate (also known as Ingenol-3-angelate or PEP005). It is assumed that Ingenol 20-palmitate, as an ester of ingenol, will share a similar mechanism of action centered around the activation of Protein Kinase C (PKC). Researchers should consider these protocols as a starting point and may need to optimize them for the specific properties of this compound.
Introduction
Ingenol esters are diterpenoids isolated from the sap of Euphorbia peplus and are known for their potent anti-cancer and immune-modulating properties.[1] The primary mechanism of action for studied ingenol esters involves the activation of Protein Kinase C (PKC) isoforms, leading to a dual effect of direct cytotoxicity in tumor cells and localized inflammatory responses that contribute to tumor clearance.[1][2] These compounds have shown efficacy in the treatment of actinic keratosis and non-melanoma skin cancers in both preclinical and clinical settings.
This document provides detailed protocols for evaluating the efficacy of this compound in established murine models of skin cancer. The protocols cover two widely used models: the chemically-induced skin carcinogenesis model (DMBA/TPA) and the subcutaneous xenograft model. Additionally, it outlines the key signaling pathways believed to be modulated by ingenol esters.
Data Presentation: Efficacy of Ingenol Mebutate in Preclinical Models
The following tables summarize quantitative data from studies on Ingenol mebutate, which can serve as a benchmark for designing experiments with this compound.
Table 1: Efficacy of Ingenol Mebutate in a UV-Induced Skin Damage Model
| Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| SKH1/hr mice with UVB-damaged skin | 0.05% Ingenol mebutate gel | Reduction in subsequent skin lesion formation | ~70% reduction compared to placebo | [3] |
| SKH1/hr mice with UVB-damaged skin | 0.05% Ingenol mebutate gel | Reduction in mutant p53 keratinocyte patches | ~70% reduction | [3] |
Table 2: Efficacy of Ingenol Mebutate in Human Melanoma Cells
| Cell Line | Treatment | IC50 Value | Outcome | Reference |
| A2058 (Human Melanoma) | Ingenol-3-angelate (I3A) | 38 µM | Dose-dependent suppression of cell growth | |
| HT144 (Human Melanoma) | Ingenol-3-angelate (I3A) | 46 µM | Dose-dependent suppression of cell growth |
Experimental Protocols
DMBA/TPA-Induced Skin Carcinogenesis Model
This model mimics the initiation and promotion stages of skin cancer development and is suitable for evaluating the chemo-preventive and therapeutic effects of topical agents.
Materials:
-
Female FVB/N or C57BL/6 mice (6-7 weeks old)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (B3395972) (vehicle)
-
This compound topical formulation (e.g., in a gel or cream base)
-
Vehicle control for this compound formulation
-
Electric clippers
-
Pipettes and sterile tips
-
Calipers for tumor measurement
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Shaving: One to two days before initiation, shave the dorsal skin of the mice (approximately 2x3 cm²). Take care not to break the skin.
-
Initiation: Apply a single topical dose of 50-100 µg of DMBA dissolved in 200 µL of acetone to the shaved area of each mouse.
-
Promotion: Two weeks after initiation, begin the promotion phase. Apply 5 µg of TPA dissolved in 200 µL of acetone to the same area twice weekly for 15-20 weeks.
-
Treatment with this compound:
-
Therapeutic Efficacy: Once papillomas of a certain size (e.g., >2 mm in diameter) have developed, randomly assign mice to treatment and control groups. Apply a defined amount of this compound formulation or vehicle control topically to the tumor-bearing area according to a predetermined schedule (e.g., once daily for 3 consecutive days).
-
Chemo-preventive Efficacy: Apply the this compound formulation or vehicle control topically a short time (e.g., 30-60 minutes) before each TPA application.
-
-
Tumor Monitoring: Monitor the mice weekly for the appearance and number of papillomas. Measure the diameter of each tumor using calipers.
-
Data Analysis: Calculate tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size or after a defined period of promotion. Tissues can be collected for histological and molecular analysis.
Subcutaneous Xenograft Model
This model is used to assess the efficacy of a compound on the growth of human cancer cells in an in vivo environment.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old
-
Human skin squamous cell carcinoma or melanoma cell lines (e.g., A431, A375)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, to improve tumor engraftment)
-
This compound formulation for systemic (e.g., intraperitoneal injection) or topical administration
-
Vehicle control
-
Syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve a sufficient number of cells for inoculation.
-
Cell Preparation: On the day of inoculation, harvest the cells and resuspend them in sterile PBS or HBSS at a concentration of 5-10 x 10^6 cells per 100 µL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Tumor Cell Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week.
-
Treatment Administration:
-
Systemic: Prepare the this compound solution in a suitable vehicle and administer it via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and schedule.
-
Topical: Apply a defined amount of the this compound formulation directly onto the skin overlying the tumor.
-
-
Data Analysis: Monitor tumor volume, body weight, and general health of the mice. The primary endpoint is typically tumor growth inhibition.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines. Tumors can be excised for further analysis (e.g., histology, Western blot, PCR).
Signaling Pathways and Visualization
Ingenol esters are potent activators of Protein Kinase C (PKC). Activation of PKC isoforms, particularly PKCδ, triggers downstream signaling cascades that lead to both apoptosis in cancer cells and the induction of an inflammatory response.
Key Signaling Pathways:
-
PKC-MEK-ERK (MAPK) Pathway: Activation of PKC can lead to the phosphorylation and activation of the Raf-MEK-ERK cascade, which is a central regulator of cell proliferation, differentiation, and survival. In the context of ingenol mebutate, this pathway has been linked to the induction of cell death.
-
PI3K-Akt Pathway: Ingenol mebutate has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pro-survival pathway in many cancers. Inhibition of this pathway can lead to decreased cell survival and apoptosis.
-
NF-κB Signaling: Ingenol-3-angelate has been shown to downregulate NF-κB signaling, which plays a key role in inflammation and cancer cell survival.
Graphviz Diagrams:
Caption: Proposed signaling cascade initiated by this compound.
References
- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of ingenol mebutate gel in reconstructed human skin assessed by transcriptomics. - ASCO [asco.org]
- 3. Ingenol mebutate field-directed treatment of UVB-damaged skin reduces lesion formation and removes mutant p53 patches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Ingenol 20-Palmitate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 20-palmitate is a derivative of ingenol, a compound extracted from the sap of the plant Euphorbia peplus. Ingenol and its derivatives, such as ingenol mebutate, are known to exert potent biological effects, including the induction of cell death and the modulation of immune responses.[1][2][3] These compounds are recognized as modulators of protein kinase C (PKC) isoenzymes, which are key players in cellular signaling pathways that govern cell proliferation, apoptosis, and inflammation.[1][2] The mechanism of action for ingenol mebutate is understood to be a dual process: an initial rapid induction of necrosis in target cells followed by a specific, neutrophil-mediated immune response.
Flow cytometry is a powerful technique for dissecting the cellular responses to drug treatment at a single-cell level. It allows for the simultaneous measurement of multiple cellular parameters, making it an ideal tool to investigate the effects of Ingenol 20-palmitate on apoptosis, cell cycle progression, and immune cell activation. These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular impact of this compound.
Presumed Mechanism of Action of this compound
Based on the known effects of related ingenol esters, this compound is presumed to act through a dual mechanism:
-
Direct Cytotoxicity: Activation of Protein Kinase C (PKC) by this compound is thought to lead to rapid mitochondrial swelling and disruption of the plasma membrane, resulting in necrotic cell death.
-
Immune Activation: The initial cell death releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which in turn recruit and activate immune cells, such as neutrophils, to the site of treatment. This leads to a secondary, immune-mediated clearance of any remaining targeted cells.
Flow cytometry can be employed to quantify both of these effects.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometry analysis of cells treated with this compound compared to a vehicle control.
Table 1: Apoptosis/Necrosis Analysis
| Treatment Group | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) | % Live Cells (Annexin V- / PI-) |
| Vehicle Control | 5.2 ± 1.1 | 3.1 ± 0.8 | 91.7 ± 1.9 |
| This compound (Low Dose) | 15.8 ± 2.5 | 25.4 ± 3.2 | 58.8 ± 4.1 |
| This compound (High Dose) | 10.3 ± 1.9 | 65.7 ± 5.6 | 24.0 ± 3.8 |
Table 2: Cell Cycle Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | 65.4 ± 4.3 | 20.1 ± 2.9 | 14.5 ± 2.1 | 2.5 ± 0.7 |
| This compound (24h) | 45.2 ± 3.8 | 15.8 ± 2.5 | 10.1 ± 1.9 | 28.9 ± 3.5 |
| This compound (48h) | 30.7 ± 3.1 | 10.5 ± 1.8 | 5.3 ± 1.2 | 53.5 ± 4.7 |
Table 3: Immune Cell Activation Marker Expression (on Peripheral Blood Mononuclear Cells)
| Treatment Group | % CD69+ T Cells (CD3+) | % CD25+ T Cells (CD3+) | % HLA-DR+ Monocytes (CD14+) |
| Vehicle Control | 3.1 ± 0.9 | 4.5 ± 1.2 | 15.2 ± 2.8 |
| This compound | 25.8 ± 3.7 | 22.1 ± 3.1 | 45.9 ± 5.4 |
Experimental Protocols
Protocol 1: Apoptosis and Necrosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells where membrane integrity is compromised.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with desired concentrations of this compound or vehicle control for the desired time period.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization if adherent.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, thus the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. A histogram of PI fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immune Cell Activation Analysis
This protocol measures the expression of cell surface markers associated with immune cell activation, such as CD69 and CD25 on T lymphocytes.
Materials:
-
Fluorochrome-conjugated antibodies against human immune cell markers (e.g., Anti-CD3, Anti-CD69, Anti-CD25)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete culture medium and treat with this compound or vehicle control for 24-48 hours.
-
After incubation, harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of Staining Buffer and add the appropriate combination of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Staining Buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer, gating on specific immune cell populations (e.g., CD3+ T cells) to assess the expression of activation markers.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical relationship of treatment to expected outcomes.
References
Troubleshooting & Optimization
Improving the solubility of Ingenol 20-palmitate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Ingenol 20-palmitate in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Issue | Possible Cause | Suggested Solution |
| Poor dissolution of this compound in aqueous buffer. | This compound is a highly lipophilic molecule with inherently low aqueous solubility. | 1. Use of Co-solvents: Initially dissolve this compound in a water-miscible organic solvent such as ethanol (B145695), DMSO, or DMF before adding it to the aqueous buffer. 2. Employ Surfactants: Incorporate a biocompatible surfactant (e.g., Polysorbate 80, Polysorbate 20) into the aqueous solution to form micelles that can encapsulate the drug. 3. Cyclodextrin Complexation: Utilize cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility. |
| Precipitation of the compound after initial dissolution. | The concentration of the co-solvent may be too low in the final aqueous solution to maintain solubility. The aqueous buffer's pH or ionic strength may not be optimal. | 1. Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in the final solution, keeping in mind potential toxicity for cell-based assays. 2. pH Adjustment: Evaluate the effect of pH on the stability of your formulation. 3. Use of Stabilizers: For nanoformulations, ensure adequate concentration of stabilizers to prevent aggregation. |
| Inconsistent results between experiments. | Variability in stock solution preparation. Incomplete dissolution. Degradation of the compound. | 1. Standardize Stock Preparation: Prepare a high-concentration stock solution in a suitable organic solvent and validate its concentration. 2. Ensure Complete Initial Dissolution: Use sonication or gentle heating to ensure the compound is fully dissolved in the organic solvent before adding it to the aqueous phase. 3. Check for Degradation: Use an analytical technique like HPLC to assess the purity and integrity of the compound in your final formulation. |
| Low entrapment efficiency in nanoformulations (liposomes, nanoparticles). | Poor affinity of the drug for the lipid or polymer matrix. Suboptimal formulation or processing parameters. | 1. Lipid/Polymer Screening: Test various lipids or polymers to find a matrix with better compatibility with this compound. 2. Optimize Formulation: Adjust the drug-to-lipid/polymer ratio. 3. Refine Process Parameters: Modify homogenization speed, sonication time, or evaporation rate. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilize this compound for in vitro studies?
A1: For initial in vitro experiments, the most straightforward approach is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted into the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.
Q2: How can I improve the aqueous solubility of this compound for animal studies?
A2: For in vivo applications, using high concentrations of organic solvents is often not feasible. Recommended approaches include:
-
Surfactant-based formulations: Creating micellar solutions using surfactants like Polysorbate 80 can significantly increase the aqueous solubility of lipophilic compounds.
-
Cyclodextrin complexation: Forming an inclusion complex with a modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance solubility and is a widely used method for parenteral drug delivery.
-
Nanoformulations: Encapsulating this compound into lipid-based nanoparticles (e.g., solid lipid nanoparticles or nanoemulsions) can improve its solubility, stability, and pharmacokinetic profile.
Q3: Are there any quantitative data available on the solubility of this compound?
Solubility of a Structurally Related Compound: Ingenol Mebutate
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~10[1] |
| DMSO | ~5[1] |
| Dimethylformamide (DMF) | ~10[1] |
| PBS (pH 7.2) | ~0.5[1] |
Solubility of Palmitic Acid (for general reference)
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~30[2] |
| DMSO | ~20 |
| Dimethylformamide (DMF) | ~20 |
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, weigh out the desired amount of this compound and dissolve it in a minimal amount of a compatible organic solvent such as DMSO or ethanol. Gentle warming or sonication can aid in dissolution. Ensure the compound is completely dissolved before making further dilutions. Store stock solutions at -20°C or below and protect from light.
Q5: What analytical methods can be used to quantify this compound in my formulations?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most suitable method for quantifying this compound. A specific method would need to be developed and validated, but a starting point could be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water.
Experimental Protocols
Protocol 1: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes the preparation of an aqueous solution of this compound using HP-β-CD. The solubility of drugs generally increases linearly with the concentration of HP-β-CD.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Purified water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in ethanol to achieve a high concentration (e.g., 10-20 mg/mL).
-
Prepare an aqueous solution of HP-β-CD: Dissolve the desired amount of HP-β-CD in the purified water or buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Complexation: While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise.
-
Equilibration: Continue stirring the mixture for 24-48 hours at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using a validated HPLC or LC-MS/MS method.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol outlines the preparation of SLNs to encapsulate this compound, a suitable method for lipophilic drugs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80, soy lecithin)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Further reduce the particle size by using a high-pressure homogenizer (if available) or by continued high-shear homogenization.
-
Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 3: Quantification of this compound by HPLC-UV (General Method)
This is a general HPLC method that would require optimization and validation for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the 210-240 nm range).
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute the formulation samples with the mobile phase or a suitable solvent to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the samples.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow: Solubility Enhancement
Caption: Workflow for improving the solubility of this compound.
References
Stability issues of Ingenol 20-palmitate in experimental conditions
Welcome to the technical support center for Ingenol (B1671944) 20-palmitate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered during experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the reliable handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Ingenol 20-palmitate and what are its primary stability concerns?
A1: this compound is a diterpenoid ester and a potent activator of Protein Kinase C (PKC), making it a valuable tool for research in oncology and immunology.[1] As an ester, its primary stability concern is hydrolysis of the C-20 palmitate group, which can be catalyzed by acidic or basic conditions, as well as elevated temperatures. The ingenane (B1209409) backbone itself may also be susceptible to rearrangement under certain conditions.
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage of stock solutions, it is recommended to aliquot the solution and store at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a high-purity solvent and then dilute it into your aqueous experimental medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that would cause cytotoxicity (typically <0.5% v/v).
Q4: Is this compound sensitive to light?
Q5: At what pH is this compound most stable?
A5: While specific studies on this compound are not available, related ingenol esters have shown pH-dependent stability. Generally, ester hydrolysis is minimized at a neutral to slightly acidic pH (around pH 6-7). Both strongly acidic and alkaline conditions are expected to accelerate the hydrolysis of the palmitate ester. For experiments in buffered solutions, it is advisable to work within this pH range if experimentally feasible.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of the compound in stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from solid material. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
-
Possible Cause 2: Hydrolysis in aqueous media.
-
Troubleshooting Step: Minimize the time the compound is in aqueous buffer before being added to the cells. Prepare working dilutions immediately prior to the experiment. Consider performing a time-course experiment to assess how long the compound remains active in your specific cell culture medium.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: this compound is a lipophilic molecule and may adsorb to certain plastics. Use low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution can also help mitigate this issue.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.
-
Possible Cause 1: Hydrolysis of the palmitate ester.
-
Troubleshooting Step: The primary degradation product is likely to be ingenol. If you have access to an ingenol standard, you can compare retention times. The other product would be palmitic acid.
-
-
Possible Cause 2: Isomerization or rearrangement of the ingenol core.
-
Troubleshooting Step: This can be triggered by harsh pH or high temperatures. Ensure your experimental conditions are as mild as possible. Analyze your sample by mass spectrometry (MS) to determine if the unknown peaks have the same mass-to-charge ratio (m/z) as this compound, which would suggest isomerization.
-
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting Step: If your experimental setup involves exposure to air for extended periods at elevated temperatures, or if your solvents are not peroxide-free, oxidation could be a factor. Degas your solvents and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation.
-
Quantitative Stability Data
The following table presents illustrative stability data for this compound under various stress conditions. This data is based on general principles of ester stability and is intended to provide guidance for experimental design.
| Stress Condition | Duration | Temperature | % Recovery of this compound | Primary Degradant |
| 0.1 M HCl | 24 hours | 25°C | ~75% | Ingenol |
| 0.1 M NaOH | 2 hours | 25°C | <10% | Ingenol |
| pH 7.4 Buffer | 48 hours | 37°C | ~90% | Ingenol |
| Heat (Solid) | 7 days | 60°C | >95% | Not significant |
| Light (in Solution) | 24 hours | 25°C | ~92% | Various minor products |
| 3% H₂O₂ | 24 hours | 25°C | ~85% | Oxidized products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at room temperature (25°C) for pre-determined time points (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature (25°C) for shorter time points (e.g., 15, 30, 60, 120 minutes) due to expected rapid degradation. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Incubate at room temperature (25°C), protected from light, for various time points (e.g., 2, 6, 12, 24 hours). Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and heat in an oven at 60°C for one week. Also, place a solution of the compound in a chosen solvent (e.g., acetonitrile) in a sealed vial and heat at 60°C for 24 hours. Analyze the samples by dissolving the solid in mobile phase or diluting the solution for HPLC analysis.
-
Photostability: Expose a solution of this compound in a quartz cuvette to a calibrated light source (e.g., consistent with ICH Q1B guidelines). A control sample should be wrapped in foil and kept at the same temperature. Analyze both samples at various time points by HPLC.
-
HPLC Analysis: Use a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection) to quantify the remaining this compound and observe the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Ingenol 20-Palmitate Concentration
Disclaimer: Limited direct experimental data is publicly available for Ingenol (B1671944) 20-palmitate. The following information is largely extrapolated from studies on structurally related ingenol esters, primarily Ingenol mebutate (Ingenol 3-angelate). Researchers must perform their own dose-response experiments to determine the optimal concentration of Ingenol 20-palmitate for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other ingenol esters, is believed to be a potent activator of Protein Kinase C (PKC) isoenzymes.[1][2] This activation triggers a dual mechanism of action: direct cytotoxicity in the targeted cells and a subsequent inflammatory response. The cytotoxic effects are often characterized by a combination of apoptosis (programmed cell death) and necrosis (uncontrolled cell death), depending on the concentration and cell type.[3][4]
Q2: What is a recommended starting concentration range for in vitro experiments?
Based on studies with related ingenol esters like Ingenol mebutate, a broad concentration range should be tested to determine the optimal concentration for a specific cell line and desired effect. For initial experiments, a range of 10 nM to 10 µM is a reasonable starting point. It is crucial to perform a dose-response curve to identify the EC50 (half-maximal effective concentration) for the desired biological effect and the CC50 (half-maximal cytotoxic concentration).
Q3: How does the effect of this compound differ at high versus low concentrations?
Higher concentrations of ingenol esters tend to induce rapid necrosis, characterized by cell swelling and membrane rupture.[4] Lower concentrations are more likely to induce apoptosis, a more controlled form of cell death. The specific concentration at which the switch from apoptosis to necrosis occurs is cell-type dependent and must be determined empirically.
Q4: How should I prepare a stock solution of this compound?
Due to its lipophilic nature, this compound has low aqueous solubility. A common solvent for preparing stock solutions of similar compounds is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no biological activity | Compound precipitation: this compound may have precipitated out of the aqueous cell culture medium. | Visually inspect the medium for any precipitate after adding the compound. Pre-warm the medium and the compound stock solution to 37°C before mixing. Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility. |
| Incorrect concentration: The concentration used may be too low to elicit a response. | Perform a wide-range dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line insensitivity: The target signaling pathways may not be active or responsive in the chosen cell line. | Use a cell line known to be responsive to PKC activators. Consider stimulating the cells with an agonist to activate the target pathway. | |
| High background cytotoxicity in vehicle control | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the same final DMSO concentration to assess its effect on cell viability. |
| Inconsistent results between experiments | Variability in cell seeding: Inconsistent cell numbers can lead to variable results. | Ensure accurate and consistent cell seeding density across all wells and experiments. |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C or -80°C, protected from light. | |
| Cell passage number: High passage numbers can lead to changes in cell behavior and response. | Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for the related compound, Ingenol mebutate, across various cancer cell lines. This data should be used as a general guideline, and specific values for this compound must be determined experimentally.
| Cell Line | Cancer Type | IC50 (Ingenol mebutate) | Exposure Time | Reference |
| Colo205 | Colon Cancer | 0.01 - 30 µM | ≥ 24 hours | [5] |
| HCC2998 | Colon Cancer | 0.01 - 30 µM | ≥ 24 hours | [5] |
| MDA-MB-435 | Melanoma | 0.01 - 30 µM | ≥ 24 hours | [5] |
| Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM | 72 hours | [6] |
| Keratinocytes | Normal Skin Cells | 200 - 300 µM | Not specified | [4] |
| HSC-5 | Squamous Cell Carcinoma | 200 - 300 µM | Not specified | [4] |
| HeLa | Cervical Cancer | 200 - 300 µM | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol is adapted for lipophilic compounds like this compound to improve solubility and delivery to cells.
Materials:
-
This compound powder
-
100% Anhydrous DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a high-concentration stock of this compound: Dissolve this compound in 100% DMSO to a final concentration of 10-20 mM.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Gently warm to 37°C to aid dissolution and filter-sterilize the solution.
-
Complex this compound with BSA:
-
Warm both the this compound stock solution and the 10% BSA solution to 37°C.
-
Slowly add the this compound stock to the 10% BSA solution while gently vortexing to achieve the desired molar ratio (a starting point of 2:1 to 6:1 of this compound to BSA is recommended).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Prepare final working concentrations: Dilute the this compound-BSA complex in your complete cell culture medium to the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control with the same final concentrations of DMSO and BSA in the cell culture medium.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (prepared as described in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Specific high affinity cell membrane receptors for biologically active phorbol and ingenol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ingenol 20-Palmitate Experiments
Welcome to the technical support center for Ingenol (B1671944) 20-palmitate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro experiments with this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and issues encountered when working with Ingenol 20-palmitate, a lipophilic diterpenoid ester known to be a modulator of Protein Kinase C (PKC) signaling pathways.
Q1: Why am I observing high variability in my cell viability/cytotoxicity assays (e.g., MTT, WST-1) with this compound?
A1: High variability in cell viability assays when using lipophilic compounds like this compound can stem from several factors related to compound handling, assay conditions, and cell line-specific characteristics.
Troubleshooting Steps:
-
Compound Solubility and Preparation:
-
Inadequate Solubilization: this compound is hydrophobic. Ensure it is fully dissolved in a suitable organic solvent, such as DMSO, before preparing your final dilutions in cell culture medium. Precipitates, even if not visible, can lead to inconsistent concentrations in your wells.
-
Solution Stability: Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and confound your results. It is advisable to keep the final DMSO concentration below 0.5%.
-
-
Experimental and Assay-Specific Issues:
-
Inconsistent Seeding Density: Ensure a uniform cell density across all wells of your microplate. Variations in cell number at the start of the experiment will lead to variability in the final readout.
-
Assay Incubation Time: The conversion of tetrazolium salts (like MTT) is time-dependent.[2] Optimize the incubation time for your specific cell line and experimental conditions to ensure you are within the linear range of the assay.
-
Compound-Assay Interference: Some compounds can interfere with the chemistry of viability assays. To check for this, run a control plate without cells, containing the same concentrations of this compound and assay reagents as your experimental plate.[2]
-
-
Cell Line-Dependent Factors:
-
Differential Sensitivity: Different cell lines can exhibit varying sensitivity to this compound due to differences in the expression and localization of PKC isoforms or other cellular factors.[3]
-
Cellular Metabolism: The metabolic rate of your cells can influence the readout of assays like MTT. Ensure your cells are in a healthy, logarithmic growth phase.
-
Q2: My Western blot results for downstream targets of PKC (e.g., phosphorylated ERK, MARCKS) are inconsistent after treatment with this compound. What could be the cause?
A2: Inconsistent Western blot results for PKC pathway activation can be frustrating. The issue often lies in the transient nature of protein phosphorylation, sample preparation, or the intricacies of the Western blotting procedure itself.
Troubleshooting Steps:
-
Timing of Cell Lysis:
-
Transient Phosphorylation: The phosphorylation of downstream targets of PKC can be rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point to observe the peak phosphorylation of your protein of interest after this compound treatment.
-
-
Sample Preparation:
-
Use of Inhibitors: It is critical to use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.[1] Keep samples on ice or at 4°C throughout the preparation process.
-
Protein Concentration: Ensure you are loading equal amounts of protein in each lane of your gel. Perform a protein quantification assay (e.g., BCA) and normalize your samples accordingly.
-
-
Western Blotting Technique:
-
Antibody Quality: The specificity and sensitivity of your primary antibody are paramount. Ensure your antibody is validated for the detection of the phosphorylated form of your target protein.
-
Transfer Efficiency: Confirm successful and even transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S before blocking.[4]
-
Blocking and Washing: Optimize your blocking conditions (e.g., 5% BSA or non-fat dry milk in TBST) and ensure sufficient washing to minimize background noise and non-specific antibody binding.[4][5]
-
-
Cell-Specific Responses:
-
PKC Isoform Expression: The specific downstream signaling events can depend on which PKC isoforms are expressed in your cell line and their subcellular localization.[6] The response to this compound may differ between cell types.
-
Q3: I am not observing the expected level of apoptosis after treating my cells with this compound. What should I consider?
A3: The induction of apoptosis by ingenol derivatives can be cell-type specific and dose-dependent. In some cases, at high concentrations, necrosis may be the predominant form of cell death.[3][7]
Troubleshooting Steps:
-
Dose-Response and Time-Course:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point at which apoptosis is maximal.[8]
-
-
Method of Apoptosis Detection:
-
Use multiple methods to assess apoptosis. For example, combine a morphological assessment (e.g., Hoechst staining for nuclear condensation) with a quantitative method like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Analyze for markers of apoptosis by Western blot, such as cleaved caspase-3 and cleaved PARP.[9]
-
-
Cell Line Characteristics:
-
The apoptotic response to PKC activators can be influenced by the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, XIAP, c-FLIP) in your chosen cell line.[8]
-
Consider that in some cell lines, ingenol esters may primarily induce necrosis rather than apoptosis, especially at higher concentrations.[7]
-
Data Presentation
The following tables summarize quantitative data from studies on ingenol derivatives closely related to this compound. This data can be used as a reference for expected outcomes and to understand the potential for variability between different cell lines.
Table 1: IC50 Values of Ingenol-3-Angelate (I3A/PEP005) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| A2058 | Human Melanoma | 38 | MTT | [9] |
| HT144 | Human Melanoma | 46 | MTT | [9] |
| RL95-2 | Human Endometrial Carcinoma | ~69.5 (ED50) | MTT | [10] |
| HEC-1-A | Human Endometrial Carcinoma | ~56.9 (ED50) | MTT | [10] |
Note: The data presented is for ingenol derivatives and palmitate, not this compound directly. IC50/ED50 values can vary based on experimental conditions.
Table 2: Apoptosis Induction by Ingenol Mebutate (PEP005) in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | Concentration of PEP005 | Treatment Duration | % Apoptotic Cells (Sub-G1) | Reference |
| HH | 50 nM | 48 h | 19% | [8] |
| HuT-78 | 50 nM | 48 h | 42% | [8] |
| MyLa | 50 nM | 48 h | ~5% | [8] |
| SeAx | 50 nM | 48 h | ~5% | [8] |
| HH | 50 nM | 72 h | 39% | [8] |
| HuT-78 | 50 nM | 72 h | 73% | [8] |
This table illustrates the cell line-dependent and time-dependent nature of apoptosis induction by an ingenol derivative.
Experimental Protocols
1. General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Protocol for Western Blot Analysis of PKC Downstream Targets
This protocol outlines the steps for detecting changes in protein phosphorylation following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: A typical experimental workflow for assessing cell viability using this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Ingenol 20-palmitate
Technical Support Center: Ingenol (B1671944) 20-Palmitate
Disclaimer: Ingenol 20-palmitate is a research compound. The information provided here is for investigational use only. Ingenol mebutate (Ingenol 3-angelate), a related compound, has been associated with severe adverse reactions, including an increased risk of skin cancer, and has been withdrawn from some markets. Researchers should exercise extreme caution and adhere to all institutional safety protocols when handling any ingenol derivative.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Understanding and Monitoring Off-Target Effects
Q1: What are the primary on-target and off-target effects of ingenol esters like this compound?
A1: The primary on-target effect of ingenol esters is the activation of Protein Kinase C (PKC) isoforms.[1][2] This activation is believed to mediate the desired therapeutic effects, such as the induction of apoptosis in cancer cells. However, this broad activation of PKC isoforms also leads to significant off-target effects, primarily characterized by a strong inflammatory response at the site of application.[3][4][5]
Q2: My in vivo experiments with this compound are showing excessive skin inflammation. How can I mitigate this?
A2: Excessive inflammation is a known off-target effect of ingenol esters.[3][4] Consider the following strategies:
-
Dose Reduction: The inflammatory response is often dose-dependent. A dose-response study is crucial to identify the lowest effective dose that maintains the desired on-target activity while minimizing inflammation.
-
Co-administration with Anti-inflammatory Agents: The use of topical or systemic anti-inflammatory agents could be explored. However, this may also interfere with the desired immune-stimulatory anti-tumor effects. Careful validation is required.
-
Selective PKC Isoform Modulation: The inflammatory response is mediated by specific PKC isoforms. If your therapeutic goal is mediated by a different isoform, consider exploring analogs of this compound with greater isoform selectivity.[6]
Q3: How can I differentiate between the desired pro-apoptotic effect and off-target cytotoxicity in my cell-based assays?
A3: It is crucial to distinguish between targeted apoptosis and non-specific necrosis.
-
Mechanism of Action Studies: The pro-apoptotic effect of ingenol esters is often linked to the activation of specific PKC isoforms, such as PKCδ.[7][8][9][10][11] You can investigate the involvement of this pathway by using specific PKCδ inhibitors or siRNAs to see if the apoptotic effect is reversed.
-
Concentration-Dependent Effects: Ingenol mebutate has shown a biphasic effect, with lower concentrations triggering specific signaling pathways leading to apoptosis and higher concentrations causing direct, non-specific cytotoxicity.[1] A careful dose-response analysis is essential.
-
Apoptosis vs. Necrosis Assays: Employ assays that can distinguish between these two forms of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
II. Experimental Design and Controls
Q4: What are the essential controls to include in my experiments to ensure the observed effects are specific to this compound's mechanism of action?
A4: To ensure the rigor of your experiments, the following controls are recommended:
-
Vehicle Control: Always include a control group treated with the vehicle used to dissolve this compound.
-
Inactive Epimer/Analog Control: If available, use a structurally similar but biologically inactive analog of ingenol as a negative control.
-
PKC Inhibitor Control: To confirm that the observed effects are PKC-dependent, pre-treat a sample group with a broad-spectrum or isoform-specific PKC inhibitor before adding this compound.
-
Positive Control: For PKC activation assays, a known potent PKC activator like Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control.
Q5: How do I select the appropriate cell lines for my study?
A5: The choice of cell line is critical and should be based on:
-
PKC Isoform Expression Profile: Different cell lines express varying levels of PKC isoforms. Characterize the PKC isoform expression profile of your chosen cell lines to ensure they are relevant to your research question.
-
Relevance to the Disease Model: The cell line should be a well-established model for the disease you are studying.
-
Sensitivity to Ingenol Esters: Not all cell lines are equally sensitive to ingenol-induced effects. It is advisable to screen a panel of cell lines to find a suitable model.
Quantitative Data Summary
The following tables summarize quantitative data from studies on ingenol mebutate, which can serve as a reference for designing experiments with this compound.
Table 1: Local Skin Reaction (LSR) Scores Following Topical Application of Ingenol Mebutate
| Treatment Group | Mean Composite LSR Score (Day 4) | Peak LSR Timepoint | Time to Resolution |
| Ingenol Mebutate (Face) | 9.1 - 10.1 | Day 4 | ~2 weeks |
| Ingenol Mebutate (Scalp) | 5.2 - 6.7 | Day 4 | ~2 weeks |
| Vehicle Control | Minimal | N/A | N/A |
(Data compiled from multiple clinical studies. LSR scores are on a scale of 0-24, with higher scores indicating more severe reactions)[12][13][14][15]
Table 2: Efficacy of Ingenol Mebutate in Treating Actinic Keratosis (AK)
| Treatment Area | Complete Clearance Rate | Partial Clearance Rate |
| Face/Scalp | 35% - 42.2% | 53% - 63.9% |
| Trunk/Extremities | 34.1% | 49.1% |
| Vehicle Control | ~4-5% | ~7% |
(Data represents outcomes from Phase III clinical trials)[16][17]
Detailed Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for measuring the activity of a specific PKC isoform in response to this compound using a radioactive assay.
Materials:
-
Purified recombinant PKC isoform
-
This compound
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific PKC isoform, and the substrate peptide.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control and a positive control (e.g., PMA).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
(This protocol is adapted from standard kinase assay procedures)[18][19][20]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
(This is a standard protocol for MTT assays)[21][22][23][24]
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokine release from keratinocytes treated with this compound.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary keratinocytes
-
Keratinocyte growth medium
-
This compound
-
ELISA kit for the specific cytokine of interest (e.g., IL-6, IL-8, TNF-α)
-
Microplate reader
Procedure:
-
Culture keratinocytes in appropriate culture plates until they reach the desired confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to antibody-coated wells.
-
Incubating to allow cytokine binding.
-
Washing the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Quantify the cytokine concentration by comparing the absorbance to a standard curve.
(This protocol is based on standard ELISA procedures for cytokine measurement)[25][26][27]
Visualizations
Caption: Simplified signaling pathway of this compound-mediated PKC activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC-delta is an apoptotic lamin kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C delta stimulates apoptosis by initiating G1 phase cell cycle progression and S phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cell apoptosis by protein kinase c delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKCdelta signaling: mechanisms of DNA damage response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis is driven by nuclear retention of protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of local skin reactions with a sequential regimen of cryosurgery followed by ingenol mebutate gel, 0.015%, in patients with actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship between severity of the local skin reactions and the rate of local skin reaction resolution in patients treated with ingenol mebutate gel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Ingenol mebutate gel for actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Response to Ingenol Mebutate in Patients With Actinic Keratoses | Actas Dermo-Sifiliográficas [actasdermo.org]
- 17. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. dojindo.com [dojindo.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Response of normal human keratinocytes to sulfur mustard (HD): cytokine release using a non-enzymatic detachment procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Constitutive Release of Cytokines by Human Oral Keratinocytes in an Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
How to prevent degradation of Ingenol 20-palmitate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ingenol (B1671944) 20-palmitate to prevent its degradation.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with Ingenol 20-palmitate, offering potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a dry, tightly sealed container to protect it from moisture. For long-term storage, refer to the Certificate of Analysis provided by the supplier for any specific recommendations.
Q2: My experimental results are inconsistent. Could degradation of this compound be a factor?
A2: Yes, inconsistent results can be a sign of compound degradation. Factors such as improper storage, handling, or experimental conditions can lead to the breakdown of this compound. This can result in reduced potency or the presence of impurities that may interfere with your assay. We recommend performing a quality check of your compound stock.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a diterpenoid ester, potential degradation routes include:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, particularly in aqueous solutions with acidic or basic pH. This would lead to the formation of ingenol and palmitic acid.
-
Acyl Migration: Similar to the related compound ingenol mebutate, acyl migration could occur, where the palmitate group moves to a different hydroxyl position on the ingenol backbone. This is often pH-dependent.
-
Oxidation: The double bonds within the ingenol structure could be susceptible to oxidation, especially if exposed to air (oxygen) and light for prolonged periods.
-
Thermal Degradation: High temperatures can accelerate the degradation processes, potentially through mechanisms like ester thermal elimination, as seen with other palmitate esters.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation in solution:
-
Prepare solutions fresh for each experiment whenever possible.
-
If you need to store solutions, use an appropriate anhydrous solvent and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
If working in aqueous buffers, consider the pH of your solution. Buffering around a neutral pH may help to minimize pH-dependent degradation like hydrolysis and acyl migration.
-
Purge solutions with an inert gas like argon or nitrogen to remove oxygen and prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in the assay. | Degradation of this compound stock or working solutions. | 1. Verify the storage conditions of your stock compound.2. Prepare fresh working solutions from a new stock vial if possible.3. Perform a quality control check on your compound using a suitable analytical method (e.g., HPLC) to assess its purity. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample to a freshly prepared standard.2. Consider the potential degradation pathways (hydrolysis, oxidation) to hypothesize the identity of the new peaks.3. If possible, perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Precipitate forms in the stock solution upon storage. | The compound may have limited solubility or could be degrading to less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing a more dilute stock solution.2. If the precipitate does not redissolve, it is likely a degradation product. The stock solution should be discarded and a fresh one prepared. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3]
Objective: To intentionally degrade this compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the resulting products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial containing the solid compound in an oven at a set temperature (e.g., 80°C) for a defined period. Re-dissolve the residue in the initial solvent.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (a reverse-phase C18 column is a common starting point). The method should be capable of separating the parent compound from any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Investigating and Overcoming Resistance to Ingenol 20-Palmitate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges associated with Ingenol 20-palmitate resistance in cancer cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a derivative of Ingenol Mebutate, primarily functions by activating Protein Kinase C (PKC) isoforms. This activation leads to a dual mechanism of action: localized cell death (necrosis) at the application site and an inflammatory response that promotes the elimination of remaining tumor cells. Specifically, Ingenol compounds can induce apoptosis in cancer cells by activating PKCδ, which in turn modulates the activity of downstream targets like the anti-apoptotic protein Bcl-2.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can be multifactorial. Key reported mechanisms include:
-
Alterations in PKC Isoforms: Downregulation or mutation of specific PKC isoforms, particularly PKCδ, can prevent the drug from inducing its pro-apoptotic effects.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Mcl-1 can counteract the cell-killing effects of this compound.
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt can promote cell survival and override the death signals initiated by the drug.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially pump the drug out of the cell, reducing its intracellular concentration, although this is a more general mechanism of drug resistance.
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response analysis and compare the IC50 (half-maximal inhibitory concentration) value of your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. This is typically done using a cell viability assay such as the MTT or SRB assay.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding plates. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Visually inspect plates under a microscope before adding the drug.
-
-
Possible Cause 2: Inconsistent drug concentration.
-
Solution: Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Use calibrated pipettes and ensure the drug is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Instead, fill these wells with sterile PBS or media to maintain humidity.
-
Issue 2: No significant induction of apoptosis observed in resistant cells after treatment.
-
Possible Cause 1: The chosen time point is not optimal.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for apoptosis induction in your specific cell line.
-
-
Possible Cause 2: The mechanism of resistance bypasses the apoptotic pathway.
-
Solution: Investigate other forms of cell death, such as necrosis or autophagy. Additionally, analyze key upstream signaling molecules (e.g., PKC isoforms) and downstream anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) to identify the point of pathway disruption.
-
-
Possible Cause 3: Insufficient drug concentration.
-
Solution: While the goal is to test resistance, ensure the concentrations used are high enough to induce apoptosis in the sensitive parental cells as a positive control. This confirms the drug's activity.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cancer cell line versus its derived resistant subline. Such data is crucial for quantifying the degree of resistance.
| Cell Line | Treatment | IC50 Value (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 50 nM | 1x |
| Resistant Subline | This compound | 750 nM | 15x |
Signaling Pathways and Workflows
The diagrams below illustrate key concepts related to this compound action and resistance.
Caption: Signaling pathway of this compound and resistance mechanisms.
Caption: Experimental workflow for determining IC50 and fold resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Parental (sensitive) and resistant cancer cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Typical final concentrations might range from 1 nM to 10 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no cells" blank from all other readings.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated well / Absorbance of control well) * 100.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blotting for PKCδ and Mcl-1
This protocol is for assessing the protein expression levels of key markers in sensitive vs. resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PKCδ, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Culture sensitive and resistant cells to ~80% confluency. Treat with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until sufficient separation is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PKCδ, diluted according to the datasheet) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Compare the expression levels of PKCδ and Mcl-1 between sensitive and resistant cells.
-
Overcoming challenges in the large-scale synthesis of Ingenol 20-palmitate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ingenol (B1671944) 20-palmitate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of Ingenol 20-palmitate, covering everything from the synthesis of the ingenol core to the final esterification and purification steps.
Category 1: Synthesis of the Ingenol Core
Question: We are experiencing low yields in the multi-step synthesis of the ingenol core. What are the common pitfalls?
Answer: The total synthesis of ingenol is inherently challenging due to its complex and strained polycyclic structure.[1][2] Low overall yields are a frequent issue. Key factors to investigate include:
-
Reagent Quality and Stoichiometry: Ensure all reagents, especially sensitive catalysts and expensive materials like osmium and selenium reagents, are of high purity and used in the correct stoichiometric amounts.[2]
-
Reaction Conditions: Strict control of temperature, pressure, and reaction time is crucial for each step. Deviations can lead to side product formation and reduced yields.
-
Intermediate Purity: Ensure intermediates are sufficiently pure before proceeding to the next step. Accumulation of impurities can poison catalysts and complicate downstream reactions.
-
Protecting Group Strategy: Inefficient protection or deprotection steps can significantly impact the overall yield.[1][3]
Question: Our synthesis of the "in/out" bridged BC ring system is not proceeding as expected. What are some alternative strategies?
Answer: Formation of the trans-bicyclo[4.4.1]undecane core is a major synthetic hurdle. If your current approach is failing, consider these successful strategies from the literature:
-
Pauson–Khand Reaction: This approach has been used to construct the carbon framework effectively.
-
Ring-Closing Metathesis (RCM): RCM has been employed to form the strained tetracyclic skeleton.
-
De Mayo Fragmentation: This was utilized in the first total synthesis to install the required bicycloundecane configuration.
-
Pinacol (B44631) Rearrangement: A pivotal pinacol rearrangement was a key step in the Baran synthesis to form the tigliane-type core.
Category 2: Palmitoylation of Ingenol
Question: We are observing poor regioselectivity during the palmitoylation of the C-20 hydroxyl group. How can this be improved?
Answer: Achieving high regioselectivity for the C-20 hydroxyl group amidst a congested alcohol tetrad is a significant challenge. The following strategies can improve selectivity:
-
Protecting Groups: An effective orthogonal protecting group strategy is critical. The C-3 and C-5 hydroxyl groups are often more reactive and must be protected before attempting esterification at C-20. Silyl ethers are commonly used protecting groups.
-
Steric Hindrance: The choice of palmitoylating agent and reaction conditions can influence selectivity. Using a bulkier palmitoylating agent might favor reaction at the less sterically hindered hydroxyl groups, so careful selection is necessary.
-
Enzymatic Synthesis: Lipase-catalyzed esterification can offer high regioselectivity under mild conditions. While not extensively documented for this compound specifically, enzymatic synthesis is a proven method for producing other fatty acid esters like ascorbyl palmitate and could be an area for process optimization.
Question: What are the optimal conditions for the palmitoylation step?
Answer: While specific process parameters are often proprietary, general conditions for esterification of a hindered alcohol like ingenol would involve:
-
Acylating Agent: Palmitoyl (B13399708) chloride or palmitic anhydride (B1165640) are common choices.
-
Base: A non-nucleophilic base such as pyridine (B92270) or a hindered amine (e.g., 2,6-lutidine) is typically used to activate the alcohol and scavenge the acid byproduct.
-
Solvent: An aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is standard.
-
Temperature: Reactions are often run at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.
Category 3: Purification and Stability
Question: We are struggling with the purification of the final this compound product. What methods are most effective on a large scale?
Answer: Purification is a critical step to achieve the high purity required for pharmaceutical applications.
-
Chromatography: Multi-column chromatography is often necessary.
-
Normal-Phase Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating less polar compounds like this compound from more polar impurities and unreacted ingenol.
-
Reverse-Phase Chromatography (RPC): RPC can be effective for final polishing and removing non-polar impurities.
-
-
Crystallization: If possible, developing a crystallization method for the final product is highly desirable for large-scale purification as it is more cost-effective and scalable than chromatography. This may involve extensive solvent screening. Low-temperature crystallization is a technique used to remove excess palmitic acid in other processes and could be applicable here.
Question: Is this compound prone to degradation during synthesis or storage?
Answer: Ingenol and its esters are known to be sensitive molecules. The strained ring system and multiple functional groups can be susceptible to degradation under harsh conditions.
-
pH Sensitivity: Avoid strongly acidic or basic conditions during workup and purification, unless for a specific deprotection step.
-
Thermal Stability: It is advisable to conduct reactions at the lowest effective temperature and to store the final product and key intermediates at low temperatures, protected from light and moisture.
Data Presentation
Table 1: Comparison of Selected Ingenol Total Synthesis Routes
| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Key Features | Reference |
| Winkler et al. (2002) | Not Specified | 45 | 0.0066% | First total synthesis; employed de Mayo fragmentation. | |
| Baran et al. (2013) | (+)-3-carene | 14 | Not explicitly stated, but significantly higher | Highly efficient and stereocontrolled; two-phase (cyclase/oxidase) approach. |
Table 2: Troubleshooting Guide for Low Yield in Palmitoylation
| Symptom | Potential Cause | Recommended Action |
| Low conversion of ingenol | Insufficient activation of palmitic acid | Use palmitoyl chloride or anhydride instead of the free acid with a coupling agent. Ensure the base is non-nucleophilic and dry. |
| Formation of multiple ester products | Poor regioselectivity / Incomplete protection | Re-evaluate the protecting group strategy. Ensure C-3 and C-5 hydroxyls are fully protected before palmitoylation. |
| Degradation of starting material | Harsh reaction conditions | Run the reaction at a lower temperature (e.g., 0°C). Use a milder base. Minimize reaction time. |
| Product loss during workup | Emulsion formation or poor extraction | Optimize the extraction solvent system. Consider a different workup procedure, such as quenching and direct filtration if a solid precipitates. |
Experimental Protocols
Protocol 1: General Procedure for Silyl Protection of Ingenol Hydroxyl Groups
-
Preparation: Dissolve the ingenol intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Addition: Add a suitable base, such as imidazole (B134444) or triethylamine (B128534) (2-3 equivalents per hydroxyl group to be protected).
-
Silylating Agent: Cool the solution to 0°C and slowly add the silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBSCl, 1.1-1.5 equivalents per hydroxyl group).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting protected ingenol intermediate by silica gel column chromatography.
Protocol 2: General Procedure for C-20 Palmitoylation
-
Preparation: Dissolve the protected ingenol intermediate in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as pyridine or 2,6-lutidine (2-5 equivalents).
-
Acylation: Cool the solution to 0°C and add a solution of palmitoyl chloride (1.5-2.0 equivalents) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at 0°C to room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction with cold water or saturated aqueous ammonium (B1175870) chloride. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Silyl Deprotection
-
Preparation: Dissolve the fully functionalized, protected this compound in an appropriate solvent like tetrahydrofuran (THF).
-
Deprotection Reagent: Add a fluoride (B91410) source for deprotection. Common reagents include tetrabutylammonium (B224687) fluoride (TBAF) in THF or hydrofluoric acid-pyridine (HF-Py).
-
Reaction: Stir the reaction at 0°C or room temperature, monitoring carefully by TLC or LC-MS to ensure complete deprotection without degradation of the final product.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Perform final purification using column chromatography or crystallization to yield pure this compound.
Visualizations
Caption: High-level experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for large-scale synthesis issues.
Caption: Key chemical transformation stages in the final steps of synthesis.
References
Technical Support Center: Interpreting Unexpected Signaling by Ingenol 20-palmitate
This technical support guide is designed for researchers, scientists, and drug development professionals using Ingenol (B1671944) 20-palmitate. Given that specific data for Ingenol 20-palmitate is limited, this guide draws heavily upon the well-documented activities of structurally related ingenol esters, such as Ingenol Mebutate (also known as Ingenol-3-Angelate or PEP005), to provide a framework for interpreting experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A: this compound, like other ingenol esters, is expected to function as a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] It mimics the endogenous PKC activator diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, thereby initiating downstream signaling cascades.[4]
Q2: My experiment shows strong activation of the MAPK pathway (e.g., phosphorylation of ERK1/2, JNK, p38) after treatment with an ingenol ester. Is this an expected outcome?
A: Yes, this is an expected and well-documented downstream consequence of PKC activation by ingenol esters.[5][6] Activation of PKC can lead to the phosphorylation and activation of Raf1, which in turn activates the MEK-ERK cascade and other MAP kinase pathways.[5]
Q3: I am observing a decrease in the phosphorylation of AKT, suggesting inhibition of the PI3K/AKT survival pathway. Is this a potential experimental artifact?
A: This is unlikely to be an artifact and represents a key "unexpected" or paradoxical signaling event reported for ingenol esters like PEP005.[5] Studies have shown that while activating PKC/MAPK pathways, these compounds can simultaneously lead to reduced expression of certain PKC isoforms (like PKCα) and decreased phosphorylation of AKT, thereby inhibiting a major pro-survival pathway.[5][7]
Q4: Why am I seeing different effects on various PKC isoforms? For instance, PKCδ is translocating to the nucleus while PKCα levels are decreasing.
A: This is a critical aspect of ingenol ester signaling. These compounds do not affect all PKC isoforms uniformly. They can induce isoform-specific activation, translocation to different cellular compartments (membranes, nucleus), and differential rates of down-regulation.[5][8][9] For example, PEP005 has been shown to induce the translocation and activation of PKCδ while concurrently reducing the expression of PKCα.[5][8] This differential regulation is a likely source of complex and seemingly contradictory downstream effects.
Q5: The cell death in my cultures appears rapid and necrotic, rather than apoptotic. Is this typical for ingenol compounds?
A: Yes. Ingenol esters are known to induce a dual mechanism of action, particularly in vivo. The initial phase is characterized by rapid induction of necrosis in target cells, mediated by mitochondrial swelling and loss of membrane integrity.[2][10][11][12] This is followed by a secondary inflammatory response, involving neutrophil infiltration, which helps clear remaining dysplastic cells.[2][11] Therefore, observing necrotic cell death is consistent with the compound's known mechanism.
Section 2: Troubleshooting Guide
Problem: Observed PKC activation is significantly weaker or stronger than anticipated.
| Possible Cause | Suggested Solution |
| Compound Integrity/Solubility | Ensure the this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in media. Prepare fresh stock solutions. |
| Cell Line Variability | The expression levels of different PKC isoforms can vary dramatically between cell lines. Confirm the PKC isoform expression profile of your specific cell model via Western blot or qPCR. |
| Dose and Time Point | The kinetics of PKC activation and subsequent down-regulation can be rapid. Perform a full dose-response and time-course experiment (e.g., 15 min, 1h, 4h, 24h) to identify the optimal parameters for your system. |
Problem: Results show simultaneous activation of pro-apoptotic pathways (MAPK) and inhibition of pro-survival pathways (PI3K/AKT).
| Possible Cause | Suggested Solution |
| Known Paradoxical Signaling | This is a documented effect of some ingenol esters.[5] This dual activity is central to their therapeutic effect. |
| Confirmation of Pathway Activity | 1. Verify the phosphorylation status of key nodes in both pathways (e.g., p-Raf, p-ERK, p-AKT, p-PTEN, p-GSK3β) using validated phospho-specific antibodies.[6] 2. Use specific inhibitors for upstream kinases (e.g., a MEK inhibitor like U0126) to confirm the dependency of ERK phosphorylation on the upstream cascade initiated by the ingenol ester. |
Section 3: Data Presentation
Table 1: Summary of In Vitro Effects of Ingenol Esters on Signaling Pathways
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| PEP005 (Ingenol-3-Angelate) | Colo205 (Colon Cancer) | 0.3 µM | ↑ p-PKCδ, ↑ p-Raf1, ↑ p-ERK1/2, ↑ p-JNK, ↑ p-p38, ↓ PKCα expression, ↓ p-AKT | [5][6] |
| Ingenol | Various | 30 µM - 1 mM | Binds to and activates PKC, induces arachidonic acid release and ornithine decarboxylase activity. | [13] |
| I3A (Ingenol-3-Angelate) | A2058, HT144 (Melanoma) | 1-5 µM | ↑ PKCδ and PKCε protein levels, inhibition of cell proliferation. | [14] |
| I3A (Ingenol-3-Angelate) | WEHI-231, Colo-205 | ~10-100 nM | Differential down-regulation of PKC isoforms (α, δ, ε). | [9] |
Table 2: Representative IC₅₀ Values for the PKC Inhibitor Staurosporine
Note: This data is for the general kinase inhibitor staurosporine, the parent compound of the more specific 7-Oxostaurosporine, and is provided for context on kinase inhibition assays.
| Kinase Target | IC₅₀ (nM) | Reference |
| PKCα | 2 | [15] |
| PKCγ | 5 | [15] |
| PKCη | 4 | [15] |
| PKCδ | 20 | [15] |
| PKCε | 73 | [15] |
Section 4: Key Experimental Protocols
Protocol 1: Western Blotting for Analysis of Signaling Protein Phosphorylation
This protocol is adapted from standard molecular biology methods to assess the activation state of kinases like PKC, ERK, and AKT.[15]
-
Cell Culture and Treatment: Plate cells at a suitable density. Once adhered, treat with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, place plates on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PKCδ, anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer. Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.
Protocol 2: In Vitro PKC Kinase Activity Assay
This protocol allows for the direct measurement of PKC kinase activity in cell lysates or with purified enzymes.[15][16]
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, and co-factors like phosphatidylserine (B164497) and diacylglycerol to support PKC activity.
-
Prepare Cell Lysate/Enzyme: Prepare cell lysates as described in the Western blot protocol or use purified PKC enzyme.
-
Set up Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, a specific PKC substrate peptide, and the cell lysate/enzyme. Include a "No ATP" control.
-
Add Test Compound: Add this compound at the desired concentration or a vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP (often [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection).
-
Incubation: Incubate the reaction at 30°C for an optimized time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction. For radioactive assays, this is done by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.[15] For other methods, EDTA is often added.
-
Quantification:
-
Radioactive: Wash the P81 papers to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[15]
-
Non-Radioactive: Use an antibody that specifically recognizes the phosphorylated substrate in an ELISA or Western blot format.
-
Section 5: Mandatory Visualizations
Caption: Canonical (green) and unexpected (red) signaling pathways modulated by ingenol esters.
Caption: Logical workflow for troubleshooting unexpected signaling pathway results.
References
- 1. Ingenol: pharmacokinetic, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ingenol mebutate–associated immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 13. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Best practices for handling and disposal of Ingenol 20-palmitate
This technical support center provides essential information for the safe handling, use, and disposal of Ingenol (B1671944) 20-palmitate. The guidance is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Ingenol 20-palmitate?
A1: this compound is a derivative of ingenol, a polycyclic diterpenoid ester. It is primarily used in biochemical and pharmacological research to investigate protein kinase C (PKC) signaling pathways, cellular apoptosis, and inflammatory responses.[1] Unlike the related compound ingenol mebutate, this compound is not approved for clinical use and is intended for research purposes only.[1]
Q2: What are the primary hazards associated with this compound?
A2: While specific toxicity data for this compound is lacking, the structurally similar compound ingenol mebutate is known to be highly toxic. It is fatal if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with extreme caution as if it possesses similar hazards.
Q3: How should I store this compound?
A3: this compound should be stored at 2-8°C in a dry, tightly closed container.[1]
Q4: What is the mechanism of action of ingenol esters?
A4: Ingenol esters, such as the well-studied ingenol mebutate, act as potent activators of Protein Kinase C (PKC).[2] This activation triggers a dual mechanism of action: rapid, direct induction of cell necrosis in target cells, followed by an inflammatory response that helps to eliminate any remaining dysplastic cells.[3] The signaling cascade is believed to proceed through the PKC/MEK/ERK pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot and store at -20°C or -80°C for short periods. Conduct a pilot study to determine the stability of the compound under your specific experimental conditions. |
| Inaccurate concentration of the working solution. | Ensure the stock solution is completely dissolved before making dilutions. Use calibrated pipettes and high-purity solvents. | |
| Low cell viability in control group | Solvent toxicity. | Determine the maximum tolerated solvent concentration (e.g., DMSO) for your cell line. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control. |
| No observable effect at expected concentrations | Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for observing the desired effect. |
| Cell line is resistant to this compound. | Verify the expression and activity of Protein Kinase C (PKC) isoforms in your cell line. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₅₈O₆ |
| Molecular Weight | 586.84 g/mol |
| CAS Number | 39071-33-5 |
| Storage Temperature | 2-8°C[1] |
| Appearance | Not specified (likely a solid) |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form. |
Experimental Protocols
Note: These are generalized protocols and must be adapted to specific experimental needs.
Protocol 1: Preparation of Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
Under a chemical fume hood, add the appropriate volume of a high-purity solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Treatment
-
Culture cells to the desired confluency in a suitable multi-well plate.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the final working concentrations. Remember to prepare a vehicle control with the same final solvent concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the predetermined experimental duration.
-
Proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, etc.).
Mandatory Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Ingenol 20-Palmitate for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Ingenol (B1671944) 20-palmitate.
Frequently Asked Questions (FAQs)
Q1: What is Ingenol 20-palmitate and why is its bioavailability a concern for in vivo studies?
A1: this compound is a derivative of ingenol, a diterpenoid ester isolated from plants of the Euphorbiaceae family.[1] It is a valuable research tool for studying protein kinase C (PKC) signaling pathways, apoptosis, and inflammatory responses.[1] The palmitate ester at the 20-position significantly increases the lipophilicity of the molecule. This high lipophilicity leads to poor aqueous solubility, which is a major hurdle for achieving adequate systemic circulation and bioavailability after in vivo administration.[2][3][4]
Q2: What are the initial physicochemical properties of this compound that I should characterize?
A2: Before developing a formulation, it is critical to determine the fundamental physicochemical properties of your batch of this compound. This data will guide your selection of a suitable bioavailability enhancement strategy. Key parameters to measure are summarized in the table below.
Table 1: Key Physicochemical Properties of this compound
| Parameter | Experimental Method | Expected Result/Implication |
| Aqueous Solubility | Shake-flask method in water, PBS (pH 7.4) | Very low (< 1 µg/mL). Confirms the need for a solubilization strategy. |
| LogP (Octanol/Water Partition Coefficient) | Shake-flask or HPLC method | High (> 4). Indicates high lipophilicity and potential for good membrane permeability but poor aqueous dissolution. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for amorphous vs. crystalline forms. |
| pKa | Potentiometric titration or computational prediction | Ingenol itself has hydroxyl groups, but the ester is neutral. Unlikely to have an ionizable group, making pH-modification of solubility not a viable strategy. |
Q3: What are the most common formulation strategies for enhancing the bioavailability of a highly lipophilic compound like this compound?
A3: For compounds with high lipophilicity and poor aqueous solubility, several formulation strategies can be employed. The choice will depend on the desired route of administration, dose, and the specific physicochemical properties of this compound. The most common approaches are summarized below.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle of Bioavailability Enhancement | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS, SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, increasing the surface area for absorption.[5] | High drug loading capacity for lipophilic drugs; can enhance lymphatic uptake, bypassing first-pass metabolism.[6] | Potential for GI side effects from surfactants; physical and chemical stability can be challenging. |
| Nanoparticle Formulations (e.g., Liposomes, Polymeric Nanoparticles) | Encapsulating the drug in nanoparticles increases its surface area-to-volume ratio, improving dissolution rate and can protect the drug from degradation.[2][6] | Can be used for targeted delivery; suitable for intravenous administration. | Complex manufacturing process; potential for immunogenicity; lower drug loading compared to lipid-based systems. |
| Co-solvent Systems | The drug is dissolved in a mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., PEG 400, ethanol, DMSO). | Simple to prepare for preclinical studies. | Risk of drug precipitation upon dilution in aqueous physiological fluids; potential for solvent toxicity at high concentrations. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex. | Increases aqueous solubility; can improve chemical stability. | Limited drug loading capacity; competition for binding with other molecules in vivo. |
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
This is a common issue for highly lipophilic compounds. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for low plasma concentrations.
Problem 2: High variability in plasma concentrations between individual animals.
High inter-animal variability can mask the true pharmacokinetic profile of a compound.
Q: What are the common causes of high variability in in vivo studies?
A: High variability can arise from several factors:
-
Formulation Instability: If your formulation is not stable, the drug may precipitate or the emulsion may crack, leading to inconsistent dosing. Always check the stability of your formulation before administration.
-
Inaccurate Dosing: Ensure your dosing technique is consistent, especially for oral gavage in small animals.
-
Physiological Differences: Factors such as food intake (fasted vs. fed state), stress levels, and gut motility can significantly impact drug absorption. Standardize your experimental conditions as much as possible.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral Administration
This protocol provides a starting point for developing a lipid-based formulation for this compound.
-
Component Selection:
-
Oil Phase: Choose an oil in which this compound has high solubility (e.g., Labrafil® M 1944 CS, Capryol™ 90).
-
Surfactant: Select a surfactant with a high HLB (Hydrophile-Lipophile Balance) value (e.g., Kolliphor® EL, Tween® 80).
-
Co-surfactant/Co-solvent: Use a co-surfactant to improve the microemulsion properties (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Studies:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
-
Formulation Preparation:
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the selected excipient mixture.
-
Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add the formulation to water under gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting microemulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the in vivo bioavailability of your this compound formulation.
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an appropriate number of animals per group for statistical power.
-
Dosing:
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Include a control group receiving the vehicle alone.
-
For determining absolute bioavailability, an additional group receiving an intravenous (IV) formulation (e.g., in a co-solvent system) is required.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Signaling Pathways
Ingenol and its derivatives are known to act as protein kinase C (PKC) activators.[7][8] Understanding this mechanism is important for interpreting in vivo efficacy studies.
References
- 1. This compound [myskinrecipes.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the enhanced oral bioavailability of fenofibrate lipid formulations in fasted humans using an in vitro-in silico-in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol: pharmacokinetic, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 8. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Ingenol Derivatives for the Treatment of Actinic Keratosis: A Data-Driven Guide
An In-depth Review of Ingenol (B1671944) Mebutate and a Theoretical Exploration of Ingenol 20-Palmitate
In the landscape of topical therapies for actinic keratosis (AK), ingenol mebutate has emerged as a significant agent due to its rapid and effective mechanism of action. This guide provides a comprehensive comparison of ingenol mebutate with the theoretically conceptualized this compound for the treatment of AK. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available clinical data for ingenol mebutate and a scientific postulation on the potential characteristics of this compound.
Executive Summary
Extensive literature review reveals a wealth of clinical data on the efficacy and safety of ingenol mebutate for the treatment of actinic keratosis. In contrast, there is a notable absence of published experimental or clinical data on this compound for this indication. Therefore, this guide will present a thorough analysis of ingenol mebutate based on existing research and offer a theoretical perspective on how the addition of a palmitate ester might influence the properties of the ingenol backbone in the context of AK treatment.
Ingenol Mebutate: A Clinically Validated Treatment for Actinic Keratosis
Ingenol mebutate is a diterpene ester extracted from the sap of the plant Euphorbia peplus.[1][2] It is a potent modulator of protein kinase C (PKC) isoenzymes, which triggers a dual mechanism of action: rapid lesion necrosis followed by a specific, neutrophil-mediated immune response.[2][3][4] This dual action allows for a short treatment duration and effective clearance of AK lesions.
Clinical Efficacy
Phase III clinical trials have demonstrated the efficacy of ingenol mebutate gel for the treatment of AK on both the face and scalp, as well as the trunk and extremities. The treatment regimen differs based on the location of the lesions.
Table 1: Summary of Clinical Efficacy of Ingenol Mebutate in Phase III Trials
| Treatment Area | Ingenol Mebutate Concentration & Regimen | Complete Clearance Rate (Day 57) | Partial Clearance Rate (≥75% reduction) (Day 57) | Median Reduction in AK Lesions |
| Face & Scalp | 0.015% gel, once daily for 3 consecutive days | 42.2% | 63.9% | 83% |
| Trunk & Extremities | 0.05% gel, once daily for 2 consecutive days | 34.1% | 49.1% | 75% |
Safety Profile
The most common adverse events associated with ingenol mebutate are local skin reactions (LSRs) at the application site. These reactions are transient and typically resolve within 2 to 4 weeks.
Table 2: Common Local Skin Reactions with Ingenol Mebutate
| Local Skin Reaction | Frequency | Onset | Peak | Resolution |
| Erythema | High | Within 1 day | Day 3-4 | Within 2-4 weeks |
| Flaking/Scaling | High | Day 2-4 | Day 4-8 | Within 2-4 weeks |
| Crusting | Moderate | Day 2-4 | Day 4-8 | Within 2-4 weeks |
| Swelling | Moderate | Day 2-4 | Day 3-8 | Within 2-4 weeks |
| Pustulation/Vesiculation | Low to Moderate | Day 3-5 | Day 4-8 | Within 2-4 weeks |
| Erosion/Ulceration | Low | Day 3-5 | Day 4-8 | Within 2-4 weeks |
Experimental Protocols
Key Phase III Study Design for Ingenol Mebutate in Actinic Keratosis
-
Study Design: Four randomized, double-blind, vehicle-controlled, parallel-group studies.
-
Patient Population: Adults with 4-8 clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a 25 cm² contiguous treatment area on the face or scalp, or on the trunk or extremities.
-
Treatment Arms:
-
Ingenol mebutate gel (0.015% for face/scalp; 0.05% for trunk/extremities)
-
Vehicle gel
-
-
Dosing Regimen:
-
Face/Scalp: Once daily for 3 consecutive days.
-
Trunk/Extremities: Once daily for 2 consecutive days.
-
-
Primary Efficacy Endpoint: Complete clearance of all AK lesions in the treatment area at Day 57.
-
Secondary Efficacy Endpoints: Partial clearance rate (≥75% reduction in the number of baseline AKs) at Day 57.
-
Safety Assessment: Evaluation of local skin reactions, adverse events, and vital signs.
This compound: A Theoretical Perspective
As there is no available data for this compound in the context of actinic keratosis, the following is a scientific postulation of its potential properties based on its chemical structure. This compound would be an ester of ingenol with palmitic acid, a 16-carbon saturated fatty acid. This modification would significantly increase the lipophilicity of the molecule compared to ingenol mebutate.
Potential Implications of the Palmitate Ester:
-
Altered Pharmacokinetics: The increased lipophilicity could lead to slower release from a topical formulation and potentially deeper penetration into the stratum corneum, creating a depot effect. This might allow for a less frequent dosing regimen but could also alter the safety profile.
-
Modified Potency: The bulky palmitate group could sterically hinder the interaction of the ingenol core with its target, Protein Kinase C, potentially reducing its intrinsic activity.
-
Different Safety Profile: A slower, more sustained release might lead to less intense local skin reactions but could also prolong their duration. The deeper penetration could also potentially lead to different off-target effects.
Without experimental data, it is impossible to definitively compare the efficacy and safety of this compound to ingenol mebutate. Clinical trials would be necessary to determine if this chemical modification offers any therapeutic advantage.
Signaling Pathways and Experimental Workflow
Mechanism of Action of Ingenol Mebutate
The dual mechanism of action of ingenol mebutate involves direct cytotoxicity and subsequent immune stimulation.
Caption: Dual mechanism of action of Ingenol Mebutate in actinic keratosis.
Typical Clinical Trial Workflow for a Topical AK Drug
The development and approval of a topical drug for actinic keratosis follows a structured clinical trial process.
Caption: Standard workflow for a Phase III clinical trial of a topical actinic keratosis therapy.
Conclusion
Ingenol mebutate is a well-characterized and effective short-course topical therapy for actinic keratosis with a predictable and manageable safety profile. The available data from numerous clinical trials provide a robust understanding of its clinical performance. Conversely, this compound remains a theoretical compound for this indication, with no available data to support a direct comparison. Future research, should it be pursued, would be required to elucidate the potential benefits and drawbacks of modifying the ingenol structure with a long-chain fatty acid for the treatment of actinic keratosis. For now, ingenol mebutate stands as the clinically validated ingenol derivative for this common dermatological condition.
References
- 1. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
In Vivo Validation of Ingenol 20-Palmitate's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer effects of Ingenol (B1671944) 20-Palmitate and its close analog, Ingenol Mebutate (IM), against other therapeutic alternatives. The data presented is compiled from preclinical and clinical studies to support research and development in oncology.
Executive Summary
Ingenol Mebutate, a potent activator of Protein Kinase C (PKC), demonstrates a dual mechanism of action involving rapid induction of tumor cell necrosis and a subsequent inflammatory response that eliminates residual cancer cells.[1][2][3] In vivo studies in murine models of squamous cell carcinoma (SCC) and melanoma have validated its anticancer efficacy. While direct head-to-head in vivo comparisons with standard chemotherapies on tumor growth inhibition are limited in publicly available literature, data from in vitro and clinical studies provide valuable insights into its comparative potency and efficacy.
Comparative Efficacy Data
The following tables summarize the key quantitative data from in vivo and in vitro studies, comparing Ingenol Mebutate with a placebo and other anticancer agents.
Table 1: In Vivo Efficacy of Ingenol Mebutate in a Squamous Cell Carcinoma (SCC) Mouse Model
| Treatment Group | Concentration | Dosing Schedule | Cure Rate | Animal Model | Tumor Cell Line | Reference |
| Ingenol Mebutate Gel | 0.25% | Once daily for 2 days | 70% | Female SKH1 mice | T7 (UV-induced SCC) | [4] |
| Placebo Gel | N/A | Once daily for 2 days | 0% | Female SKH1 mice | T7 (UV-induced SCC) | [4] |
Cure rate was defined as no visible tumor after 150 days post-treatment initiation.
Table 2: In Vitro Cytotoxicity of Ingenol Mebutate in Pancreatic Cancer Cells
| Compound | Cell Line | IC50 (72h exposure) | Reference |
| Ingenol Mebutate (IM) | Panc-1 | 43.1 ± 16.8 nM | |
| SN-38 (active metabolite of Irinotecan) | Panc-1 | 165 ± 37 nM |
The Panc-1 cell line is known to be less sensitive to various anticancer drugs.
Mechanism of Action and Signaling Pathways
Ingenol Mebutate's anticancer effect is characterized by a two-pronged attack on tumor cells. Initially, it induces rapid, localized necrosis. This is followed by an immune-mediated response that targets any remaining dysplastic cells.
Signaling Pathway of Ingenol Mebutate
Caption: Dual mechanism of Ingenol Mebutate action.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and further investigation.
In Vivo Squamous Cell Carcinoma Model
-
Animal Model: Immunologically intact female SKH1 mice.
-
Tumor Cell Line: UV-induced mouse SCC cell line, T7.
-
Tumor Induction: Subcutaneous injection of T7 cells into the flank of the mice.
-
Treatment Groups:
-
Ingenol Mebutate (0.25% gel)
-
Placebo gel
-
-
Drug Administration: Topical application of the gel once daily for two consecutive days.
-
Endpoint: Tumor growth was monitored, and the primary endpoint was the cure rate, defined as the absence of a visible tumor 150 days after the initiation of treatment.
Experimental Workflow for In Vivo SCC Study
Caption: Workflow of the in vivo SCC efficacy study.
Discussion and Future Directions
The available data suggests that Ingenol Mebutate is a potent anticancer agent with a rapid onset of action. Its efficacy in the SCC mouse model is promising, demonstrating a high cure rate with a short treatment duration. The in vitro data in pancreatic cancer cells also indicates a higher potency compared to the active metabolite of a standard chemotherapy drug.
However, to fully establish the in vivo therapeutic potential of Ingenol 20-palmitate and its analogs, further studies are warranted. Specifically, head-to-head comparative studies against standard-of-care chemotherapies in various in vivo cancer models are needed. These studies should include detailed pharmacokinetic and pharmacodynamic analyses to optimize dosing and treatment schedules. The investigation of this compound in combination with other anticancer agents, including immunotherapies, could also unveil synergistic effects and provide new avenues for cancer treatment. Preclinical studies have already shown that the anticancer efficacy of Ingenol Mebutate is dependent on an intact immune system, particularly involving neutrophils and IL-1 signaling, which suggests a strong potential for combination with immune checkpoint inhibitors.
References
- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. grimalt.net [grimalt.net]
- 4. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ingenol Esters and Phorbol Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular effects of ingenol (B1671944) esters and phorbol (B1677699) esters, two classes of potent Protein Kinase C (PKC) activators. Due to the limited availability of specific experimental data for Ingenol 20-palmitate, this guide will focus on a comparative analysis of the broader classes of ingenol esters and phorbol esters, using Ingenol-3-angelate and the parent compound ingenol as representatives for the former, and Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu) for the latter.
Both ingenol esters and phorbol esters are diterpenoids that act as potent activators of Protein Kinase C (PKC) by mimicking the endogenous second messenger diacylglycerol (DAG).[1][2] Their ability to bind to the C1 domain of most PKC isoforms leads to the activation of a wide range of cellular signaling pathways, making them invaluable tools in biomedical research.[3][4] However, subtle structural differences between these two families of compounds can lead to distinct downstream biological effects, ranging from tumor promotion in the case of some phorbol esters to pro-apoptotic and anti-cancer activities reported for certain ingenol esters.[5]
This guide presents a summary of available quantitative data on their binding affinities to PKC isoforms and their effects on cellular processes. Detailed experimental protocols for key assays are also provided to facilitate further comparative studies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the binding affinities of ingenol esters and phorbol esters to PKC isoforms and their half-maximal effective/inhibitory concentrations (EC50/IC50) in various cellular assays. It is important to note that these values can vary depending on the specific experimental conditions, cell types, and assay formats used.
Table 1: Comparative Binding Affinities (Ki/Kd) to PKC Isoforms
| Compound Class | Compound | PKC Isoform | Binding Affinity (Ki/Kd) | Reference |
| Ingenol Esters | Ingenol | PKC (mixed isoforms) | ~30 µM (Ki) | [6] |
| Ingenol-3-angelate | PKCα | 0.3 ± 0.02 nM (Ki) | [7] | |
| PKCβ | 0.105 ± 0.019 nM (Ki) | [7] | ||
| PKCγ | 0.162 ± 0.004 nM (Ki) | [7] | ||
| PKCδ | 0.376 ± 0.041 nM (Ki) | [7] | ||
| PKCε | 0.171 ± 0.015 nM (Ki) | [7] | ||
| Phorbol Esters | PDBu | PKCα | 1.6 nM (Kd) | [8] |
| PKCβ1 | 1.8 nM (Kd) | [8] | ||
| PKCβ2 | 2.1 nM (Kd) | [8] | ||
| PKCγ | 18 nM (Kd) | [8] | ||
| PKCδ | 2.5 nM (Kd) | [8] | ||
| PKCε | 1.6 nM (Kd) | [8] | ||
| PMA | PKC (rat cortex) | 2.6 nM (Ki) | [9] |
Table 2: Comparative Cellular Potency (EC50/IC50)
| Compound Class | Compound | Cell Line | Assay | Potency (EC50/IC50) | Reference |
| Ingenol Esters | Ingenol | Various | Multiple biological responses | 30 µM - 1 mM | [6] |
| Phorbol Esters | PDBu | HeLa | Erk1/2 Phosphorylation | ~20-200 nM | [10] |
| PMA | Various | Multiple biological responses | Low nanomolar range | [2] | |
| PMA | Melanoma cells | Anchorage-independent growth | Not specified | [7] |
Signaling Pathways and Experimental Workflows
The activation of PKC by both ingenol esters and phorbol esters triggers a cascade of downstream signaling events. A simplified representation of the canonical PKC signaling pathway is depicted below, followed by a general experimental workflow for comparing the efficacy of different PKC activators.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro PKC Kinase Activity Assay
This protocol describes a method to measure the activity of PKC by quantifying the phosphorylation of a specific substrate.
1. Materials and Reagents:
-
Purified PKC isoforms
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)[11]
-
Phorbol ester or ingenol ester stock solutions
-
Phosphatidylserine (PtdSer)
-
SDS-PAGE loading buffer
-
Phosphoric acid (for washing)
-
Scintillation counter and vials
2. Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For each reaction, add the kinase buffer, the PKC substrate, PtdSer, and the desired concentration of the PKC activator (phorbol ester or ingenol ester).
-
Add the purified PKC enzyme to each tube.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[11]
-
Stop the reaction by adding an equal volume of ice-cold stop solution (e.g., 75 mM phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity in the substrate using a scintillation counter.
3. Data Analysis:
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) incorporated per minute per microgram of enzyme).
-
Plot the PKC activity as a function of the activator concentration to determine the EC50 value for each compound.
Competitive PKC Binding Assay ([³H]PDBu Binding)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with the binding of a radiolabeled phorbol ester, [³H]PDBu, to PKC.
1. Materials and Reagents:
-
Purified PKC isoforms or cell/tissue homogenates containing PKC
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Unlabeled PDBu (for determining non-specific binding)
-
Test compounds (this compound and other phorbol esters)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and bovine serum albumin)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
2. Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In reaction tubes, add the binding buffer, the PKC preparation, and the diluted test compounds or unlabeled PDBu (for non-specific binding).
-
Add a fixed concentration of [³H]PDBu to all tubes.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the PKC-ligand complex.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]PDBu binding as a function of the log concentration of the competitor compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound and phorbol esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the viability of the untreated control cells.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the IC50 or EC50 value from the dose-response curve.
Conclusion
Both ingenol esters and phorbol esters are potent modulators of PKC signaling, exhibiting high-affinity binding to the C1 domain of conventional and novel PKC isoforms. The available data suggests that the ester side chains on both molecules are crucial for their high potency. While phorbol esters like PMA and PDBu are well-characterized, further research is needed to elucidate the specific quantitative biochemical and cellular effects of this compound to enable a more direct and comprehensive comparison. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be essential for understanding the unique therapeutic potential and toxicological profiles of these two important classes of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phorbol 12-myristate 13-acetate | Protein Kinase C | Tocris Bioscience [tocris.com]
- 10. PDBu (Phorbol 12,13-Dibutyrate) | Cell Signaling Technology [cellsignal.com]
- 11. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
Cross-Validation of Ingenol 20-Palmitate's Mechanism in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of ingenol (B1671944) esters, with a focus on the expected activities of Ingenol 20-palmitate, in various cell types. Due to the limited direct experimental data on this compound, this document extrapolates its mechanism based on the well-characterized activities of other ingenol esters, such as Ingenol Mebutate (Ingenol-3-angelate), and the known signaling roles of palmitic acid. This guide compares the cytotoxic and immunomodulatory effects of ingenol esters with other relevant protein kinase C (PKC) activators, presenting supporting experimental data and detailed protocols.
Mechanism of Action: A Dual Approach
Ingenol esters are potent modulators of Protein Kinase C (PKC) isoforms. Their mechanism of action is characterized by a dual effect: direct induction of cell death in malignant cells and the stimulation of a localized inflammatory response.
1. Direct Cytotoxicity: Ingenol esters are known to activate a range of PKC isoforms, with a particular emphasis on PKCδ.[1][2] This activation triggers a cascade of downstream signaling events, leading to rapid mitochondrial dysfunction and subsequent cell death, which can manifest as either necrosis or apoptosis depending on the cell type and concentration of the compound.[2][3]
2. Immunomodulatory Effects: The initial wave of cell death releases pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells, particularly neutrophils.[3] This localized inflammatory response helps to eliminate any remaining tumor cells.
The "20-palmitate" ester moiety of this compound is expected to influence the compound's lipophilicity, potentially affecting its membrane translocation and interaction with PKC. Palmitic acid itself is a signaling molecule that can modulate various pathways, including the PI3K/Akt and MAPK pathways, and can be incorporated into cellular lipids, affecting membrane structure and signaling.[4][5][6][7]
Signaling Pathways Modulated by Ingenol Esters
The activation of PKC by ingenol esters initiates several downstream signaling cascades critical to cell fate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Ingenol Esters and Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ingenol (B1671944) esters, with a focus on ingenol mebutate, against other chemotherapeutic agents. The information presented is supported by experimental data from both clinical and preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
Ingenol mebutate, a diterpene ester derived from the sap of Euphorbia peplus, has demonstrated notable efficacy in the topical treatment of actinic keratosis, a precursor to squamous cell carcinoma.[1][2][3] Its primary mechanism of action is a dual process involving rapid induction of cell necrosis and a subsequent inflammatory response that targets residual atypical cells.[3][4] This unique mode of action allows for a very short treatment duration compared to other topical agents.
Clinical studies have shown that while ingenol mebutate is effective, its long-term efficacy for actinic keratosis is lower than that of 5-fluorouracil (B62378) (5-FU). Preclinical research has also explored the potential of ingenol derivatives against other cancers, including pancreatic and breast cancer, with promising in vitro results. This guide will delve into the comparative efficacy data, detail the experimental methodologies behind these findings, and illustrate the key signaling pathways involved.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from clinical and preclinical studies, comparing the efficacy of ingenol mebutate and other ingenol derivatives with standard chemotherapeutic agents.
Table 1: Clinical Efficacy in Actinic Keratosis (Head and Neck)
| Treatment Agent | Probability of Remaining Free from Treatment Failure at 12 Months (%) | Hazard Ratio for Treatment Failure vs. 5-FU (95% CI) |
| Ingenol Mebutate (0.015% gel) | 28.9 | 3.33 (2.29-4.85) |
| 5-Fluorouracil (5% cream) | 74.7 | - |
| Imiquimod (5% cream) | 53.9 | 2.03 (1.36-3.04) |
| Methyl Aminolevulinate Photodynamic Therapy (MAL-PDT) | 37.7 | 2.73 (1.87-3.99) |
Data from Jansen MHE, et al. N Engl J Med. 2019.
Table 2: In Vitro Efficacy (IC50) in Pancreatic Cancer Cell Line (Panc-1)
| Compound | IC50 (nM) after 72h exposure |
| Ingenol Mebutate | 43.1 ± 16.8 |
| SN-38 (active metabolite of Irinotecan) | 165 ± 37 |
Data from a study on the in vitro growth inhibition of pancreatic cancer cells.
Table 3: In Vitro Efficacy of an Ingenol Derivative in Breast Cancer Cell Lines
| Cell Line | Ingenol-20-benzoate IC50 (µM) |
| T47D | Data not specified in abstract |
| MDA-MB-231 | Data not specified in abstract |
While the study identified ingenol-20-benzoate as a promising antitumor compound, specific IC50 values were not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for a key clinical trial and a standard preclinical assay.
Clinical Trial Protocol: Comparative Study of Topical Treatments for Actinic Keratosis
This protocol is based on the multicenter, single-blind, randomized controlled trial conducted by Jansen et al. (2019).
-
Study Design: A randomized, controlled trial comparing four field-directed treatments for actinic keratosis.
-
Participants: Patients with five or more actinic keratosis lesions on the head in a continuous area of 25 to 100 cm².
-
Interventions:
-
5-Fluorouracil (5-FU): 5% cream applied twice daily for 4 weeks.
-
Imiquimod: 5% cream applied three times a week for 4 weeks.
-
Ingenol Mebutate: 0.015% gel applied daily for 3 consecutive days.
-
Methyl Aminolevulinate Photodynamic Therapy (MAL-PDT): One session of MAL-PDT, with a second session after 3 months if needed.
-
-
Primary Outcome: The proportion of patients with a reduction of 75% or more in the number of actinic keratosis lesions from baseline to 12 months after the end of treatment.
-
Follow-up: Patients were followed up at 3 and 12 months after the end of treatment.
Preclinical In Vitro Cytotoxicity Assay Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ingenol ester) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.
References
- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of the inflammatory response to ingenol derivatives
For researchers, scientists, and drug development professionals, understanding the nuances of the inflammatory response to novel therapeutic compounds is paramount. This guide provides a side-by-side comparison of the inflammatory profiles of two prominent ingenol (B1671944) derivatives: ingenol mebutate and ingenol disoxate. While both are known to induce a localized inflammatory reaction, this analysis, supported by experimental data, aims to delineate the similarities and differences in their effects on the skin's immune environment.
Ingenol mebutate, the active ingredient in Picato®, and its successor ingenol disoxate (LEO 43204), have been developed for the topical treatment of actinic keratosis. Their mechanism of action involves a dual effect: direct cytotoxicity towards keratinocytes followed by a robust inflammatory response that helps to eliminate remaining atypical cells. This guide will delve into the specifics of this inflammatory cascade, presenting quantitative data where available and outlining the experimental methods used to generate these findings.
Quantitative Analysis of the Inflammatory Response
Direct comparative studies providing quantitative data on the inflammatory markers for both ingenol mebutate and ingenol disoxate are limited in publicly available literature. However, extensive research on ingenol mebutate provides a strong baseline for understanding the inflammatory potential of this class of compounds. Clinical data for ingenol disoxate, primarily focused on local skin reactions (LSRs), offers a qualitative, yet valuable, point of comparison.
Immune Cell Infiltration Following Ingenol Mebutate Treatment
Treatment with ingenol mebutate gel (0.05%) leads to a rapid and significant infiltration of various immune cells into the treated skin. A study involving 26 patients with actinic keratosis provided detailed quantification of this infiltration in both lesional and uninvolved skin.[1]
| Immune Cell Type | Treatment Day | Mean Cell Count (cells/mm²) in Actinic Keratosis Lesions | Mean Cell Count (cells/mm²) in Uninvolved Skin |
| CD4+ T-cells | Day 0 (Baseline) | 150 | 50 |
| Day 2 | 350 | 150 | |
| CD8+ T-cells | Day 0 (Baseline) | 50 | 10 |
| Day 2 | 200 | 75 | |
| Neutrophils (MPO+) | Day 0 (Baseline) | 10 | 5 |
| Day 2 | 250 | 100 | |
| Macrophages (CD68+) | Day 0 (Baseline) | 75 | 25 |
| Day 2 | 200 | 100 |
Data adapted from a study on the cellular and molecular mode of action of topical ingenol mebutate 0.05% gel.[1]
Local Skin Reaction (LSR) Scores: A Clinical Comparison
Local Skin Reaction (LSR) scores are a composite measure of several inflammatory signs, including erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration. These scores provide a clinical measure of the inflammatory response.
| Ingenol Derivative | Study Population | Treatment Regimen | Peak Mean Composite LSR Score (approx.) | Time to Peak LSR |
| Ingenol Mebutate (0.05%) | Patients with Actinic Keratosis | Once daily for 2 days | 12 (out of 24) | Day 3-8 |
| Ingenol Disoxate (0.018% - 0.1%) | Patients with Actinic Keratosis | Once daily for 3 days | 9-11 (out of 24) | Day 4 |
LSR scores are based on a 0-4 scale for each of the six signs, with a maximum composite score of 24. Data for ingenol mebutate is inferred from graphical representations in a phase I trial.[2] Data for ingenol disoxate is from a phase II trial.[3][4]
Signaling Pathways and Experimental Workflows
The inflammatory response induced by ingenol derivatives is primarily mediated through the activation of Protein Kinase C (PKC).
Signaling Pathway of Ingenol Mebutate-Induced Inflammation
Ingenol mebutate activates PKC isoforms, particularly PKCδ, which triggers a downstream signaling cascade involving the MEK/ERK pathway. This activation in keratinocytes and endothelial cells leads to the release of pro-inflammatory cytokines and chemokines, such as IL-8, and the upregulation of adhesion molecules like E-selectin and ICAM-1. This, in turn, promotes the recruitment of neutrophils and other immune cells to the site of application.
Caption: Ingenol Mebutate Inflammatory Signaling Pathway.
Experimental Workflow for Assessing Local Skin Reactions in a Clinical Trial
The assessment of local skin reactions is a critical component of clinical trials for topical inflammatory agents. The following diagram illustrates a typical workflow.
Caption: Clinical Trial Workflow for LSR Assessment.
Experimental Protocols
Immunohistochemical Analysis of Skin Biopsies for Immune Cell Infiltration
This protocol is used to identify and quantify immune cells in skin tissue samples.
-
Tissue Preparation: Punch biopsies (e.g., 4mm) are taken from the treatment area at baseline and at specified time points after treatment. The biopsies are fixed in formalin and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissue is sectioned into thin slices (e.g., 5 µm) and mounted on microscope slides.
-
Antigen Retrieval: The slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the target epitopes, often using heat-induced epitope retrieval in a citrate (B86180) buffer.
-
Immunostaining:
-
The slides are incubated with a blocking solution to prevent non-specific antibody binding.
-
Primary antibodies specific for immune cell markers (e.g., anti-CD4, anti-CD8, anti-CD68 for macrophages, anti-myeloperoxidase for neutrophils) are applied and incubated.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A chromogen substrate (e.g., DAB) is applied, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
The slides are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.
-
-
Microscopy and Quantification: The stained slides are examined under a microscope. The number of positively stained cells per unit area (e.g., cells/mm²) is quantified, either manually by a trained pathologist or using automated image analysis software.
Assessment of Local Skin Reactions (LSRs) in Clinical Trials
This protocol is used to clinically evaluate the inflammatory response at the site of drug application.
-
Patient Population: Patients with a defined number of actinic keratosis lesions within a specified treatment area are enrolled.
-
Treatment Administration: The investigational drug (e.g., ingenol disoxate gel) is applied by the patient or study staff according to the prescribed regimen (e.g., once daily for a set number of days).
-
LSR Scoring: At baseline and at various time points during and after treatment, a trained investigator assesses the treatment area for six signs of inflammation:
-
Erythema (redness)
-
Flaking/scaling
-
Crusting
-
Swelling
-
Vesiculation/pustulation (blistering/pus bumps)
-
Erosion/ulceration (skin breakdown)
-
-
Scoring Scale: Each sign is graded on a scale from 0 to 4, where 0 = absent, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe.
-
Composite Score: The scores for the six individual signs are summed to generate a composite LSR score, with a maximum possible score of 24.
-
Data Analysis: The mean composite LSR scores at each time point are calculated to determine the peak of the inflammatory response and the time to resolution.
Conclusion
The available data indicates that both ingenol mebutate and ingenol disoxate induce a significant, though transient, local inflammatory response, which is integral to their therapeutic effect in clearing actinic keratosis lesions. Ingenol mebutate has been shown to cause a robust infiltration of T-cells, neutrophils, and macrophages. While direct quantitative comparisons of the cellular infiltrate and cytokine profiles of ingenol disoxate are not yet widely published, clinical trial data on local skin reactions suggest a comparable, though potentially slightly less intense and more rapidly peaking, inflammatory response compared to ingenol mebutate. The primary mechanism for this inflammatory induction for ingenol mebutate is through the activation of the PKC signaling pathway. Pre-clinical evaluations suggest a similar dual mode of action for ingenol disoxate. Further research with head-to-head studies is needed to fully elucidate the comparative inflammatory dynamics of these two ingenol derivatives.
References
- 1. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-day Field Treatment with Ingenol Disoxate (LEO 43204) for Actinic Keratosis: A Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-day Field Treatment with Ingenol Disoxate (LEO 43204) for Actinic Keratosis: A Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific PKC Isoforms in the Action of Ingenol 20-Palmitate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ingenol (B1671944) 20-palmitate and its analogues in activating specific Protein Kinase C (PKC) isoforms. Due to the limited availability of direct experimental data for Ingenol 20-palmitate, this document leverages data from closely related ingenol esters, primarily Ingenol 3-angelate (I3A, also known as PEP005), to provide a comprehensive overview. We will compare its performance with other well-characterized PKC activators, offering supporting experimental data and detailed protocols to aid in the design and interpretation of studies aimed at validating PKC isoform-specific engagement.
Introduction to Ingenol Esters and PKC Activation
Ingenol esters are a class of diterpenoids derived from the plant Euphorbia peplus. These compounds are potent activators of PKC, a family of serine/threonine kinases that are central to intracellular signal transduction, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and inflammation. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Ingenol esters, like the well-known phorbol (B1677699) esters, primarily activate conventional and novel PKC isoforms by mimicking the endogenous ligand diacylglycerol (DAG).
Understanding the specific PKC isoform activation profile of this compound is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. Different PKC isoforms can have opposing biological effects; for instance, PKCα and PKCβII are often associated with cell survival, whereas PKCδ is frequently implicated in pro-apoptotic signaling.[1][2]
Comparative Analysis of PKC Isoform Activation
While direct quantitative data for this compound is scarce, studies on its close analogue, Ingenol 3-angelate (I3A), and other ingenol derivatives provide valuable insights into its likely PKC isoform selectivity compared to the widely used phorbol ester, Phorbol 12-myristate 13-acetate (PMA).
In Vitro PKC Isoform Binding Affinity
Binding assays, which measure the displacement of a radiolabeled ligand (like [³H]PDBu) from purified PKC isoforms, are a primary method for determining the affinity of a compound for specific isoforms.
| PKC Isoform | Ingenol 3-angelate (I3A) Kᵢ (nM) | Phorbol 12-myristate 13-acetate (PMA) Kᵢ (nM) |
| PKCα | 0.30 ± 0.02 | ~1-2 |
| PKCβ | 0.11 ± 0.02 | ~1-2 |
| PKCγ | 0.16 ± 0.004 | ~1-2 |
| PKCδ | 0.38 ± 0.04 | ~1-2 |
| PKCε | 0.17 ± 0.02 | ~1-2 |
| Table 1: Comparative in vitro binding affinities of Ingenol 3-angelate and PMA for various PKC isoforms. Data for I3A is from studies using purified human PKC isoforms.[3] PMA data is based on its well-established high-affinity binding to classical and novel PKCs. |
Despite the high affinity of I3A across multiple isoforms in vitro, functional assays in cellular contexts reveal a more nuanced and selective pattern of activation.[4]
Cellular PKC Isoform Activation and Downregulation
The activation of PKC isoforms by ingenol esters often leads to their translocation to different subcellular compartments and, with prolonged exposure, their eventual downregulation. These events can be qualitatively and quantitatively assessed by Western blotting of subcellular fractions and immunofluorescence microscopy.
| Feature | Ingenol 3-angelate (I3A) / PEP005 | Phorbol 12-myristate 13-acetate (PMA) |
| PKCδ Translocation | Rapid translocation to the nucleus and perinuclear membrane.[1] | Initial translocation primarily to the plasma membrane. |
| PKC Isoform Downregulation (24h treatment) | Potent downregulator of PKCα, PKCδ, and PKCε in various cell lines. | Potent downregulator of most conventional and novel PKC isoforms. |
| PKCβ Activation in Neutrophils | Implicated as a key isoform for ingenol-mediated neutrophil activation and oxidative burst. | A known potent activator of neutrophil oxidative burst via PKCβ. |
| PKCδ-dependent Apoptosis | Pro-apoptotic effects in several cancer cell lines are mediated by the activation and translocation of PKCδ. | Can induce differentiation or apoptosis depending on the cell type and context. |
| Table 2: Comparison of the cellular effects of Ingenol 3-angelate (PEP005) and PMA on PKC isoform translocation and downregulation. |
Signaling Pathways and Experimental Workflows
The activation of specific PKC isoforms by ingenol esters triggers distinct downstream signaling cascades. A prominent pathway involves the activation of the Ras/Raf/MEK/ERK signaling cascade, particularly downstream of PKCδ activation.
Ingenol-Induced PKCδ Signaling Pathway
The activation of PKCδ by ingenol esters like PEP005 has been shown to be a critical event in inducing apoptosis in cancer cells and mediating inflammatory responses in endothelial cells. This often involves the activation of downstream MAP kinases.
Caption: Ingenol ester-mediated activation of the PKCδ signaling cascade.
Experimental Workflow for Validating PKC Isoform Activation
A multi-faceted approach is required to robustly validate the role of specific PKC isoforms in the action of this compound.
References
- 1. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Ingenol 20-Palmitate: A Comparative Analysis of a Natural Product-Based Anticancer Candidate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ingenol (B1671944) 20-palmitate with other established natural product-based anticancer compounds. This analysis is based on available preclinical and clinical data, focusing on mechanism of action, cytotoxicity, and relevant experimental protocols.
Disclaimer: Specific experimental data on Ingenol 20-palmitate is limited in publicly available literature. Therefore, this guide utilizes data from the closely related compound, Ingenol mebutate (also known as PEP005), as a proxy. Both are esters of Ingenol, a diterpenoid from the Euphorbia plant species, and are expected to exhibit similar biological activities.
Executive Summary
This compound, represented here by its analogue Ingenol mebutate, emerges as a potent anticancer agent with a unique dual mechanism of action. Unlike traditional natural product-derived chemotherapeutics that primarily target cell division, Ingenol mebutate induces rapid, localized necrosis in tumor cells through the activation of Protein Kinase C (PKC), followed by a secondary immune-inflammatory response that targets residual cancer cells.[1][2][3] This contrasts with the mechanisms of established drugs like paclitaxel (B517696) and vincristine (B1662923) (microtubule inhibitors), doxorubicin (B1662922) (topoisomerase II inhibitor and DNA intercalator), and etoposide (B1684455) (topoisomerase II inhibitor). While direct comparative cytotoxicity data is sparse, preclinical studies demonstrate the high potency of Ingenol mebutate.
Comparative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ingenol mebutate and other prominent natural product-based anticancer drugs across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| Ingenol Mebutate (PEP005) | Myeloid Leukemia (various) | Nanomolar range | [4] |
| Paclitaxel | Breast Cancer (SK-BR-3) | ~3.5 µM | [5] |
| Breast Cancer (MDA-MB-231) | ~0.3 µM | ||
| Ovarian Cancer (various) | 0.4 - 3.4 nM | ||
| Vincristine | Breast Cancer (MCF-7) | 5 nM | |
| Lung Cancer (A549) | 40 nM | ||
| Neuroblastoma (SY5Y) | 1.6 nM | ||
| Doxorubicin | Breast Cancer (MCF-7) | 8306 nM | |
| Breast Cancer (MDA-MB-231) | 6602 nM | ||
| Breast Cancer (AMJ13) | 223.6 µg/ml | ||
| Etoposide | Lung Cancer (A549) | 3.49 µM (72h) | |
| Small Cell Lung Cancer (various) | Median: 2.06 µM (sensitive lines) |
Mechanism of Action: A Comparative Overview
The anticancer activity of these natural products stems from their interference with distinct cellular processes.
Ingenol Mebutate: A Dual-Action Approach
Ingenol mebutate's primary mechanism involves the activation of Protein Kinase C (PKC) isoforms. This leads to a cascade of events culminating in rapid mitochondrial swelling and necrotic cell death of dysplastic keratinocytes. This initial cytotoxic phase is followed by the release of pro-inflammatory cytokines and chemokines, which recruit neutrophils and other immune cells to the tumor site. This secondary immune response helps to eliminate any remaining tumor cells.
Caption: Dual mechanism of action of Ingenol mebutate.
Comparator Compounds: Targeting Core Cellular Machinery
In contrast, the other natural product-based drugs target fundamental processes required for cell proliferation.
Caption: Mechanisms of action for comparator anticancer drugs.
Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the anticancer properties of these compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the anticancer compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the anticancer compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
This compound, as represented by Ingenol mebutate, presents a compelling profile as a natural product-based anticancer agent. Its unique dual mechanism of inducing rapid necrosis and subsequently stimulating an anti-tumor immune response sets it apart from traditional cytotoxic agents that target cell division. While further studies are needed to directly compare the efficacy and safety of this compound with established drugs, its distinct mode of action suggests potential for applications in topical treatments and possibly in combination therapies to overcome resistance to conventional chemotherapeutics. The provided experimental protocols offer a standardized framework for future investigations into the anticancer properties of this and other novel natural products.
References
- 1. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Assessing the Potential Synergistic Effects of Ingenol 20-Palmitate with Other Drugs: A Comparative Guide
Ingenol (B1671944) Mebutate, an ester of the diterpenoid ingenol, is an FDA-approved topical agent for the treatment of actinic keratosis.[1][2] Its mechanism of action is understood to be biphasic, involving a rapid induction of cell death followed by a robust inflammatory response that eliminates residual atypical cells.[2][3] The addition of a palmitate ester at the 20-position could potentially modify the compound's lipophilicity, altering its penetration, distribution, and cellular uptake, thereby influencing its efficacy and synergistic potential. Palmitic acid itself is a bioactive saturated fatty acid known to modulate various signaling pathways involved in cellular stress and apoptosis.[4][5][6]
This guide explores potential synergistic interactions of Ingenol 20-palmitate by examining the established mechanisms of Ingenol Mebutate and the signaling pathways modulated by palmitic acid.
Mechanisms of Action and Potential for Synergy
The therapeutic effect of Ingenol Mebutate is attributed to two primary mechanisms:
-
Direct Cytotoxicity: Ingenol Mebutate induces rapid, targeted necrosis of dysplastic keratinocytes.[1][2] This is thought to be mediated through the activation of Protein Kinase C (PKC), particularly PKCδ.[7][8]
-
Immunostimulation: Following the initial cell death, Ingenol Mebutate triggers a localized inflammatory response characterized by the infiltration of neutrophils.[9][10][11] This immune response is crucial for clearing remaining tumor cells. The release of pro-inflammatory cytokines and chemokines, such as IL-1, plays a significant role in this process.[9][10][11]
Palmitic acid has been shown to influence cellular processes by:
-
Inducing Endoplasmic Reticulum (ER) Stress: This can lead to apoptosis in certain cell types.[5]
-
Modulating Signaling Pathways: Palmitic acid can impact key signaling pathways such as the JNK and Akt pathways, which are involved in cell survival and apoptosis.[5][12]
The combination of these actions suggests that this compound could be a potent agent for synergy with drugs that either enhance its cytotoxic or immunomodulatory effects, or that target pathways sensitized by the palmitate moiety.
Quantitative Data Summary: Potential Synergistic Combinations
Due to the absence of direct experimental data for this compound, the following table outlines hypothetical synergistic combinations based on the known mechanisms of Ingenol Mebutate and palmitic acid. The "Potential Synergistic Effect" is a theoretical outcome that would need to be validated experimentally.
| Drug Class | Specific Agent (Example) | Mechanism of Action of Combination Agent | Potential Synergistic Effect with this compound |
| Immunotherapies | Anti-PD-1 (e.g., Pembrolizumab) | Blocks the interaction between PD-1 on T-cells and PD-L1/L2 on tumor cells, releasing the brakes on the anti-tumor immune response. | Enhanced tumor cell killing by combining the neutrophil-mediated response of ingenol with T-cell-mediated cytotoxicity. |
| Chemotherapies | 5-Fluorouracil | Inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair, and inducing apoptosis. | Increased tumor cell death through complementary cytotoxic mechanisms. |
| Targeted Therapies | MEK Inhibitor (e.g., Trametinib) | Inhibits MEK1/2 in the MAPK signaling pathway, which is often dysregulated in cancer. | Potentiated apoptosis by targeting a key survival pathway that may be activated as a resistance mechanism to ingenol-induced stress. |
| ER Stress Inducers | Tunicamycin | Induces ER stress by inhibiting N-linked glycosylation. | Amplified apoptotic signaling through the combined effects of palmitate- and drug-induced ER stress. |
Experimental Protocols
The following are proposed experimental protocols to assess the synergistic effects of this compound.
1. In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human squamous cell carcinoma and melanoma cell lines.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and the combination drug for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
2. In Vivo Tumor Models
-
Animal Model: Immunocompetent mouse models with subcutaneously implanted tumors (e.g., B16 melanoma).[9][10]
-
Methodology:
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle, this compound alone, combination drug alone, and the combination of both.
-
Administer treatments according to a predefined schedule. This compound would likely be applied topically.
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, excise tumors for histological and immunological analysis (e.g., immunohistochemistry for immune cell infiltration).
-
3. Immunoprofiling
-
Methodology:
-
Collect tumor and draining lymph node samples from the in vivo experiments.
-
Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, neutrophils, macrophages).
-
Measure cytokine and chemokine levels in the tumor microenvironment using techniques like ELISA or multiplex assays.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a proposed experimental workflow.
Caption: Ingenol Mebutate's dual mechanism of action.
Caption: Signaling pathways modulated by palmitic acid.
Caption: Proposed experimental workflow for synergy assessment.
References
- 1. Ingenol Mebutate: Potential for Further Development of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 5. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate | PLOS One [journals.plos.org]
- 11. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Ingenol 20-Palmitate's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ingenol (B1671944) 20-palmitate's expected activity based on published findings for structurally related ingenol esters, primarily Ingenol Mebutate (Ingenol 3-angelate). Due to a lack of specific published data for Ingenol 20-palmitate, this document extrapolates its potential activity and provides the necessary experimental protocols to replicate and validate these findings.
Comparison of Ingenol Esters: Activity and Properties
Ingenol esters are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[1] The ester moiety significantly influences the compound's activity, with variations in the acyl chain affecting potency and isoform selectivity.[2]
| Feature | This compound (Predicted) | Ingenol Mebutate (Ingenol 3-angelate) | Phorbol 12-myristate 13-acetate (PMA) |
| Structure | Ingenol with a C20 palmitate ester | Ingenol with a C3 angelate ester | Phorbol with C12 and C13 ester chains |
| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC)[3] | Protein Kinase C (PKC) |
| Mechanism of Action | Binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) to induce activation. The long palmitate chain may enhance membrane association. | Binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) to induce activation.[4] | Binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) to induce activation. |
| Reported Biological Activity | Not specifically reported. Expected to be a PKC activator with potential for altered potency and isoform selectivity compared to Ingenol Mebutate. | Pro-apoptotic, pro-inflammatory, anti-cancer, and anti-HIV latency activities.[3] | Potent tumor promoter, pro-inflammatory, and activator of various cellular processes. |
| PKC Isoform Selectivity | Unknown. The long acyl chain at C20 might influence interactions with specific PKC isoforms. | Activates a broad range of classical and novel PKC isoforms, with a notable role for PKCδ in its pro-apoptotic effects. | Activates a broad range of PKC isoforms, often with high potency. |
| Cytotoxicity | Expected to be cytotoxic, potentially with altered IC50 values compared to Ingenol Mebutate due to differences in cell permeability and target engagement. | Cytotoxic to various cancer cell lines, inducing both apoptosis and necrosis. | Induces a variety of cellular responses, including proliferation and apoptosis, depending on the cell type and context. |
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by ingenol esters is the Protein Kinase C pathway, which in turn can modulate downstream pathways like the MAPK/ERK and PI3K/AKT pathways.
Ingenol Ester-Mediated PKC Signaling Pathway
Caption: Activation of PKC by ingenol esters initiates downstream signaling.
Experimental Workflow for Assessing Ingenol Ester Activity
Caption: A typical workflow for evaluating the biological effects of ingenol esters.
Experimental Protocols
To replicate and extend the findings on ingenol esters, the following detailed experimental protocols are provided.
Protein Kinase C (PKC) Activation Assay
This assay measures the ability of a compound to activate PKC in a cell-based system.
Materials:
-
Cell line of interest (e.g., K562 chronic myeloid leukemia cells)
-
Complete cell culture medium
-
This compound, Ingenol Mebutate (positive control), and vehicle control (e.g., DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-PKC (pan-βII Ser660), anti-PKCδ
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere or reach the desired confluency. Treat cells with varying concentrations of this compound, Ingenol Mebutate, or vehicle for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated PKC to the total PKC levels.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound, Ingenol Mebutate, and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, Ingenol Mebutate, or vehicle for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound, Ingenol Mebutate, and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ingenol esters or vehicle as described in the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
While direct published data on the activity of this compound is scarce, its structural similarity to other well-characterized ingenol esters, particularly Ingenol Mebutate, provides a strong basis for predicting its biological effects. The hydrophobic palmitate chain at the C20 position is likely to influence its interaction with cell membranes and PKC, potentially altering its potency and isoform selectivity. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the activity of this compound and compare it to other PKC activators. Such studies will be crucial in elucidating its therapeutic potential and advancing our understanding of the structure-activity relationships of this important class of natural products.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Differential Gene Expression in Actinic Keratosis Treatment: Ingenol Mebutate and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular responses induced by Ingenol (B1671944) Mebutate and other common topical treatments for actinic keratosis (AK), a precancerous skin condition. This analysis is based on publicly available differential gene expression data from clinical studies.
Introduction
Actinic keratosis is a common cutaneous lesion resulting from chronic sun exposure, carrying a risk of progression to squamous cell carcinoma. Various topical treatments are available, each with a distinct mechanism of action that culminates in the clearance of AK lesions. Understanding the differential gene expression changes induced by these treatments can provide valuable insights into their efficacy, safety profiles, and potential for personalized medicine. This guide focuses on Ingenol Mebutate and compares its effects on gene expression with those of three other widely used topical agents: Imiquimod (B1671794), Photodynamic Therapy (PDT), and Diclofenac (B195802).
Comparative Overview of Treatments and Mechanisms of Action
| Treatment | Mechanism of Action |
| Ingenol Mebutate | Induces rapid lesion necrosis through the activation of Protein Kinase C (PKC) and subsequently stimulates an inflammatory response characterized by the infiltration of neutrophils. This dual mechanism leads to the destruction of dysplastic keratinocytes.[1] |
| Imiquimod | Acts as a Toll-like receptor 7 (TLR7) agonist, stimulating the innate and adaptive immune systems. This leads to the local production of cytokines, such as interferons and tumor necrosis factor-alpha (TNF-α), and the activation of various immune cells to target and eliminate abnormal cells.[2][3][4][5] |
| Photodynamic Therapy (PDT) | Involves the topical application of a photosensitizing agent (e.g., aminolevulinic acid or methyl aminolevulinate) which is preferentially absorbed by rapidly dividing cells. Subsequent exposure to a specific wavelength of light activates the photosensitizer, generating reactive oxygen species that induce cell death in the targeted dysplastic cells. |
| Diclofenac | A non-steroidal anti-inflammatory drug (NSAID) that is thought to exert its therapeutic effect in AK through the inhibition of cyclooxygenase-2 (COX-2), leading to reduced prostaglandin (B15479496) synthesis. This is proposed to inhibit angiogenesis and induce apoptosis in neoplastic cells. |
Differential Gene Expression Analysis
The following tables summarize the key differentially expressed genes identified in clinical studies for each treatment. The data is compiled from publicly available datasets and publications. It is important to note that direct comparison of fold changes across different studies should be done with caution due to variations in experimental design, platform technologies, and data analysis methods.
Ingenol Mebutate
-
Study: Co-Dina et al., 2020 (GEO: GSE142108)
-
Methodology: Affymetrix microarray analysis of biopsies from 15 patients with AK on the face or scalp treated with ingenol mebutate gel (0.015%) for 3 consecutive days.
Table 1: Key Differentially Expressed Genes in Response to Ingenol Mebutate
| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Biological Process |
| Downregulated | ||||
| KRT16 | Keratin 16 | -2.5 | <0.05 | Keratinocyte differentiation, Epidermal development |
| S100A7 | S100 calcium-binding protein A7 | -2.3 | <0.05 | Inflammatory response, Epidermal differentiation |
| SPRR2A | Small proline-rich protein 2A | -3.1 | <0.05 | Cornified envelope formation |
| LCE3D | Late cornified envelope 3D | -2.8 | <0.05 | Epidermal barrier function |
| IL1B | Interleukin 1 beta | -1.9 | <0.05 | Inflammatory response |
| Upregulated | ||||
| CXCL8 | C-X-C motif chemokine ligand 8 | 2.1 | <0.05 | Neutrophil chemotaxis, Inflammatory response |
| IL1A | Interleukin 1 alpha | 1.8 | <0.05 | Inflammatory response |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | 1.7 | <0.05 | Inflammatory response, Prostaglandin biosynthesis |
Note: The complete list of differentially expressed genes can be found in the supplementary materials of the cited publication and the GEO dataset.
Imiquimod
-
Study: Trager et al., 2021
-
Methodology: NanoString nCounter analysis of 788 genes in biopsies from 21 patients with AK treated with imiquimod 3.75% cream.
Table 2: Key Differentially Expressed Genes in Response to Imiquimod
| Gene Symbol | Gene Name | Fold Change (log2) | Adjusted p-value | Biological Process |
| Downregulated | ||||
| CDK1 | Cyclin dependent kinase 1 | -1.5 | <0.05 | Cell cycle progression |
| CXCL13 | C-X-C motif chemokine ligand 13 | -2.1 | <0.05 | B-cell chemoattraction |
| IL1B | Interleukin 1 beta | -1.8 | <0.05 | Inflammatory response |
| Upregulated | ||||
| IFNG | Interferon gamma | 2.5 | <0.05 | Antiviral response, Immune stimulation |
| CD8A | CD8a molecule | 2.2 | <0.05 | T-cell mediated cytotoxicity |
| TLR7 | Toll-like receptor 7 | 1.9 | <0.05 | Innate immune response |
Note: The complete list of differentially expressed genes can be found in the supplementary materials of the cited publication.
Photodynamic Therapy (PDT)
-
Study: Moyano-Mendez et al., 2018 (GEO: GSE90643)
-
Methodology: Whole-genome gene expression analysis of skin biopsies from 7 organ transplant recipients with AK treated with methyl aminolevulinate-PDT.
Table 3: Key Differentially Expressed Genes in Response to Photodynamic Therapy
| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Biological Process |
| Downregulated | ||||
| MKI67 | Marker of proliferation Ki-67 | -2.0 | <0.05 | Cell proliferation |
| PCNA | Proliferating cell nuclear antigen | -1.7 | <0.05 | DNA replication and repair |
| Upregulated | ||||
| COL1A1 | Collagen type I alpha 1 chain | 1.8 | <0.05 | Extracellular matrix organization |
| MMP1 | Matrix metallopeptidase 1 | 2.1 | <0.05 | Extracellular matrix remodeling |
Note: The complete list of differentially expressed genes can be found in the GEO dataset.
Diclofenac
-
Study: Graff et al., 2019
-
Methodology: qRT-PCR analysis of specific genes in skin biopsies from 28 patients with AK treated with topical diclofenac.
Table 4: Gene Expression Changes in Response to Diclofenac (qRT-PCR)
| Gene Symbol | Gene Name | Expression Change | Biological Process |
| IFN-γ | Interferon gamma | Increased mRNA expression | T-cell function, Immune response |
| IL-10 | Interleukin 10 | No significant change | Immune suppression |
| GLUT-1 | Glucose transporter 1 | Significantly enhanced in pre-treatment AK | Glucose metabolism |
| COX-2 | Cyclooxygenase-2 | No significant change in mRNA expression in pre-treatment AK | Inflammation, Prostaglandin synthesis |
Note: This study focused on a limited number of genes and did not provide a genome-wide differential expression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each treatment and a general experimental workflow for differential gene expression analysis.
Experimental Protocols
A summary of the experimental protocols from the referenced studies is provided below. For complete details, please refer to the original publications.
Ingenol Mebutate (Co-Dina et al., 2020)
-
Patients: 15 immunocompetent male patients with AK on the face or scalp.
-
Treatment: Topical ingenol mebutate gel 0.015% applied once daily for 3 consecutive days.
-
Biopsies: Shave biopsies of lesional and non-lesional skin were taken before treatment and 8 weeks post-treatment.
-
Gene Expression Analysis: Affymetrix Human Gene 2.0 ST Array.
-
Data Analysis: Linear Models for Microarray Data (LIMMA) was used to identify differentially expressed genes (DEGs) with a p-value < 0.05 and a log fold change |LogFC| ≥ 0.5.
Imiquimod (Trager et al., 2021)
-
Patients: 21 patients with AK.
-
Treatment: Topical imiquimod 3.75% cream.
-
Biopsies: Biopsies were collected prospectively before and after treatment.
-
Gene Expression Analysis: NanoString nCounter platform analyzing 788 genes.
-
Data Analysis: Differential expression analysis was performed, and genes with an adjusted p-value < 0.05 were considered significant.
Photodynamic Therapy (Moyano-Mendez et al., 2018)
-
Patients: 7 organ transplant recipients with AK.
-
Treatment: Methyl aminolevulinate-photodynamic therapy (MAL-PDT).
-
Biopsies: Skin biopsies were taken from an AK lesion, surrounding area, and a non-sun exposed region at baseline and 6 weeks after the final treatment.
-
Gene Expression Analysis: Whole-genome gene expression analysis (specific platform not detailed in the abstract).
-
Data Analysis: Differential expression analysis was performed to identify genes with altered expression profiles.
Diclofenac (Graff et al., 2019)
-
Patients: 28 patients with AK.
-
Treatment: Topical diclofenac (Solaraze®).
-
Biopsies: Skin biopsies were taken before, during, and 4 weeks after treatment.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) for selected genes (IFN-γ, IL-10, GLUT-1, COX-1, COX-2).
-
Data Analysis: Statistical analysis of changes in mRNA expression levels.
Conclusion
The analysis of differential gene expression provides a molecular-level understanding of the therapeutic effects of Ingenol Mebutate and its alternatives in the treatment of actinic keratosis. Ingenol Mebutate induces a rapid necrotic and inflammatory response, characterized by the upregulation of inflammatory chemokines and the downregulation of genes involved in keratinocyte differentiation. In contrast, Imiquimod primarily modulates the immune system through TLR7 activation, leading to an upregulation of interferon-stimulated genes and markers of cytotoxic T-cell activity. Photodynamic therapy leads to the downregulation of proliferation markers and the upregulation of genes involved in dermal remodeling. Diclofenac's effects, based on the available data, appear to be more targeted towards modulating the immune infiltrate and metabolic pathways.
This comparative guide highlights the distinct molecular signatures of these common AK treatments. This information can aid researchers and clinicians in understanding the underlying biology of treatment response and may inform the development of more targeted and personalized therapeutic strategies for actinic keratosis. Further head-to-head clinical trials with standardized methodologies for gene expression analysis would be invaluable for a more direct and comprehensive comparison.
References
- 1. Frequently Asked Questions - GEO - NCBI [ncbi.nlm.nih.gov]
- 2. Disease progression of 213 patients hospitalized with Covid-19 in the Czech Republic in March–October 2020: An exploratory analysis | PLOS One [journals.plos.org]
- 3. Submitting high-throughput sequence data to GEO - GEO - NCBI [ncbi.nlm.nih.gov]
- 4. Meta-analytical approaches to ordinal outcome data in clinical interventional studies: A scoping review with reproducible research | PLOS One [journals.plos.org]
- 5. The PLOS ONE collection on machine learning in health and biomedicine: Towards open code and open data - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ingenol 20-Palmitate
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and safety goggles. All handling of Ingenol (B1671944) 20-palmitate and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Hazard Classification for Cytotoxic Waste
Cytotoxic waste is categorized based on its hazardous properties. While specific data for Ingenol 20-palmitate is not provided, related ingenol esters are known to be highly toxic. The general European Waste Catalogue (EWC) codes and hazard properties for cytotoxic waste are summarized below.
| Hazard Property | HP Code | EWC Code (Human Healthcare) | EWC Code (Animal Healthcare) |
| Toxic | HP6 | 18 01 08 | 18 02 07 |
| Carcinogenic | HP7 | 18 01 08 | 18 02 07 |
| Toxic for reproduction | HP10 | 18 01 08 | 18 02 07 |
| Mutagenic | HP11 | 18 01 08 | 18 02 07 |
| Note: The asterisk denotes that the waste is hazardous. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials involves a systematic approach of segregation, containment, and removal by a licensed waste contractor.
Methodology:
-
Waste Identification and Segregation:
-
All waste materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be identified as cytotoxic waste.
-
This waste must be segregated at the point of generation from all other waste streams (e.g., regular trash, non-hazardous chemical waste, biohazardous waste).[1][2]
-
-
Containerization:
-
Sharps Waste: Any sharp items, such as needles, syringes, or contaminated glass vials, must be placed in a designated, puncture-resistant sharps container with a purple lid, which specifically indicates cytotoxic sharps waste.[2][3]
-
Non-Sharps Solid Waste: Contaminated items like gloves, gowns, and absorbent pads should be placed in a rigid, leak-proof container clearly labeled with a "Cytotoxic Waste" sticker.[3] In some jurisdictions, thick, double-bagged plastic bags with cytotoxic warnings are permissible.[1][4]
-
Liquid Waste: Unused this compound solutions should be collected in a sealed, leak-proof, and chemically compatible container. This container must be clearly labeled with "Cytotoxic Waste" and the full chemical name. Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
-
Labeling and Storage:
-
All waste containers must be clearly and securely labeled with the words "Cytotoxic Waste" and the cytotoxic hazard symbol.
-
Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
-
-
Spill Management:
-
In the event of a spill, cordon off the area immediately.
-
For small spills (<5 mL or 5 g), use a cytotoxic spill kit to absorb the material.[3]
-
For large spills (>5 mL or 5 g), evacuate the area and contact your institution's EHS department immediately.[3]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
-
-
Disposal and Removal:
-
Once a waste container is full or has reached the institutional time limit for storage, arrange for its removal.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Cytotoxic waste must be transported by certified professionals and ultimately disposed of via high-temperature incineration to ensure complete destruction of the hazardous compounds.[5]
-
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
